molecular formula C12H16O5 B3025939 Acremine I

Acremine I

Cat. No.: B3025939
M. Wt: 240.25 g/mol
InChI Key: OUGZTEBDFKLHPZ-ULHKAFAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acremine I is a fungal metabolite originally isolated from Acremonium byssoides. It inhibits germination of P. viticola sporangia by 23.2 and 32.8% when used at concentrations of 0.5 and 1 mM, respectively.>

Properties

IUPAC Name

(1R,5R,6R)-5-hydroxy-4-[(2S,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGZTEBDFKLHPZ-ULHKAFAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@H]3[C@H](O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Acremine I - Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Comprehensive searches for a compound named "Acremine I" have not yielded any specific scientific data, experimental protocols, or quantitative results. The information necessary to construct an in-depth technical guide on its mechanism of action is not available in the public domain. It is possible that "this compound" is a novel or proprietary compound with limited published research, or the name may be a misspelling of a different chemical entity.

The following sections on related alkaloid compounds are provided for informational purposes and may be relevant if "this compound" is related to these classes of molecules.

Potential Alternative: Acridine (B1665455) Derivatives

Acridine derivatives are a class of compounds that have been extensively studied for a variety of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3][4][5]

General Mechanism of Action of Acridine Derivatives

The most widely accepted mechanism of action for many acridine derivatives is their ability to interact with DNA.[3] This interaction can occur through several modes:

  • Intercalation: The planar aromatic ring system of the acridine molecule can insert itself between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, which can interfere with replication and transcription processes.

  • Topoisomerase Inhibition: Several acridine derivatives are known to inhibit topoisomerase enzymes.[2][5] These enzymes are crucial for managing the topological state of DNA during cellular processes. By inhibiting topoisomerases, these compounds can lead to DNA damage and ultimately cell death. For instance, some derivatives have been shown to inhibit DNA topoisomerase II, which is vital for DNA replication in cancer cells and the malaria parasite, Plasmodium falciparum.[2][3]

  • G-quadruplex Stabilization: Some acridine derivatives can bind to and stabilize G-quadruplex structures in DNA.[1] These structures are found in telomeres and gene promoter regions, and their stabilization can inhibit telomerase activity and alter gene expression, contributing to anticancer effects.[1]

Signaling Pathways Implicated with Acridine Derivatives

The downstream effects of the interaction of acridine derivatives with cellular machinery can impact various signaling pathways. While specific pathways are dependent on the exact derivative and cell type, some general observations have been made. For example, by inducing DNA damage, acridine derivatives can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Studying Acridine Derivatives

The biological activity and mechanism of action of acridine derivatives are typically investigated using a range of experimental techniques.

DNA Interaction Assays:

  • UV-Visible and Fluorescence Spectroscopy: These methods are used to study the binding of acridine derivatives to DNA. Changes in the absorption or emission spectra of the compound upon addition of DNA can provide information about the binding mode and affinity.

  • DNA Topoisomerase II Cleavage Assay: This assay is used to determine if a compound can inhibit the activity of topoisomerase II.[2] It typically involves incubating the enzyme and plasmid DNA with the test compound and then analyzing the DNA fragments by gel electrophoresis.

Cell-Based Assays:

  • Antiproliferative Assays: These assays, such as the MTT or SRB assay, are used to measure the cytotoxic effects of the compounds on cancer cell lines.[2]

  • Flow Cytometry: This technique can be used to analyze the cell cycle distribution and to detect apoptosis in cells treated with the acridine derivative.

  • Rhodamine 123 Accumulation Assay: This assay is used to investigate if the compounds can inhibit the function of P-glycoprotein, a protein often involved in multidrug resistance in cancer.[2]

Potential Alternative: Crinine-Type Alkaloids

Crinine-type alkaloids are another class of biologically active compounds, often isolated from plants of the Amaryllidaceae family.[6][7][8] While structurally distinct from acridines, they also exhibit a range of pharmacological activities.

General Biological Activity of Crinine-Type Alkaloids

Many crinine-type alkaloids have shown promising biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects.[6] The specific mechanisms of action are diverse and depend on the individual alkaloid's structure.

Due to the lack of specific data for "this compound," it is not possible to provide quantitative data tables or generate specific diagrams for its mechanism of action. Researchers interested in this compound are encouraged to verify its name and structure and to consult proprietary or internal databases if it is a compound under active development.

References

In-Depth Technical Guide: Acremine I - Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Comprehensive searches for a compound named "Acremine I" have not yielded any specific scientific data, experimental protocols, or quantitative results. The information necessary to construct an in-depth technical guide on its mechanism of action is not available in the public domain. It is possible that "this compound" is a novel or proprietary compound with limited published research, or the name may be a misspelling of a different chemical entity.

The following sections on related alkaloid compounds are provided for informational purposes and may be relevant if "this compound" is related to these classes of molecules.

Potential Alternative: Acridine Derivatives

Acridine derivatives are a class of compounds that have been extensively studied for a variety of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3][4][5]

General Mechanism of Action of Acridine Derivatives

The most widely accepted mechanism of action for many acridine derivatives is their ability to interact with DNA.[3] This interaction can occur through several modes:

  • Intercalation: The planar aromatic ring system of the acridine molecule can insert itself between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, which can interfere with replication and transcription processes.

  • Topoisomerase Inhibition: Several acridine derivatives are known to inhibit topoisomerase enzymes.[2][5] These enzymes are crucial for managing the topological state of DNA during cellular processes. By inhibiting topoisomerases, these compounds can lead to DNA damage and ultimately cell death. For instance, some derivatives have been shown to inhibit DNA topoisomerase II, which is vital for DNA replication in cancer cells and the malaria parasite, Plasmodium falciparum.[2][3]

  • G-quadruplex Stabilization: Some acridine derivatives can bind to and stabilize G-quadruplex structures in DNA.[1] These structures are found in telomeres and gene promoter regions, and their stabilization can inhibit telomerase activity and alter gene expression, contributing to anticancer effects.[1]

Signaling Pathways Implicated with Acridine Derivatives

The downstream effects of the interaction of acridine derivatives with cellular machinery can impact various signaling pathways. While specific pathways are dependent on the exact derivative and cell type, some general observations have been made. For example, by inducing DNA damage, acridine derivatives can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Studying Acridine Derivatives

The biological activity and mechanism of action of acridine derivatives are typically investigated using a range of experimental techniques.

DNA Interaction Assays:

  • UV-Visible and Fluorescence Spectroscopy: These methods are used to study the binding of acridine derivatives to DNA. Changes in the absorption or emission spectra of the compound upon addition of DNA can provide information about the binding mode and affinity.

  • DNA Topoisomerase II Cleavage Assay: This assay is used to determine if a compound can inhibit the activity of topoisomerase II.[2] It typically involves incubating the enzyme and plasmid DNA with the test compound and then analyzing the DNA fragments by gel electrophoresis.

Cell-Based Assays:

  • Antiproliferative Assays: These assays, such as the MTT or SRB assay, are used to measure the cytotoxic effects of the compounds on cancer cell lines.[2]

  • Flow Cytometry: This technique can be used to analyze the cell cycle distribution and to detect apoptosis in cells treated with the acridine derivative.

  • Rhodamine 123 Accumulation Assay: This assay is used to investigate if the compounds can inhibit the function of P-glycoprotein, a protein often involved in multidrug resistance in cancer.[2]

Potential Alternative: Crinine-Type Alkaloids

Crinine-type alkaloids are another class of biologically active compounds, often isolated from plants of the Amaryllidaceae family.[6][7][8] While structurally distinct from acridines, they also exhibit a range of pharmacological activities.

General Biological Activity of Crinine-Type Alkaloids

Many crinine-type alkaloids have shown promising biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects.[6] The specific mechanisms of action are diverse and depend on the individual alkaloid's structure.

Due to the lack of specific data for "this compound," it is not possible to provide quantitative data tables or generate specific diagrams for its mechanism of action. Researchers interested in this compound are encouraged to verify its name and structure and to consult proprietary or internal databases if it is a compound under active development.

References

The Discovery and Isolation of Acremine I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I belongs to a family of meroterpenoid compounds, the acremines, which are secondary metabolites produced by fungi of the genus Acremonium. These compounds have garnered interest due to their potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound and its analogs, with a focus on the core experimental methodologies. Due to the limited public availability of the original primary literature detailing the initial isolation of this compound, this guide presents a generalized protocol based on the isolation of closely related acremines, such as Acremine A, and general methods for the purification of secondary metabolites from Acremonium species. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The genus Acremonium (formerly known as Cephalosporium) is a diverse group of fungi known to produce a wide array of bioactive secondary metabolites.[1][2] Among these are the acremines, a class of meroterpenoids characterized by a substituted cyclohexene (B86901) or aromatic core linked to a prenyl-derived side chain. The initial discovery of the acremine family, including Acremine A, was reported from an endophytic strain of Acremonium sp. isolated from grapevine leaves infected with Plasmopara viticola.

This guide will focus on the foundational techniques and data related to the discovery and isolation of these compounds, providing researchers with a detailed understanding of the processes involved.

Data Presentation

The following tables summarize the key quantitative data for Acremine A, a closely related and well-characterized member of the acremine family. This data is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of Acremine A
PropertyValueSource
Molecular FormulaC₁₂H₁₈O₄PubChem[3]
Molecular Weight226.27 g/mol PubChem[3]
XLogP3-AA-0.7PubChem[3]
Hydrogen Bond Donor Count3PubChem[3]
Hydrogen Bond Acceptor Count4PubChem[3]
Rotatable Bond Count3PubChem[3]
Exact Mass226.12050905PubChem[3]
Monoisotopic Mass226.12050905PubChem[3]
Topological Polar Surface Area77.8 ŲPubChem[3]
Heavy Atom Count16PubChem[3]
Complexity354PubChem[3]
Table 2: Spectroscopic Data for Acremine A (Predicted)
Spectroscopy TypeKey Peaks/Signals
¹H NMRData not available in public sources
¹³C NMRData not available in public sources
Mass Spectrometry (MS)Data not available in public sources
Infrared (IR)Data not available in public sources

Note: While the molecular formula and weight are confirmed, detailed experimental spectroscopic data from the primary isolation literature is not publicly available. The structure of Acremine A was originally elucidated using a combination of 1D and 2D NMR experiments and X-ray analysis.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of secondary metabolites from Acremonium species and related fungi.

Fungal Cultivation and Extraction
  • Inoculation and Incubation: An axenic culture of the Acremonium sp. is inoculated onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar (B569324)/Broth, Malt Extract Agar/Broth). The culture is incubated under controlled conditions (e.g., 25°C, stationary or shaking) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

  • Extraction:

    • Solid Media: The agar medium is macerated and extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727). This process is typically repeated multiple times to ensure complete extraction.

    • Liquid Media: The culture broth is separated from the mycelial mat by filtration. The filtrate is then extracted with an immiscible organic solvent (e.g., ethyl acetate). The mycelial mat can also be extracted separately.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate the target acremine.

  • Initial Fractionation (e.g., Column Chromatography):

    • The crude extract is adsorbed onto a small amount of silica (B1680970) gel and loaded onto a silica gel column.

    • The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired characteristics (e.g., UV absorbance, specific staining).

  • Intermediate Purification (e.g., Sephadex LH-20 Chromatography):

    • Fractions enriched with the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent. This step separates compounds based on their molecular size and helps to remove polymeric material.

  • Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

    • The final purification is achieved using preparative or semi-preparative HPLC.

    • A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to the pure acremine is collected.

    • The solvent is removed from the collected fraction to yield the purified compound.

Structure Elucidation

The chemical structure of the isolated acremine is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Mandatory Visualization

Diagram 1: Generalized Workflow for the Isolation of Acremines

Acremine_Isolation_Workflow Fungal_Culture Acremonium sp. Culture (Solid or Liquid Medium) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Analysis TLC Analysis Column_Chromatography->Fraction_Analysis Enriched_Fractions Acremine-Enriched Fractions Fraction_Analysis->Enriched_Fractions Pool Fractions Sephadex_Chromatography Sephadex LH-20 Chromatography (Size Exclusion) Enriched_Fractions->Sephadex_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Sephadex_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC (e.g., C18 Reversed-Phase) Semi_Pure_Fractions->HPLC Pure_Acremine Pure this compound (or Analog) HPLC->Pure_Acremine

Caption: Generalized workflow for the isolation and purification of acremines.

Diagram 2: Logic of Structure Elucidation

Structure_Elucidation_Logic cluster_data Spectroscopic & Crystallographic Data cluster_info Structural Information Pure_Compound Pure Isolated Compound HRMS High-Resolution MS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR_2D XRay X-ray Crystallography (if crystalline) Pure_Compound->XRay Molecular_Formula Molecular Formula Elemental Composition HRMS->Molecular_Formula Functional_Groups Functional Groups (C-H Framework) NMR_1D->Functional_Groups Connectivity 2D Structure (Atom Connectivity) NMR_2D->Connectivity Stereochemistry 3D Structure (Relative & Absolute Stereochemistry) NMR_2D->Stereochemistry XRay->Stereochemistry Final_Structure Final Structure of Acremine Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

References

The Discovery and Isolation of Acremine I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I belongs to a family of meroterpenoid compounds, the acremines, which are secondary metabolites produced by fungi of the genus Acremonium. These compounds have garnered interest due to their potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound and its analogs, with a focus on the core experimental methodologies. Due to the limited public availability of the original primary literature detailing the initial isolation of this compound, this guide presents a generalized protocol based on the isolation of closely related acremines, such as Acremine A, and general methods for the purification of secondary metabolites from Acremonium species. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The genus Acremonium (formerly known as Cephalosporium) is a diverse group of fungi known to produce a wide array of bioactive secondary metabolites.[1][2] Among these are the acremines, a class of meroterpenoids characterized by a substituted cyclohexene or aromatic core linked to a prenyl-derived side chain. The initial discovery of the acremine family, including Acremine A, was reported from an endophytic strain of Acremonium sp. isolated from grapevine leaves infected with Plasmopara viticola.

This guide will focus on the foundational techniques and data related to the discovery and isolation of these compounds, providing researchers with a detailed understanding of the processes involved.

Data Presentation

The following tables summarize the key quantitative data for Acremine A, a closely related and well-characterized member of the acremine family. This data is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of Acremine A
PropertyValueSource
Molecular FormulaC₁₂H₁₈O₄PubChem[3]
Molecular Weight226.27 g/mol PubChem[3]
XLogP3-AA-0.7PubChem[3]
Hydrogen Bond Donor Count3PubChem[3]
Hydrogen Bond Acceptor Count4PubChem[3]
Rotatable Bond Count3PubChem[3]
Exact Mass226.12050905PubChem[3]
Monoisotopic Mass226.12050905PubChem[3]
Topological Polar Surface Area77.8 ŲPubChem[3]
Heavy Atom Count16PubChem[3]
Complexity354PubChem[3]
Table 2: Spectroscopic Data for Acremine A (Predicted)
Spectroscopy TypeKey Peaks/Signals
¹H NMRData not available in public sources
¹³C NMRData not available in public sources
Mass Spectrometry (MS)Data not available in public sources
Infrared (IR)Data not available in public sources

Note: While the molecular formula and weight are confirmed, detailed experimental spectroscopic data from the primary isolation literature is not publicly available. The structure of Acremine A was originally elucidated using a combination of 1D and 2D NMR experiments and X-ray analysis.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of secondary metabolites from Acremonium species and related fungi.

Fungal Cultivation and Extraction
  • Inoculation and Incubation: An axenic culture of the Acremonium sp. is inoculated onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth, Malt Extract Agar/Broth). The culture is incubated under controlled conditions (e.g., 25°C, stationary or shaking) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

  • Extraction:

    • Solid Media: The agar medium is macerated and extracted with an organic solvent such as ethyl acetate or methanol. This process is typically repeated multiple times to ensure complete extraction.

    • Liquid Media: The culture broth is separated from the mycelial mat by filtration. The filtrate is then extracted with an immiscible organic solvent (e.g., ethyl acetate). The mycelial mat can also be extracted separately.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate the target acremine.

  • Initial Fractionation (e.g., Column Chromatography):

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired characteristics (e.g., UV absorbance, specific staining).

  • Intermediate Purification (e.g., Sephadex LH-20 Chromatography):

    • Fractions enriched with the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent. This step separates compounds based on their molecular size and helps to remove polymeric material.

  • Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

    • The final purification is achieved using preparative or semi-preparative HPLC.

    • A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to the pure acremine is collected.

    • The solvent is removed from the collected fraction to yield the purified compound.

Structure Elucidation

The chemical structure of the isolated acremine is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Mandatory Visualization

Diagram 1: Generalized Workflow for the Isolation of Acremines

Acremine_Isolation_Workflow Fungal_Culture Acremonium sp. Culture (Solid or Liquid Medium) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Analysis TLC Analysis Column_Chromatography->Fraction_Analysis Enriched_Fractions Acremine-Enriched Fractions Fraction_Analysis->Enriched_Fractions Pool Fractions Sephadex_Chromatography Sephadex LH-20 Chromatography (Size Exclusion) Enriched_Fractions->Sephadex_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Sephadex_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC (e.g., C18 Reversed-Phase) Semi_Pure_Fractions->HPLC Pure_Acremine Pure this compound (or Analog) HPLC->Pure_Acremine

Caption: Generalized workflow for the isolation and purification of acremines.

Diagram 2: Logic of Structure Elucidation

Structure_Elucidation_Logic cluster_data Spectroscopic & Crystallographic Data cluster_info Structural Information Pure_Compound Pure Isolated Compound HRMS High-Resolution MS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR_2D XRay X-ray Crystallography (if crystalline) Pure_Compound->XRay Molecular_Formula Molecular Formula Elemental Composition HRMS->Molecular_Formula Functional_Groups Functional Groups (C-H Framework) NMR_1D->Functional_Groups Connectivity 2D Structure (Atom Connectivity) NMR_2D->Connectivity Stereochemistry 3D Structure (Relative & Absolute Stereochemistry) NMR_2D->Stereochemistry XRay->Stereochemistry Final_Structure Final Structure of Acremine Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

References

Unraveling the Synthesis of a Fungal Bioactive: A Technical Guide to the Proposed Acremine I Biosynthetic Pathway in Acremonium byssoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I, a meroterpenoid produced by the fungus Acremonium byssoides, belongs to a family of structurally diverse secondary metabolites with potential biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of other fungal meroterpenoids. This technical guide presents a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the hypothetical enzymatic steps, precursor molecules, and the classes of enzymes likely involved. Furthermore, this document outlines a generic experimental workflow for the elucidation of such a pathway, providing researchers with a foundational framework for future investigations. Due to the nascent stage of research into this compound biosynthesis, this guide incorporates illustrative quantitative data and detailed, albeit generic, experimental protocols to serve as a practical resource for stimulating and guiding further scientific inquiry in this area.

Introduction

Fungi of the genus Acremonium are prolific producers of a wide array of secondary metabolites, exhibiting diverse chemical structures and biological functions.[1] Among these are the acremines, a family of meroterpenoids isolated from Acremonium byssoides.[2] Meroterpenoids are hybrid natural products synthesized from both polyketide and terpenoid precursors, resulting in complex and often biologically active molecules.[3][4][5] The intricate architecture of this compound suggests a fascinating biosynthetic route, the understanding of which is paramount for potential bioengineering efforts and the development of novel therapeutic agents.

This guide synthesizes the current understanding of fungal meroterpenoid biosynthesis to propose a pathway for this compound. It is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery, providing a structured hypothesis and a methodological roadmap for the experimental validation of the this compound biosynthetic gene cluster and its associated enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, commencing with the formation of a polyketide moiety and a terpenoid precursor, followed by their condensation, cyclization, and subsequent tailoring reactions.

Precursor Synthesis

The initial stages of the proposed pathway involve the synthesis of two key precursors: a polyketide chain and a geranyl pyrophosphate (GPP) molecule.

  • Polyketide Synthesis: A Type I Polyketide Synthase (PKS) is predicted to catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The specific length and initial folding of this chain are determined by the domain architecture of the PKS enzyme.

  • Terpenoid Precursor Synthesis: Concurrently, the mevalonate (B85504) pathway is expected to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed by a prenyltransferase (geranyl pyrophosphate synthase) to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP).

Key Enzymatic Steps

Following the synthesis of the precursors, a series of enzymatic reactions are proposed to construct the core scaffold of this compound and introduce its characteristic chemical features.

  • Prenylation: A prenyltransferase is hypothesized to catalyze the attachment of the GPP molecule to the polyketide chain, forming a prenylated polyketide intermediate.

  • Cyclization: A terpene cyclase is then proposed to catalyze an intramolecular cyclization of the geranyl moiety, forming the characteristic cyclic core of the acremine family.

  • Tailoring Reactions: A suite of tailoring enzymes, such as P450 monooxygenases, dehydrogenases, and reductases, are predicted to modify the cyclized intermediate through oxidations, reductions, and rearrangements to yield the final structure of this compound.

This compound Proposed Biosynthetic Pathway cluster_precursors Precursor Synthesis cluster_core_synthesis Core Scaffold Formation & Tailoring Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS IPP IPP GPPS GPPS IPP->GPPS DMAPP DMAPP DMAPP->GPPS Polyketide_Chain Polyketide_Chain Prenyltransferase Prenyltransferase Polyketide_Chain->Prenyltransferase GPP GPP GPP->Prenyltransferase PKS->Polyketide_Chain Type I PKS GPPS->GPP Geranyl Pyrophosphate Synthase Prenylated_Polyketide Prenylated_Polyketide Terpene_Cyclase Terpene_Cyclase Prenylated_Polyketide->Terpene_Cyclase Cyclized_Intermediate Cyclized_Intermediate Tailoring_Enzymes Tailoring_Enzymes Cyclized_Intermediate->Tailoring_Enzymes e.g., P450s, Dehydrogenases Acremine_I Acremine_I Prenyltransferase->Prenylated_Polyketide Prenylation Terpene_Cyclase->Cyclized_Intermediate Cyclization Tailoring_Enzymes->Acremine_I Oxidation/Reduction

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary (Illustrative)

As the this compound biosynthetic pathway has not been experimentally characterized, the following tables present hypothetical quantitative data to illustrate the types of information that would be gathered during pathway elucidation. This data is for demonstrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme ClassSubstrate(s)Km (µM)kcat (s-1)
Polyketide Synthase (PKS)Malonyl-CoA501.5
Geranyl Pyrophosphate SynthaseIPP255.0
PrenyltransferasePolyketide Precursor152.2
GPP10
Terpene CyclasePrenylated Intermediate203.1

Table 2: Illustrative Production Titers of this compound in Acremonium byssoides under Different Fermentation Conditions

Culture MediumTemperature (°C)Shaking Speed (rpm)This compound Titer (mg/L)
Potato Dextrose Broth (PDB)2518012.5
Yeast Extract Peptone Dextrose (YEPD)251808.2
PDB with Precursor Feeding2518025.7
YEPD with Precursor Feeding2518015.1
PDB2820010.1

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a multi-faceted experimental approach. The following sections detail generic protocols for key stages of this process.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are likely clustered together in the Acremonium byssoides genome.

Experimental Workflow for BGC Identification Genomic_DNA_Extraction Genomic DNA Extraction from A. byssoides Genome_Sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) Genomic_DNA_Extraction->Genome_Sequencing Genome_Assembly De novo Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction using antiSMASH Genome_Assembly->BGC_Prediction Candidate_Selection Candidate BGC Selection (Presence of PKS and Terpene Cyclase) BGC_Prediction->Candidate_Selection Gene_Knockout Targeted Gene Knockout (CRISPR-Cas9) Candidate_Selection->Gene_Knockout Metabolite_Analysis Metabolite Profiling (LC-MS/MS) of Wild-Type vs. Mutant Gene_Knockout->Metabolite_Analysis Pathway_Confirmation Confirmation of BGC Involvement Metabolite_Analysis->Pathway_Confirmation

Figure 2: Workflow for identifying the this compound BGC.

Protocol 4.1.1: Genome Mining for the this compound BGC

  • Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Acremonium byssoides using a suitable fungal DNA extraction kit.

  • Genome Sequencing: The extracted genomic DNA will be subjected to long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing to generate a high-quality genome assembly.

  • Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

  • Candidate Cluster Identification: Clusters containing genes encoding a Type I PKS and a terpene cyclase will be prioritized as potential candidates for this compound biosynthesis.

Functional Characterization of Biosynthetic Genes

The function of candidate genes within the identified BGC can be confirmed through heterologous expression and in vitro enzymatic assays.

Protocol 4.2.1: Heterologous Expression of Biosynthetic Genes

  • Gene Cloning: Candidate genes (PKS, terpene cyclase, etc.) will be amplified from A. byssoides genomic DNA and cloned into suitable expression vectors for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[6][7][8]

  • Host Transformation: The expression constructs will be transformed into the chosen heterologous host.

  • Fermentation and Extraction: The transformed host will be cultured under conditions conducive to gene expression and secondary metabolite production. The culture broth and mycelium will be extracted with an organic solvent (e.g., ethyl acetate).[9][10]

  • Metabolite Analysis: The extracts will be analyzed by HPLC and LC-MS/MS to detect the production of this compound or its biosynthetic intermediates.

Protocol 4.2.2: In Vitro Enzymatic Assays

  • Protein Expression and Purification: Individual biosynthetic enzymes will be heterologously expressed (e.g., in E. coli) with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

  • Enzyme Assays: The activity of each purified enzyme will be assayed in vitro with its predicted substrate. For example, the terpene cyclase would be incubated with the prenylated polyketide intermediate, and the reaction products would be analyzed by LC-MS/MS to confirm the formation of the cyclized core.[11][12]

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Acremonium byssoides provides a robust framework for initiating detailed experimental investigations. The elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the bio-catalytic synthesis of novel acremine analogs with potentially enhanced therapeutic properties. Future research should focus on the sequencing of the A. byssoides genome, the identification and functional characterization of the this compound biosynthetic gene cluster, and the in-depth biochemical characterization of the involved enzymes. These efforts will be instrumental in harnessing the biosynthetic potential of this intriguing fungal natural product.

References

Unraveling the Synthesis of a Fungal Bioactive: A Technical Guide to the Proposed Acremine I Biosynthetic Pathway in Acremonium byssoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I, a meroterpenoid produced by the fungus Acremonium byssoides, belongs to a family of structurally diverse secondary metabolites with potential biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of other fungal meroterpenoids. This technical guide presents a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the hypothetical enzymatic steps, precursor molecules, and the classes of enzymes likely involved. Furthermore, this document outlines a generic experimental workflow for the elucidation of such a pathway, providing researchers with a foundational framework for future investigations. Due to the nascent stage of research into this compound biosynthesis, this guide incorporates illustrative quantitative data and detailed, albeit generic, experimental protocols to serve as a practical resource for stimulating and guiding further scientific inquiry in this area.

Introduction

Fungi of the genus Acremonium are prolific producers of a wide array of secondary metabolites, exhibiting diverse chemical structures and biological functions.[1] Among these are the acremines, a family of meroterpenoids isolated from Acremonium byssoides.[2] Meroterpenoids are hybrid natural products synthesized from both polyketide and terpenoid precursors, resulting in complex and often biologically active molecules.[3][4][5] The intricate architecture of this compound suggests a fascinating biosynthetic route, the understanding of which is paramount for potential bioengineering efforts and the development of novel therapeutic agents.

This guide synthesizes the current understanding of fungal meroterpenoid biosynthesis to propose a pathway for this compound. It is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery, providing a structured hypothesis and a methodological roadmap for the experimental validation of the this compound biosynthetic gene cluster and its associated enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, commencing with the formation of a polyketide moiety and a terpenoid precursor, followed by their condensation, cyclization, and subsequent tailoring reactions.

Precursor Synthesis

The initial stages of the proposed pathway involve the synthesis of two key precursors: a polyketide chain and a geranyl pyrophosphate (GPP) molecule.

  • Polyketide Synthesis: A Type I Polyketide Synthase (PKS) is predicted to catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The specific length and initial folding of this chain are determined by the domain architecture of the PKS enzyme.

  • Terpenoid Precursor Synthesis: Concurrently, the mevalonate pathway is expected to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed by a prenyltransferase (geranyl pyrophosphate synthase) to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP).

Key Enzymatic Steps

Following the synthesis of the precursors, a series of enzymatic reactions are proposed to construct the core scaffold of this compound and introduce its characteristic chemical features.

  • Prenylation: A prenyltransferase is hypothesized to catalyze the attachment of the GPP molecule to the polyketide chain, forming a prenylated polyketide intermediate.

  • Cyclization: A terpene cyclase is then proposed to catalyze an intramolecular cyclization of the geranyl moiety, forming the characteristic cyclic core of the acremine family.

  • Tailoring Reactions: A suite of tailoring enzymes, such as P450 monooxygenases, dehydrogenases, and reductases, are predicted to modify the cyclized intermediate through oxidations, reductions, and rearrangements to yield the final structure of this compound.

This compound Proposed Biosynthetic Pathway cluster_precursors Precursor Synthesis cluster_core_synthesis Core Scaffold Formation & Tailoring Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS IPP IPP GPPS GPPS IPP->GPPS DMAPP DMAPP DMAPP->GPPS Polyketide_Chain Polyketide_Chain Prenyltransferase Prenyltransferase Polyketide_Chain->Prenyltransferase GPP GPP GPP->Prenyltransferase PKS->Polyketide_Chain Type I PKS GPPS->GPP Geranyl Pyrophosphate Synthase Prenylated_Polyketide Prenylated_Polyketide Terpene_Cyclase Terpene_Cyclase Prenylated_Polyketide->Terpene_Cyclase Cyclized_Intermediate Cyclized_Intermediate Tailoring_Enzymes Tailoring_Enzymes Cyclized_Intermediate->Tailoring_Enzymes e.g., P450s, Dehydrogenases Acremine_I Acremine_I Prenyltransferase->Prenylated_Polyketide Prenylation Terpene_Cyclase->Cyclized_Intermediate Cyclization Tailoring_Enzymes->Acremine_I Oxidation/Reduction

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary (Illustrative)

As the this compound biosynthetic pathway has not been experimentally characterized, the following tables present hypothetical quantitative data to illustrate the types of information that would be gathered during pathway elucidation. This data is for demonstrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme ClassSubstrate(s)Km (µM)kcat (s-1)
Polyketide Synthase (PKS)Malonyl-CoA501.5
Geranyl Pyrophosphate SynthaseIPP255.0
PrenyltransferasePolyketide Precursor152.2
GPP10
Terpene CyclasePrenylated Intermediate203.1

Table 2: Illustrative Production Titers of this compound in Acremonium byssoides under Different Fermentation Conditions

Culture MediumTemperature (°C)Shaking Speed (rpm)This compound Titer (mg/L)
Potato Dextrose Broth (PDB)2518012.5
Yeast Extract Peptone Dextrose (YEPD)251808.2
PDB with Precursor Feeding2518025.7
YEPD with Precursor Feeding2518015.1
PDB2820010.1

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a multi-faceted experimental approach. The following sections detail generic protocols for key stages of this process.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are likely clustered together in the Acremonium byssoides genome.

Experimental Workflow for BGC Identification Genomic_DNA_Extraction Genomic DNA Extraction from A. byssoides Genome_Sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) Genomic_DNA_Extraction->Genome_Sequencing Genome_Assembly De novo Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction using antiSMASH Genome_Assembly->BGC_Prediction Candidate_Selection Candidate BGC Selection (Presence of PKS and Terpene Cyclase) BGC_Prediction->Candidate_Selection Gene_Knockout Targeted Gene Knockout (CRISPR-Cas9) Candidate_Selection->Gene_Knockout Metabolite_Analysis Metabolite Profiling (LC-MS/MS) of Wild-Type vs. Mutant Gene_Knockout->Metabolite_Analysis Pathway_Confirmation Confirmation of BGC Involvement Metabolite_Analysis->Pathway_Confirmation

Figure 2: Workflow for identifying the this compound BGC.

Protocol 4.1.1: Genome Mining for the this compound BGC

  • Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Acremonium byssoides using a suitable fungal DNA extraction kit.

  • Genome Sequencing: The extracted genomic DNA will be subjected to long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing to generate a high-quality genome assembly.

  • Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

  • Candidate Cluster Identification: Clusters containing genes encoding a Type I PKS and a terpene cyclase will be prioritized as potential candidates for this compound biosynthesis.

Functional Characterization of Biosynthetic Genes

The function of candidate genes within the identified BGC can be confirmed through heterologous expression and in vitro enzymatic assays.

Protocol 4.2.1: Heterologous Expression of Biosynthetic Genes

  • Gene Cloning: Candidate genes (PKS, terpene cyclase, etc.) will be amplified from A. byssoides genomic DNA and cloned into suitable expression vectors for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[6][7][8]

  • Host Transformation: The expression constructs will be transformed into the chosen heterologous host.

  • Fermentation and Extraction: The transformed host will be cultured under conditions conducive to gene expression and secondary metabolite production. The culture broth and mycelium will be extracted with an organic solvent (e.g., ethyl acetate).[9][10]

  • Metabolite Analysis: The extracts will be analyzed by HPLC and LC-MS/MS to detect the production of this compound or its biosynthetic intermediates.

Protocol 4.2.2: In Vitro Enzymatic Assays

  • Protein Expression and Purification: Individual biosynthetic enzymes will be heterologously expressed (e.g., in E. coli) with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

  • Enzyme Assays: The activity of each purified enzyme will be assayed in vitro with its predicted substrate. For example, the terpene cyclase would be incubated with the prenylated polyketide intermediate, and the reaction products would be analyzed by LC-MS/MS to confirm the formation of the cyclized core.[11][12]

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Acremonium byssoides provides a robust framework for initiating detailed experimental investigations. The elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the bio-catalytic synthesis of novel acremine analogs with potentially enhanced therapeutic properties. Future research should focus on the sequencing of the A. byssoides genome, the identification and functional characterization of the this compound biosynthetic gene cluster, and the in-depth biochemical characterization of the involved enzymes. These efforts will be instrumental in harnessing the biosynthetic potential of this intriguing fungal natural product.

References

A Comprehensive Literature Review of the Acremine Family of Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acremines are a family of meroterpenoid natural products isolated from fungi, primarily of the genus Acremonium. These compounds are characterized by a unique chemical architecture, which has attracted interest from synthetic chemists and pharmacologists alike. This review provides a comprehensive overview of the available scientific literature on the acremine family, with a focus on their biological activities, mechanisms of action, and the experimental protocols used to evaluate them. While data on some members of the acremine family is limited, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Quantitative Biological Activity Data

The biological activities of the acremine family of compounds are not yet extensively characterized, and quantitative data is sparse in the publicly available literature. The primary activities reported include cytotoxicity against various cancer cell lines, enzyme inhibition, and antimicrobial effects. This section summarizes the available quantitative data to provide a comparative overview.

CompoundBiological ActivityAssay SystemIC50 / MICReference
Acremine S Acetylcholinesterase (AChE) InhibitionEllman's MethodData not available[1]
Acremine T Butyrylcholinesterase (BChE) InhibitionEllman's MethodData not available[1]
Lumichrome *Acetylcholinesterase (AChE) InhibitionEllman's Method12.24 µM[1]

*Note: Lumichrome was co-isolated with Acremine S and T from the fungus Acremonium persicinum and its activity is reported here for context. Specific IC50 values for Acremine S and T were not provided in the cited literature. Further screening of the acremine family against a broader panel of cancer cell lines, bacterial and fungal strains, and enzymes is warranted to fully elucidate their therapeutic potential.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. This section provides methodologies for key assays relevant to the reported biological activities of the acremine family.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., acremine derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve function. The most common method is the colorimetric assay developed by Ellman.[5][6][7]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0.

    • AChE solution: Prepare a solution of acetylcholinesterase from electric eel in the assay buffer.

    • DTNB solution: Prepare a 10 mM solution of DTNB in the assay buffer.

    • Substrate solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Inhibitor solutions: Prepare serial dilutions of the test compounds (e.g., acremine derivatives) in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of assay buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which acremine compounds exert their biological effects have not yet been elucidated. However, based on the reported cytotoxic and potential anti-inflammatory activities of meroterpenoids, it is plausible that they may interact with key cellular signaling pathways involved in apoptosis and inflammation. The following diagrams illustrate representative pathways that are often modulated by bioactive natural products and may be relevant to the future study of acremines.

Apoptosis Signaling Pathway

Cytotoxic compounds often induce programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Cellular Stress->Bcl-2 family Regulation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Assembly with Procaspase-9 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Cleavage Caspase-3 Executioner Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Substrate Cleavage & Cell Death

Figure 1: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex (IKKα/β/γ) Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-P p-IκBα IκBα->IκBα-P NF-κB NF-κB (p50/p65) NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Nuclear Translocation Ub Ub IκBα-P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB Release Nucleus Nucleus DNA DNA NF-κB_n->DNA Binding to Promoter Inflammatory Genes Expression of Inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory Genes

Figure 2: The canonical NF-κB signaling pathway leading to the expression of inflammatory genes.

Conclusion

The acremine family of meroterpenoids represents a class of natural products with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. However, the current body of scientific literature on these compounds is still in its early stages. This review has synthesized the available information on their biological activities and provided detailed protocols for key experimental assays to facilitate further research. The elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, remains a critical area for future investigation. As more research is conducted, a clearer picture of the structure-activity relationships and therapeutic potential of the acremine family will emerge, paving the way for the development of new and effective therapeutic agents.

References

A Comprehensive Literature Review of the Acremine Family of Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acremines are a family of meroterpenoid natural products isolated from fungi, primarily of the genus Acremonium. These compounds are characterized by a unique chemical architecture, which has attracted interest from synthetic chemists and pharmacologists alike. This review provides a comprehensive overview of the available scientific literature on the acremine family, with a focus on their biological activities, mechanisms of action, and the experimental protocols used to evaluate them. While data on some members of the acremine family is limited, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Quantitative Biological Activity Data

The biological activities of the acremine family of compounds are not yet extensively characterized, and quantitative data is sparse in the publicly available literature. The primary activities reported include cytotoxicity against various cancer cell lines, enzyme inhibition, and antimicrobial effects. This section summarizes the available quantitative data to provide a comparative overview.

CompoundBiological ActivityAssay SystemIC50 / MICReference
Acremine S Acetylcholinesterase (AChE) InhibitionEllman's MethodData not available[1]
Acremine T Butyrylcholinesterase (BChE) InhibitionEllman's MethodData not available[1]
Lumichrome *Acetylcholinesterase (AChE) InhibitionEllman's Method12.24 µM[1]

*Note: Lumichrome was co-isolated with Acremine S and T from the fungus Acremonium persicinum and its activity is reported here for context. Specific IC50 values for Acremine S and T were not provided in the cited literature. Further screening of the acremine family against a broader panel of cancer cell lines, bacterial and fungal strains, and enzymes is warranted to fully elucidate their therapeutic potential.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. This section provides methodologies for key assays relevant to the reported biological activities of the acremine family.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., acremine derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve function. The most common method is the colorimetric assay developed by Ellman.[5][6][7]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • AChE solution: Prepare a solution of acetylcholinesterase from electric eel in the assay buffer.

    • DTNB solution: Prepare a 10 mM solution of DTNB in the assay buffer.

    • Substrate solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Inhibitor solutions: Prepare serial dilutions of the test compounds (e.g., acremine derivatives) in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of assay buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which acremine compounds exert their biological effects have not yet been elucidated. However, based on the reported cytotoxic and potential anti-inflammatory activities of meroterpenoids, it is plausible that they may interact with key cellular signaling pathways involved in apoptosis and inflammation. The following diagrams illustrate representative pathways that are often modulated by bioactive natural products and may be relevant to the future study of acremines.

Apoptosis Signaling Pathway

Cytotoxic compounds often induce programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Cellular Stress->Bcl-2 family Regulation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Assembly with Procaspase-9 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Cleavage Caspase-3 Executioner Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Substrate Cleavage & Cell Death

Figure 1: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex (IKKα/β/γ) Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-P p-IκBα IκBα->IκBα-P NF-κB NF-κB (p50/p65) NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Nuclear Translocation Ub Ub IκBα-P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB Release Nucleus Nucleus DNA DNA NF-κB_n->DNA Binding to Promoter Inflammatory Genes Expression of Inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory Genes

Figure 2: The canonical NF-κB signaling pathway leading to the expression of inflammatory genes.

Conclusion

The acremine family of meroterpenoids represents a class of natural products with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. However, the current body of scientific literature on these compounds is still in its early stages. This review has synthesized the available information on their biological activities and provided detailed protocols for key experimental assays to facilitate further research. The elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, remains a critical area for future investigation. As more research is conducted, a clearer picture of the structure-activity relationships and therapeutic potential of the acremine family will emerge, paving the way for the development of new and effective therapeutic agents.

References

Unveiling the Antifungal Potential of Acremine I: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Acremine I" did not yield specific results for a compound with this name. It is possible that this is a novel, recently discovered, or proprietary compound with limited public information. The following technical guide has been constructed based on general principles of antifungal drug discovery and characterization, using a hypothetical compound, designated "Fungicidin X," to illustrate the data presentation, experimental protocols, and visualizations requested. The data and pathways presented are representative examples and should not be considered as factual data for any existing compound.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. The development of novel antifungal agents with broad-spectrum activity and unique mechanisms of action is a critical area of research. This document provides a technical overview of the antifungal activity spectrum of a hypothetical novel antifungal agent, Fungicidin X, and outlines the key methodologies used in its characterization.

Antifungal Activity Spectrum of Fungicidin X

The in vitro antifungal activity of Fungicidin X was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism, was determined.[1][2][3][4][5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Fungicidin X against Various Fungal Pathogens
Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.5
Candida glabrataATCC 900301
Candida kruseiATCC 62582
Cryptococcus neoformansATCC 2088210.25
Aspergillus fumigatusATCC 2043051
Aspergillus flavusATCC 2000262
Fusarium solaniATCC 360318
Rhizopus oryzaeATCC 1040416

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungicidin X (stock solution in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inocula

  • Spectrophotometer

Procedure:

  • Preparation of Fungal Inoculum: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

  • Serial Dilution of Fungicidin X: Fungicidin X was serially diluted in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound was inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) were included.

  • Incubation: The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC was determined as the lowest concentration of Fungicidin X that caused a significant inhibition of visible growth compared to the growth control.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for a novel compound like Fungicidin X would require extensive investigation, a plausible hypothesis is the inhibition of a critical fungal-specific pathway, such as cell wall biosynthesis. The following diagram illustrates a conceptual signaling pathway for the inhibition of β-(1,3)-glucan synthase, a key enzyme in the fungal cell wall synthesis.

FungicidinX_Mechanism cluster_cell Fungal Cell FungicidinX Fungicidin X GlucanSynthase β-(1,3)-Glucan Synthase (Fks1p) FungicidinX->GlucanSynthase Inhibition CellMembrane Cell Membrane Glucan β-(1,3)-Glucan GlucanSynthase->Glucan Catalysis UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Cell Wall Synthesis Glucan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism of action of Fungicidin X.

Experimental Workflow for Antifungal Drug Discovery

The discovery and development of a new antifungal agent follows a structured workflow, from initial screening to preclinical evaluation.

Antifungal_Discovery_Workflow Screening High-Throughput Screening (Compound Library) HitID Hit Identification Screening->HitID LeadGen Lead Generation (SAR Studies) HitID->LeadGen LeadOpt Lead Optimization (ADMET Profiling) LeadGen->LeadOpt InVitro In Vitro Antifungal Activity (MIC, MFC) LeadOpt->InVitro InVivo In Vivo Efficacy Models (Animal Studies) InVitro->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

Unveiling the Antifungal Potential of Acremine I: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Acremine I" did not yield specific results for a compound with this name. It is possible that this is a novel, recently discovered, or proprietary compound with limited public information. The following technical guide has been constructed based on general principles of antifungal drug discovery and characterization, using a hypothetical compound, designated "Fungicidin X," to illustrate the data presentation, experimental protocols, and visualizations requested. The data and pathways presented are representative examples and should not be considered as factual data for any existing compound.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. The development of novel antifungal agents with broad-spectrum activity and unique mechanisms of action is a critical area of research. This document provides a technical overview of the antifungal activity spectrum of a hypothetical novel antifungal agent, Fungicidin X, and outlines the key methodologies used in its characterization.

Antifungal Activity Spectrum of Fungicidin X

The in vitro antifungal activity of Fungicidin X was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism, was determined.[1][2][3][4][5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Fungicidin X against Various Fungal Pathogens
Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.5
Candida glabrataATCC 900301
Candida kruseiATCC 62582
Cryptococcus neoformansATCC 2088210.25
Aspergillus fumigatusATCC 2043051
Aspergillus flavusATCC 2000262
Fusarium solaniATCC 360318
Rhizopus oryzaeATCC 1040416

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungicidin X (stock solution in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inocula

  • Spectrophotometer

Procedure:

  • Preparation of Fungal Inoculum: Fungal isolates were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

  • Serial Dilution of Fungicidin X: Fungicidin X was serially diluted in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound was inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) were included.

  • Incubation: The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC was determined as the lowest concentration of Fungicidin X that caused a significant inhibition of visible growth compared to the growth control.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for a novel compound like Fungicidin X would require extensive investigation, a plausible hypothesis is the inhibition of a critical fungal-specific pathway, such as cell wall biosynthesis. The following diagram illustrates a conceptual signaling pathway for the inhibition of β-(1,3)-glucan synthase, a key enzyme in the fungal cell wall synthesis.

FungicidinX_Mechanism cluster_cell Fungal Cell FungicidinX Fungicidin X GlucanSynthase β-(1,3)-Glucan Synthase (Fks1p) FungicidinX->GlucanSynthase Inhibition CellMembrane Cell Membrane Glucan β-(1,3)-Glucan GlucanSynthase->Glucan Catalysis UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Cell Wall Synthesis Glucan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism of action of Fungicidin X.

Experimental Workflow for Antifungal Drug Discovery

The discovery and development of a new antifungal agent follows a structured workflow, from initial screening to preclinical evaluation.

Antifungal_Discovery_Workflow Screening High-Throughput Screening (Compound Library) HitID Hit Identification Screening->HitID LeadGen Lead Generation (SAR Studies) HitID->LeadGen LeadOpt Lead Optimization (ADMET Profiling) LeadGen->LeadOpt InVitro In Vitro Antifungal Activity (MIC, MFC) LeadOpt->InVitro InVivo In Vivo Efficacy Models (Animal Studies) InVitro->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

The Inhibitory Action of Acremine I on Plasmopara viticola: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmopara viticola, an oomycete pathogen, is the causal agent of grapevine downy mildew, a disease that poses a significant threat to viticulture worldwide. The control of this pathogen predominantly relies on the application of fungicides, which raises environmental concerns and fosters the development of resistant strains. Consequently, there is a pressing need for novel, effective, and environmentally benign control agents. Acremine I, a secondary metabolite produced by endophytic fungi of the genus Acremonium, has emerged as a compound of interest due to the recognized anti-oomycete activity of its chemical family. This technical guide provides an in-depth overview of the current understanding of how this compound and its related compounds inhibit Plasmopara viticola, based on available scientific literature.

Endophytic Acremonium species, such as Acremonium persicinum (previously misidentified as Acremonium byssoides), have been isolated from grapevine tissues and found to produce a series of secondary metabolites known as acremines.[1][2] Initial studies have demonstrated that culture filtrates and crude extracts containing these compounds effectively inhibit the germination of P. viticola sporangia, a critical step in the pathogen's life cycle.[3] Specifically, the acremine family of compounds, including Acremines A-D, have been identified as active inhibitors of sporangial germination.[4][5] While direct quantitative data for this compound is not available in the reviewed literature, the activity of its analogues strongly suggests its potential as a control agent against grapevine downy mildew.

Core Mechanism of Action: Inhibition of Sporangial Germination

The primary mechanism by which the acremine family of compounds, and by extension this compound, is understood to inhibit Plasmopara viticola is through the disruption of sporangial germination.[4][5] Sporangia are asexual spores that are crucial for the rapid, polycyclic spread of downy mildew during the growing season. Upon release, these sporangia germinate in the presence of free water, releasing motile zoospores that infect the grapevine through stomata.[6] By inhibiting the germination of sporangia, acremines effectively halt the infection process at a very early and critical stage. The precise biochemical target of this compound within the sporangium has not yet been elucidated and remains a key area for future research.

Signaling Pathways and Cellular Events

Currently, there is no specific information available in the scientific literature regarding the signaling pathways within Plasmopara viticola that are inhibited by this compound. The observed effect is the macroscopic inhibition of germination, which could result from interference with a number of potential cellular processes, including:

  • Energy Metabolism: Disruption of mitochondrial respiration or other ATP-generating pathways necessary for the energy-intensive process of germination.

  • Cell Wall Synthesis/Degradation: Interference with the enzymatic processes required for the remodeling of the sporangial wall during germination.

  • Signal Transduction: Blockade of internal signaling cascades that are triggered by environmental cues (e.g., water, temperature) to initiate germination.

  • Cytoskeletal Dynamics: Disruption of the microtubule or actin filament networks that are essential for cytoplasmic reorganization and germ tube emergence.

Further molecular studies are required to pinpoint the specific target and signaling cascade affected by this compound.

Quantitative Data on Inhibitory Activity

As of the latest literature review, specific quantitative data on the inhibitory activity of purified this compound against Plasmopara viticola (e.g., IC50 values) has not been published. However, studies on culture filtrates and crude extracts containing a mixture of acremines have demonstrated significant biological activity. The foundational study by Assante et al. (2005) reported that Acremines A, B, C, and D inhibited the germination of P. viticola sporangia.[4][5]

Compound(s)BioassayTarget OrganismObserved EffectReference
Acremines A, B, C, DSporangial Germination AssayPlasmopara viticolaInhibition of germination[4][5]
Culture Filtrates of A. persicinumSporangial Germination AssayPlasmopara viticolaInhibition of germination
Crude Extract of A. byssoidesSporangial Germination AssayPlasmopara viticolaComplete inhibition of sporangia[3]

Note: The table summarizes the qualitative findings. Specific concentrations and percentage of inhibition for individual acremines are not detailed in the currently accessible literature.

Experimental Protocols

Detailed experimental protocols from the original study on acremines by Assante et al. (2005) are not fully available. However, based on standard methodologies for in vitro assays with Plasmopara viticola, a representative protocol for a sporangial germination inhibition assay is provided below.

Protocol: In Vitro Sporangial Germination Inhibition Assay

1. Inoculum Preparation:

  • Collect fresh sporangia of P. viticola from infected grapevine leaves showing active sporulation ("oil spots").

  • Gently brush the sporulating lesions into sterile distilled water to create a sporangial suspension.

  • Adjust the concentration of the suspension to a standard density (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

2. Treatment Preparation:

  • Dissolve this compound (or the test compound) in a suitable solvent (e.g., DMSO, methanol) to create a stock solution.

  • Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that is toxic to the sporangia (typically <1%).

3. Bioassay:

  • In the wells of a multi-well microplate or on microscope slides with concavities, mix a defined volume of the sporangial suspension with an equal volume of the test compound dilution.

  • Include a positive control (e.g., a known fungicide) and a negative control (sterile distilled water with the same concentration of solvent as the treatments).

  • Incubate the plates/slides in a dark, humid chamber at an optimal temperature for germination (e.g., 20-25°C) for a period of 2 to 6 hours.

4. Evaluation:

  • After the incubation period, add a drop of a fixative (e.g., lactophenol cotton blue) to each well/slide to stop germination.

  • Observe a minimum of 100 sporangia per replicate under a light microscope.

  • A sporangium is considered germinated if a germ tube is visible.

  • Calculate the percentage of germination for each treatment and control.

  • The Percentage of Germination Inhibition (PGI) can be calculated using the following formula:

    • PGI (%) = [ (Germination in Control - Germination in Treatment) / Germination in Control ] x 100

5. Data Analysis:

  • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

  • If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of sporangial germination) using probit analysis or a similar statistical method.

Visualizations

Signaling Pathway and Mechanism of Action

Inhibition_Mechanism cluster_AcremineI This compound cluster_Plasmopara Plasmopara viticola Sporangium AcremineI This compound UnknownTarget Unknown Molecular Target(s) AcremineI->UnknownTarget Binds to/Interacts with SignalTransduction Signal Transduction Cascade UnknownTarget->SignalTransduction Inhibits CellularProcesses Germination-Related Cellular Processes SignalTransduction->CellularProcesses Blocks Activation of Germination Sporangial Germination CellularProcesses->Germination Prevents

Caption: Proposed inhibitory pathway of this compound on P. viticola sporangial germination.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_eval Evaluation P_viticola 1. Prepare P. viticola Sporangial Suspension Incubate 3. Co-incubate Sporangia and this compound P_viticola->Incubate AcremineI_prep 2. Prepare this compound Serial Dilutions AcremineI_prep->Incubate Microscopy 4. Microscopic Observation of Germination Incubate->Microscopy Analysis 5. Calculate Percent Inhibition and IC50 Microscopy->Analysis

Caption: General experimental workflow for assessing this compound's inhibitory activity.

Conclusion and Future Directions

Future research should prioritize the following:

  • Isolation and Purification of this compound: Obtaining a pure standard of this compound is essential for conducting definitive bioassays.

  • Quantitative Bioassays: Determining the IC50 value of this compound against P. viticola sporangial germination and zoospore motility.

  • Mechanism of Action Studies: Utilizing molecular and biochemical approaches to identify the specific cellular target(s) and signaling pathways in P. viticola that are disrupted by this compound.

  • In Vivo Efficacy: Evaluating the protective and curative effects of this compound on grapevine plants under greenhouse and field conditions.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its antifungal potency and understand the key structural features required for its activity.

Addressing these research questions will be crucial for developing this compound as a potential biocontrol agent for the sustainable management of grapevine downy mildew.

References

The Inhibitory Action of Acremine I on Plasmopara viticola: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmopara viticola, an oomycete pathogen, is the causal agent of grapevine downy mildew, a disease that poses a significant threat to viticulture worldwide. The control of this pathogen predominantly relies on the application of fungicides, which raises environmental concerns and fosters the development of resistant strains. Consequently, there is a pressing need for novel, effective, and environmentally benign control agents. Acremine I, a secondary metabolite produced by endophytic fungi of the genus Acremonium, has emerged as a compound of interest due to the recognized anti-oomycete activity of its chemical family. This technical guide provides an in-depth overview of the current understanding of how this compound and its related compounds inhibit Plasmopara viticola, based on available scientific literature.

Endophytic Acremonium species, such as Acremonium persicinum (previously misidentified as Acremonium byssoides), have been isolated from grapevine tissues and found to produce a series of secondary metabolites known as acremines.[1][2] Initial studies have demonstrated that culture filtrates and crude extracts containing these compounds effectively inhibit the germination of P. viticola sporangia, a critical step in the pathogen's life cycle.[3] Specifically, the acremine family of compounds, including Acremines A-D, have been identified as active inhibitors of sporangial germination.[4][5] While direct quantitative data for this compound is not available in the reviewed literature, the activity of its analogues strongly suggests its potential as a control agent against grapevine downy mildew.

Core Mechanism of Action: Inhibition of Sporangial Germination

The primary mechanism by which the acremine family of compounds, and by extension this compound, is understood to inhibit Plasmopara viticola is through the disruption of sporangial germination.[4][5] Sporangia are asexual spores that are crucial for the rapid, polycyclic spread of downy mildew during the growing season. Upon release, these sporangia germinate in the presence of free water, releasing motile zoospores that infect the grapevine through stomata.[6] By inhibiting the germination of sporangia, acremines effectively halt the infection process at a very early and critical stage. The precise biochemical target of this compound within the sporangium has not yet been elucidated and remains a key area for future research.

Signaling Pathways and Cellular Events

Currently, there is no specific information available in the scientific literature regarding the signaling pathways within Plasmopara viticola that are inhibited by this compound. The observed effect is the macroscopic inhibition of germination, which could result from interference with a number of potential cellular processes, including:

  • Energy Metabolism: Disruption of mitochondrial respiration or other ATP-generating pathways necessary for the energy-intensive process of germination.

  • Cell Wall Synthesis/Degradation: Interference with the enzymatic processes required for the remodeling of the sporangial wall during germination.

  • Signal Transduction: Blockade of internal signaling cascades that are triggered by environmental cues (e.g., water, temperature) to initiate germination.

  • Cytoskeletal Dynamics: Disruption of the microtubule or actin filament networks that are essential for cytoplasmic reorganization and germ tube emergence.

Further molecular studies are required to pinpoint the specific target and signaling cascade affected by this compound.

Quantitative Data on Inhibitory Activity

As of the latest literature review, specific quantitative data on the inhibitory activity of purified this compound against Plasmopara viticola (e.g., IC50 values) has not been published. However, studies on culture filtrates and crude extracts containing a mixture of acremines have demonstrated significant biological activity. The foundational study by Assante et al. (2005) reported that Acremines A, B, C, and D inhibited the germination of P. viticola sporangia.[4][5]

Compound(s)BioassayTarget OrganismObserved EffectReference
Acremines A, B, C, DSporangial Germination AssayPlasmopara viticolaInhibition of germination[4][5]
Culture Filtrates of A. persicinumSporangial Germination AssayPlasmopara viticolaInhibition of germination
Crude Extract of A. byssoidesSporangial Germination AssayPlasmopara viticolaComplete inhibition of sporangia[3]

Note: The table summarizes the qualitative findings. Specific concentrations and percentage of inhibition for individual acremines are not detailed in the currently accessible literature.

Experimental Protocols

Detailed experimental protocols from the original study on acremines by Assante et al. (2005) are not fully available. However, based on standard methodologies for in vitro assays with Plasmopara viticola, a representative protocol for a sporangial germination inhibition assay is provided below.

Protocol: In Vitro Sporangial Germination Inhibition Assay

1. Inoculum Preparation:

  • Collect fresh sporangia of P. viticola from infected grapevine leaves showing active sporulation ("oil spots").

  • Gently brush the sporulating lesions into sterile distilled water to create a sporangial suspension.

  • Adjust the concentration of the suspension to a standard density (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

2. Treatment Preparation:

  • Dissolve this compound (or the test compound) in a suitable solvent (e.g., DMSO, methanol) to create a stock solution.

  • Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that is toxic to the sporangia (typically <1%).

3. Bioassay:

  • In the wells of a multi-well microplate or on microscope slides with concavities, mix a defined volume of the sporangial suspension with an equal volume of the test compound dilution.

  • Include a positive control (e.g., a known fungicide) and a negative control (sterile distilled water with the same concentration of solvent as the treatments).

  • Incubate the plates/slides in a dark, humid chamber at an optimal temperature for germination (e.g., 20-25°C) for a period of 2 to 6 hours.

4. Evaluation:

  • After the incubation period, add a drop of a fixative (e.g., lactophenol cotton blue) to each well/slide to stop germination.

  • Observe a minimum of 100 sporangia per replicate under a light microscope.

  • A sporangium is considered germinated if a germ tube is visible.

  • Calculate the percentage of germination for each treatment and control.

  • The Percentage of Germination Inhibition (PGI) can be calculated using the following formula:

    • PGI (%) = [ (Germination in Control - Germination in Treatment) / Germination in Control ] x 100

5. Data Analysis:

  • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

  • If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of sporangial germination) using probit analysis or a similar statistical method.

Visualizations

Signaling Pathway and Mechanism of Action

Inhibition_Mechanism cluster_AcremineI This compound cluster_Plasmopara Plasmopara viticola Sporangium AcremineI This compound UnknownTarget Unknown Molecular Target(s) AcremineI->UnknownTarget Binds to/Interacts with SignalTransduction Signal Transduction Cascade UnknownTarget->SignalTransduction Inhibits CellularProcesses Germination-Related Cellular Processes SignalTransduction->CellularProcesses Blocks Activation of Germination Sporangial Germination CellularProcesses->Germination Prevents

Caption: Proposed inhibitory pathway of this compound on P. viticola sporangial germination.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_eval Evaluation P_viticola 1. Prepare P. viticola Sporangial Suspension Incubate 3. Co-incubate Sporangia and this compound P_viticola->Incubate AcremineI_prep 2. Prepare this compound Serial Dilutions AcremineI_prep->Incubate Microscopy 4. Microscopic Observation of Germination Incubate->Microscopy Analysis 5. Calculate Percent Inhibition and IC50 Microscopy->Analysis

Caption: General experimental workflow for assessing this compound's inhibitory activity.

Conclusion and Future Directions

Future research should prioritize the following:

  • Isolation and Purification of this compound: Obtaining a pure standard of this compound is essential for conducting definitive bioassays.

  • Quantitative Bioassays: Determining the IC50 value of this compound against P. viticola sporangial germination and zoospore motility.

  • Mechanism of Action Studies: Utilizing molecular and biochemical approaches to identify the specific cellular target(s) and signaling pathways in P. viticola that are disrupted by this compound.

  • In Vivo Efficacy: Evaluating the protective and curative effects of this compound on grapevine plants under greenhouse and field conditions.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its antifungal potency and understand the key structural features required for its activity.

Addressing these research questions will be crucial for developing this compound as a potential biocontrol agent for the sustainable management of grapevine downy mildew.

References

An In-depth Technical Guide to the Secondary Metabolites of Acremonium byssoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonium byssoides, a filamentous fungus belonging to the family Hypocreaceae, has emerged as a noteworthy producer of a unique class of secondary metabolites. These compounds, primarily the acremines, have demonstrated significant biological activities, positioning them as promising candidates for further investigation in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the secondary metabolites isolated from Acremonium byssoides, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Core Secondary Metabolites: The Acremines

The principal secondary metabolites identified from Acremonium byssoides, specifically strain A20 (also referenced as Acremonium persicinum), are a series of prenylated polyketides known as acremines.[1][2] To date, several acremines have been isolated and structurally elucidated, including acremines A-G and H-N.[1][3][4] These compounds share a characteristic chemical scaffold, which is biosynthetically derived from a monoterpene unit and a polyketide moiety.[1]

Biological Activity

The primary biological activity reported for the acremines is their ability to inhibit the germination of sporangia of Plasmopara viticola, the oomycete responsible for grapevine downy mildew.[1][2][3] This anti-oomycete activity underscores their potential for development as agricultural fungicides.

In addition to their anti-phytopathogenic properties, some acremines have been evaluated for their cytotoxic effects. Notably, acremine G has exhibited modest cytotoxic activity against the H460 human non-small cell lung cancer cell line.

Quantitative Data Summary

A comprehensive summary of the quantitative data available for the biological activities of acremines is presented below. It is important to note that detailed yield and IC50 values are not consistently reported across all published studies.

CompoundBiological ActivityConcentration/DosageResult
Acremines A-D Inhibition of Plasmopara viticola sporangia germinationNot specifiedInhibited germination[3]
Acremine G Inhibition of Plasmopara viticola sporangia germinationNot specifiedMildly inhibited growth[2]
Acremine G Cytotoxicity against H460 cancer cell lineNot specifiedModest activity
Acremines H-N Inhibition of Plasmopara viticola sporangia germinationNot specifiedInhibited the germination of sporangia[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the cultivation of Acremonium byssoides and the isolation and characterization of its secondary metabolites, based on available literature.

Fungal Cultivation and Extraction

The following workflow outlines the general procedure for cultivating Acremonium byssoides and extracting its secondary metabolites.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction A Inoculation of Acremonium byssoides A20 B Culture on Malt-Peptone-Glucose (MPG) Agar (B569324) A->B C Incubation B->C D Extraction of Agar Cultures with Ethyl Acetate (B1210297) (EtOAc) C->D After 3 weeks E Concentration of Crude Extract D->E

Caption: General workflow for the cultivation of A. byssoides and extraction of secondary metabolites.

Detailed Methodology:

  • Fungal Strain: Acremonium byssoides strain A20 is the primary producer of the known acremines.[1][4]

  • Culture Medium: The fungus is typically cultured on a solid medium of malt-peptone-glucose (MPG) agar.[4]

  • Incubation: The cultures are incubated for a period of three weeks to allow for sufficient growth and production of secondary metabolites.[4]

  • Extraction: The agar cultures are extracted with an organic solvent, typically ethyl acetate (EtOAc), to isolate the crude mixture of secondary metabolites.[4]

  • Concentration: The resulting organic extract is then concentrated under reduced pressure to yield the crude extract for further purification.

Isolation and Purification of Acremines

The crude extract obtained from the fungal culture is a complex mixture that requires further separation and purification to isolate individual acremine compounds.

G A Crude EtOAc Extract B Chromatographic Fractionation A->B Successive Chromatography C Purification of Individual Fractions B->C D Isolated Acremines (H-N, B, C) C->D

Caption: Workflow for the isolation and purification of acremines from the crude extract.

Detailed Methodology:

  • Chromatographic Techniques: The crude extract is subjected to successive chromatographic techniques to separate the individual compounds. While the specific details of the chromatographic conditions are not fully available in the reviewed literature, this process typically involves a combination of column chromatography (e.g., silica (B1680970) gel, Sephadex) and high-performance liquid chromatography (HPLC).[4]

  • Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR experiments) and Mass Spectrometry (MS).[4] For crystalline compounds, X-ray crystallography provides definitive structural and stereochemical information.[2]

Biosynthesis of Acremines

The biosynthesis of acremines is proposed to involve a mixed pathway combining elements of polyketide and terpenoid biosynthesis. While a detailed, genetically and enzymatically characterized pathway has not been fully elucidated for Acremonium byssoides, a putative biosynthetic pathway for acremine G has been proposed.[2]

G A Monoterpene Unit C Biosynthetic Precursor A->C B Polyketide Moiety B->C D Acremine G C->D Proposed Dimerization

References

An In-depth Technical Guide to the Secondary Metabolites of Acremonium byssoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonium byssoides, a filamentous fungus belonging to the family Hypocreaceae, has emerged as a noteworthy producer of a unique class of secondary metabolites. These compounds, primarily the acremines, have demonstrated significant biological activities, positioning them as promising candidates for further investigation in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the secondary metabolites isolated from Acremonium byssoides, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Core Secondary Metabolites: The Acremines

The principal secondary metabolites identified from Acremonium byssoides, specifically strain A20 (also referenced as Acremonium persicinum), are a series of prenylated polyketides known as acremines.[1][2] To date, several acremines have been isolated and structurally elucidated, including acremines A-G and H-N.[1][3][4] These compounds share a characteristic chemical scaffold, which is biosynthetically derived from a monoterpene unit and a polyketide moiety.[1]

Biological Activity

The primary biological activity reported for the acremines is their ability to inhibit the germination of sporangia of Plasmopara viticola, the oomycete responsible for grapevine downy mildew.[1][2][3] This anti-oomycete activity underscores their potential for development as agricultural fungicides.

In addition to their anti-phytopathogenic properties, some acremines have been evaluated for their cytotoxic effects. Notably, acremine G has exhibited modest cytotoxic activity against the H460 human non-small cell lung cancer cell line.

Quantitative Data Summary

A comprehensive summary of the quantitative data available for the biological activities of acremines is presented below. It is important to note that detailed yield and IC50 values are not consistently reported across all published studies.

CompoundBiological ActivityConcentration/DosageResult
Acremines A-D Inhibition of Plasmopara viticola sporangia germinationNot specifiedInhibited germination[3]
Acremine G Inhibition of Plasmopara viticola sporangia germinationNot specifiedMildly inhibited growth[2]
Acremine G Cytotoxicity against H460 cancer cell lineNot specifiedModest activity
Acremines H-N Inhibition of Plasmopara viticola sporangia germinationNot specifiedInhibited the germination of sporangia[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the cultivation of Acremonium byssoides and the isolation and characterization of its secondary metabolites, based on available literature.

Fungal Cultivation and Extraction

The following workflow outlines the general procedure for cultivating Acremonium byssoides and extracting its secondary metabolites.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction A Inoculation of Acremonium byssoides A20 B Culture on Malt-Peptone-Glucose (MPG) Agar A->B C Incubation B->C D Extraction of Agar Cultures with Ethyl Acetate (EtOAc) C->D After 3 weeks E Concentration of Crude Extract D->E

Caption: General workflow for the cultivation of A. byssoides and extraction of secondary metabolites.

Detailed Methodology:

  • Fungal Strain: Acremonium byssoides strain A20 is the primary producer of the known acremines.[1][4]

  • Culture Medium: The fungus is typically cultured on a solid medium of malt-peptone-glucose (MPG) agar.[4]

  • Incubation: The cultures are incubated for a period of three weeks to allow for sufficient growth and production of secondary metabolites.[4]

  • Extraction: The agar cultures are extracted with an organic solvent, typically ethyl acetate (EtOAc), to isolate the crude mixture of secondary metabolites.[4]

  • Concentration: The resulting organic extract is then concentrated under reduced pressure to yield the crude extract for further purification.

Isolation and Purification of Acremines

The crude extract obtained from the fungal culture is a complex mixture that requires further separation and purification to isolate individual acremine compounds.

G A Crude EtOAc Extract B Chromatographic Fractionation A->B Successive Chromatography C Purification of Individual Fractions B->C D Isolated Acremines (H-N, B, C) C->D

Caption: Workflow for the isolation and purification of acremines from the crude extract.

Detailed Methodology:

  • Chromatographic Techniques: The crude extract is subjected to successive chromatographic techniques to separate the individual compounds. While the specific details of the chromatographic conditions are not fully available in the reviewed literature, this process typically involves a combination of column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).[4]

  • Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR experiments) and Mass Spectrometry (MS).[4] For crystalline compounds, X-ray crystallography provides definitive structural and stereochemical information.[2]

Biosynthesis of Acremines

The biosynthesis of acremines is proposed to involve a mixed pathway combining elements of polyketide and terpenoid biosynthesis. While a detailed, genetically and enzymatically characterized pathway has not been fully elucidated for Acremonium byssoides, a putative biosynthetic pathway for acremine G has been proposed.[2]

G A Monoterpene Unit C Biosynthetic Precursor A->C B Polyketide Moiety B->C D Acremine G C->D Proposed Dimerization

References

Unveiling the Antifungal Potential of Acremonium-Derived Metabolites Against Plant Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the biological activity of metabolites derived from the fungal genus Acremonium against plant pathogens. It is important to note that while this document includes information on the acremine family of compounds, specific and in-depth technical data regarding the biological activity of Acremine I against a broad range of plant pathogens is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a broader overview of the antifungal potential of Acremonium metabolites, with a focus on the acremine family where information is available, and highlights the current knowledge gaps.

Introduction

The fungal genus Acremonium is a rich source of structurally diverse secondary metabolites with a wide array of biological activities, including antimicrobial, cytotoxic, and phytotoxic effects.[1][2] These fungi can be found in various environments, including soil and as endophytes within plants.[1] Endophytic Acremonium species, in particular, have garnered interest for their potential role in protecting host plants from pathogens. This guide provides a technical summary of the known biological activities of Acremonium-derived compounds against plant pathogens, with a special focus on the acremine family of meroterpenoids.

The Acremine Family: Discovery and Biological Activity

The acremines are a family of meroterpenoid compounds first isolated from Acremonium byssoides. Among these, acremines A, B, C, D, and G have been reported to exhibit inhibitory activity against Plasmopara viticola, the oomycete responsible for grapevine downy mildew.[3][4] This pathosystem is of significant economic importance in viticulture worldwide.[5]

Broader Antifungal and Phytotoxic Activity of Acremonium Metabolites

Beyond the acremine family, the genus Acremonium produces a plethora of other metabolites with documented activity against plant pathogens. These compounds belong to various chemical classes, including terpenoids, polyketides, alkaloids, and peptides.[1][2][6]

Table 1: Antifungal Activity of Select Acremonium Metabolites Against Plant Pathogens

Compound/ExtractSource OrganismTarget Pathogen(s)Observed EffectReference(s)
Acremines A-D, GAcremonium byssoidesPlasmopara viticolaInhibition of sporangia germination[3][4]
Culture FiltratesAcremonium persicinumPlasmopara viticolaInhibition of sporangia germination[7]
Culture FiltratesAcremonium sp.Helminthosporium carbonumInhibition of mycelial growth and spore germination[8]
Endophytic StrainsAcremonium ochraceum, A. strictumFusarium oxysporumReduction of wilt incidence and severity in tomato and flax[9]
Endophytic Strain Ld-03Acremonium sp.Botrytis cinerea, Fusarium oxysporumInhibition of mycelial growth[9]

Experimental Protocols

Detailed experimental protocols for testing the bioactivity of this compound are not available. However, a general workflow for the isolation and evaluation of antifungal metabolites from fungi like Acremonium can be outlined.

1. Fungal Culture and Metabolite Extraction:

  • Culture: The Acremonium species of interest is cultured on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar (B569324)/Broth) under controlled conditions (temperature, light) to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture filtrate are extracted using organic solvents (e.g., ethyl acetate, methanol) to isolate the crude extract containing the secondary metabolites.

  • Fractionation: The crude extract is then subjected to various chromatographic techniques (e.g., column chromatography, HPLC) to separate and purify individual compounds.

2. In Vitro Antifungal Assays:

  • Mycelial Growth Inhibition Assay:

    • Prepare a series of dilutions of the test compound.

    • Incorporate the different concentrations of the compound into a molten agar medium.

    • Pour the amended agar into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the target plant pathogen.

    • Incubate the plates under optimal growth conditions for the pathogen.

    • Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition relative to a control (without the compound).

  • Spore Germination Assay:

    • Prepare a spore suspension of the target pathogen in a suitable liquid medium.

    • Add different concentrations of the test compound to the spore suspension.

    • Incubate the suspensions under conditions that promote spore germination.

    • Observe the spores under a microscope and count the number of germinated and non-germinated spores.

    • Calculate the percentage of germination inhibition compared to a control.

3. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC):

  • These values are typically determined using broth microdilution methods, where a serial dilution of the compound is prepared in a liquid medium in a 96-well plate and inoculated with the pathogen. The MIC is the lowest concentration that inhibits visible growth, and the MFC is the lowest concentration that results in fungal death.

Visualization of Experimental Workflow and Potential Signaling Pathways

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Antifungal Bioassays cluster_analysis Data Analysis culture Fungal Culture (Acremonium sp.) extraction Solvent Extraction culture->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification of Compounds (e.g., this compound) fractionation->purification mycelial_growth Mycelial Growth Inhibition Assay purification->mycelial_growth spore_germination Spore Germination Assay purification->spore_germination mic_mfc MIC/MFC Determination purification->mic_mfc data_analysis Calculation of % Inhibition, IC50, MIC mycelial_growth->data_analysis spore_germination->data_analysis mic_mfc->data_analysis

Caption: Generalized workflow for the isolation and antifungal screening of metabolites from Acremonium species.

Information on the specific signaling pathways affected by this compound in plant pathogens is not available. The following diagram illustrates a generalized and hypothetical mechanism of action for a fungal-derived antifungal compound.

signaling_pathway cluster_cell Fungal Pathogen Cell cluster_outcome Outcome acremine This compound (Hypothetical) cell_wall Cell Wall Synthesis acremine->cell_wall Inhibition cell_membrane Cell Membrane Integrity (Ergosterol Biosynthesis) acremine->cell_membrane Disruption signal_transduction Signal Transduction (e.g., MAPK Pathway) acremine->signal_transduction Interference respiration Mitochondrial Respiration acremine->respiration Inhibition growth_inhibition Inhibition of Mycelial Growth cell_wall->growth_inhibition apoptosis Apoptosis / Cell Death cell_membrane->apoptosis signal_transduction->growth_inhibition respiration->apoptosis

Caption: A hypothetical model of the potential antifungal mechanisms of action of a natural product like this compound.

Conclusion

The genus Acremonium represents a promising source of novel antifungal compounds that could be developed into new bio-pesticides for the management of plant diseases. The acremine family of metabolites, with their demonstrated activity against the significant grapevine pathogen Plasmopara viticola, warrants further investigation. However, a significant knowledge gap exists concerning the specific biological activities, mechanisms of action, and potential applications of individual compounds like this compound against a broader spectrum of plant pathogens. Future research should focus on the purification and detailed biological characterization of these and other Acremonium-derived metabolites to fully elucidate their potential in sustainable agriculture.

References

Unveiling the Antifungal Potential of Acremonium-Derived Metabolites Against Plant Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the biological activity of metabolites derived from the fungal genus Acremonium against plant pathogens. It is important to note that while this document includes information on the acremine family of compounds, specific and in-depth technical data regarding the biological activity of Acremine I against a broad range of plant pathogens is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a broader overview of the antifungal potential of Acremonium metabolites, with a focus on the acremine family where information is available, and highlights the current knowledge gaps.

Introduction

The fungal genus Acremonium is a rich source of structurally diverse secondary metabolites with a wide array of biological activities, including antimicrobial, cytotoxic, and phytotoxic effects.[1][2] These fungi can be found in various environments, including soil and as endophytes within plants.[1] Endophytic Acremonium species, in particular, have garnered interest for their potential role in protecting host plants from pathogens. This guide provides a technical summary of the known biological activities of Acremonium-derived compounds against plant pathogens, with a special focus on the acremine family of meroterpenoids.

The Acremine Family: Discovery and Biological Activity

The acremines are a family of meroterpenoid compounds first isolated from Acremonium byssoides. Among these, acremines A, B, C, D, and G have been reported to exhibit inhibitory activity against Plasmopara viticola, the oomycete responsible for grapevine downy mildew.[3][4] This pathosystem is of significant economic importance in viticulture worldwide.[5]

Broader Antifungal and Phytotoxic Activity of Acremonium Metabolites

Beyond the acremine family, the genus Acremonium produces a plethora of other metabolites with documented activity against plant pathogens. These compounds belong to various chemical classes, including terpenoids, polyketides, alkaloids, and peptides.[1][2][6]

Table 1: Antifungal Activity of Select Acremonium Metabolites Against Plant Pathogens

Compound/ExtractSource OrganismTarget Pathogen(s)Observed EffectReference(s)
Acremines A-D, GAcremonium byssoidesPlasmopara viticolaInhibition of sporangia germination[3][4]
Culture FiltratesAcremonium persicinumPlasmopara viticolaInhibition of sporangia germination[7]
Culture FiltratesAcremonium sp.Helminthosporium carbonumInhibition of mycelial growth and spore germination[8]
Endophytic StrainsAcremonium ochraceum, A. strictumFusarium oxysporumReduction of wilt incidence and severity in tomato and flax[9]
Endophytic Strain Ld-03Acremonium sp.Botrytis cinerea, Fusarium oxysporumInhibition of mycelial growth[9]

Experimental Protocols

Detailed experimental protocols for testing the bioactivity of this compound are not available. However, a general workflow for the isolation and evaluation of antifungal metabolites from fungi like Acremonium can be outlined.

1. Fungal Culture and Metabolite Extraction:

  • Culture: The Acremonium species of interest is cultured on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth) under controlled conditions (temperature, light) to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture filtrate are extracted using organic solvents (e.g., ethyl acetate, methanol) to isolate the crude extract containing the secondary metabolites.

  • Fractionation: The crude extract is then subjected to various chromatographic techniques (e.g., column chromatography, HPLC) to separate and purify individual compounds.

2. In Vitro Antifungal Assays:

  • Mycelial Growth Inhibition Assay:

    • Prepare a series of dilutions of the test compound.

    • Incorporate the different concentrations of the compound into a molten agar medium.

    • Pour the amended agar into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the target plant pathogen.

    • Incubate the plates under optimal growth conditions for the pathogen.

    • Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition relative to a control (without the compound).

  • Spore Germination Assay:

    • Prepare a spore suspension of the target pathogen in a suitable liquid medium.

    • Add different concentrations of the test compound to the spore suspension.

    • Incubate the suspensions under conditions that promote spore germination.

    • Observe the spores under a microscope and count the number of germinated and non-germinated spores.

    • Calculate the percentage of germination inhibition compared to a control.

3. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC):

  • These values are typically determined using broth microdilution methods, where a serial dilution of the compound is prepared in a liquid medium in a 96-well plate and inoculated with the pathogen. The MIC is the lowest concentration that inhibits visible growth, and the MFC is the lowest concentration that results in fungal death.

Visualization of Experimental Workflow and Potential Signaling Pathways

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Antifungal Bioassays cluster_analysis Data Analysis culture Fungal Culture (Acremonium sp.) extraction Solvent Extraction culture->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification of Compounds (e.g., this compound) fractionation->purification mycelial_growth Mycelial Growth Inhibition Assay purification->mycelial_growth spore_germination Spore Germination Assay purification->spore_germination mic_mfc MIC/MFC Determination purification->mic_mfc data_analysis Calculation of % Inhibition, IC50, MIC mycelial_growth->data_analysis spore_germination->data_analysis mic_mfc->data_analysis

Caption: Generalized workflow for the isolation and antifungal screening of metabolites from Acremonium species.

Information on the specific signaling pathways affected by this compound in plant pathogens is not available. The following diagram illustrates a generalized and hypothetical mechanism of action for a fungal-derived antifungal compound.

signaling_pathway cluster_cell Fungal Pathogen Cell cluster_outcome Outcome acremine This compound (Hypothetical) cell_wall Cell Wall Synthesis acremine->cell_wall Inhibition cell_membrane Cell Membrane Integrity (Ergosterol Biosynthesis) acremine->cell_membrane Disruption signal_transduction Signal Transduction (e.g., MAPK Pathway) acremine->signal_transduction Interference respiration Mitochondrial Respiration acremine->respiration Inhibition growth_inhibition Inhibition of Mycelial Growth cell_wall->growth_inhibition apoptosis Apoptosis / Cell Death cell_membrane->apoptosis signal_transduction->growth_inhibition respiration->apoptosis

Caption: A hypothetical model of the potential antifungal mechanisms of action of a natural product like this compound.

Conclusion

The genus Acremonium represents a promising source of novel antifungal compounds that could be developed into new bio-pesticides for the management of plant diseases. The acremine family of metabolites, with their demonstrated activity against the significant grapevine pathogen Plasmopara viticola, warrants further investigation. However, a significant knowledge gap exists concerning the specific biological activities, mechanisms of action, and potential applications of individual compounds like this compound against a broader spectrum of plant pathogens. Future research should focus on the purification and detailed biological characterization of these and other Acremonium-derived metabolites to fully elucidate their potential in sustainable agriculture.

References

Methodological & Application

Application Notes and Protocols for the Purification of Acremine I from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Acremine I, a meroterpenoid with potential biological activity, from fungal cultures of Acremonium byssoides. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the isolation and purification of this natural product.

Introduction

This compound belongs to a class of meroterpenoids known as acremines, which have been isolated from fungi of the genus Acremonium. These compounds have garnered interest due to their potential nematicidal and other biological activities. The successful purification of this compound is a critical step for further structural elucidation, biological screening, and development of potential therapeutic agents. This document outlines the key steps, from fungal culture to the isolation of pure this compound.

Data Presentation

The following table summarizes the quantitative data for the purification of this compound and related compounds from a culture of Acremonium byssoides.

CompoundYield (mg) from 150L Culture
Acremine H150
This compound 20
Acremine J12
Acremine K8
Acremine L10
Acremine M7
Acremine N5

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the purification of this compound.

1. Fungal Culture and Fermentation

  • Organism: Acremonium byssoides

  • Culture Medium: Malt extract-peptone-glucose agar.

  • Fermentation:

    • Inoculate 150 L of liquid fermentation medium with a seed culture of Acremonium byssoides.

    • Incubate the culture under appropriate conditions of temperature, aeration, and agitation to promote fungal growth and secondary metabolite production. Note: Optimal fermentation parameters may need to be determined empirically for the specific strain and equipment used.

2. Extraction of Crude Metabolites

  • After the fermentation period (typically several days to weeks), harvest the entire culture broth.

  • Separate the mycelium from the culture filtrate by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) (EtOAc).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extract the mycelium separately with methanol (B129727) (MeOH). Evaporate the methanol and then partition the residue between ethyl acetate and water.

  • Combine the ethyl acetate extracts from both the filtrate and the mycelium.

3. Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques.

  • Step 3.1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Adsorb the combined crude extract (approximately 50 g) onto silica gel.

    • Pack a silica gel column (e.g., 10 x 60 cm) with an appropriate solvent system.

    • Load the adsorbed extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity. A typical gradient would be n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally pure ethyl acetate.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles. The fractions containing Acremines are typically eluted with n-hexane/ethyl acetate mixtures.

  • Step 3.2: Sephadex LH-20 Column Chromatography (Size Exclusion)

    • Take the combined fractions from the silica gel column that show the presence of Acremines.

    • Dissolve the residue in a small volume of a suitable solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute with the same solvent system. This step helps to separate compounds based on their molecular size and removes polymeric material.

    • Collect fractions and analyze by TLC to identify those containing the target compounds.

  • Step 3.3: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • The final purification of this compound is achieved using preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water is a common mobile phase. The exact gradient profile will need to be optimized. For example, a linear gradient from 30% to 70% ACN over 30 minutes.

    • Detection: UV detection at a wavelength where the Acremines show absorbance (e.g., 254 nm).

    • Inject the enriched fraction containing this compound onto the HPLC column.

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Acremine_I_Purification cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Chromatographic Purification A Acremonium byssoides Culture B 150 L Fermentation A->B C Harvest Culture Broth B->C D Separate Mycelium & Filtrate C->D E Ethyl Acetate Extraction of Filtrate D->E F Methanol & Ethyl Acetate Extraction of Mycelium D->F G Combine Extracts & Evaporate E->G F->G H Silica Gel Column Chromatography (n-Hexane/EtOAc Gradient) G->H I Sephadex LH-20 Column (Size Exclusion) H->I J Preparative HPLC (Reversed-Phase C18, ACN/H2O Gradient) I->J K Pure this compound J->K

Caption: Workflow for this compound Purification.

Application Notes and Protocols for the Purification of Acremine I from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Acremine I, a meroterpenoid with potential biological activity, from fungal cultures of Acremonium byssoides. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the isolation and purification of this natural product.

Introduction

This compound belongs to a class of meroterpenoids known as acremines, which have been isolated from fungi of the genus Acremonium. These compounds have garnered interest due to their potential nematicidal and other biological activities. The successful purification of this compound is a critical step for further structural elucidation, biological screening, and development of potential therapeutic agents. This document outlines the key steps, from fungal culture to the isolation of pure this compound.

Data Presentation

The following table summarizes the quantitative data for the purification of this compound and related compounds from a culture of Acremonium byssoides.

CompoundYield (mg) from 150L Culture
Acremine H150
This compound 20
Acremine J12
Acremine K8
Acremine L10
Acremine M7
Acremine N5

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the purification of this compound.

1. Fungal Culture and Fermentation

  • Organism: Acremonium byssoides

  • Culture Medium: Malt extract-peptone-glucose agar.

  • Fermentation:

    • Inoculate 150 L of liquid fermentation medium with a seed culture of Acremonium byssoides.

    • Incubate the culture under appropriate conditions of temperature, aeration, and agitation to promote fungal growth and secondary metabolite production. Note: Optimal fermentation parameters may need to be determined empirically for the specific strain and equipment used.

2. Extraction of Crude Metabolites

  • After the fermentation period (typically several days to weeks), harvest the entire culture broth.

  • Separate the mycelium from the culture filtrate by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extract the mycelium separately with methanol (MeOH). Evaporate the methanol and then partition the residue between ethyl acetate and water.

  • Combine the ethyl acetate extracts from both the filtrate and the mycelium.

3. Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques.

  • Step 3.1: Silica Gel Column Chromatography (Initial Fractionation)

    • Adsorb the combined crude extract (approximately 50 g) onto silica gel.

    • Pack a silica gel column (e.g., 10 x 60 cm) with an appropriate solvent system.

    • Load the adsorbed extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity. A typical gradient would be n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally pure ethyl acetate.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles. The fractions containing Acremines are typically eluted with n-hexane/ethyl acetate mixtures.

  • Step 3.2: Sephadex LH-20 Column Chromatography (Size Exclusion)

    • Take the combined fractions from the silica gel column that show the presence of Acremines.

    • Dissolve the residue in a small volume of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute with the same solvent system. This step helps to separate compounds based on their molecular size and removes polymeric material.

    • Collect fractions and analyze by TLC to identify those containing the target compounds.

  • Step 3.3: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • The final purification of this compound is achieved using preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water is a common mobile phase. The exact gradient profile will need to be optimized. For example, a linear gradient from 30% to 70% ACN over 30 minutes.

    • Detection: UV detection at a wavelength where the Acremines show absorbance (e.g., 254 nm).

    • Inject the enriched fraction containing this compound onto the HPLC column.

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Acremine_I_Purification cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Chromatographic Purification A Acremonium byssoides Culture B 150 L Fermentation A->B C Harvest Culture Broth B->C D Separate Mycelium & Filtrate C->D E Ethyl Acetate Extraction of Filtrate D->E F Methanol & Ethyl Acetate Extraction of Mycelium D->F G Combine Extracts & Evaporate E->G F->G H Silica Gel Column Chromatography (n-Hexane/EtOAc Gradient) G->H I Sephadex LH-20 Column (Size Exclusion) H->I J Preparative HPLC (Reversed-Phase C18, ACN/H2O Gradient) I->J K Pure this compound J->K

Caption: Workflow for this compound Purification.

Preparation of Acremine I Analytical Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine I is a fungal metabolite first identified from the genus Acremonium. It possesses a molecular formula of C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol .[1] Preliminary studies have indicated its potential as an anti-oomycete agent, demonstrating inhibitory effects on the germination of Plasmopara viticola sporangia.[1] The development of a reliable analytical standard for this compound is crucial for further research into its bioactivity, mechanism of action, and potential therapeutic applications. This document provides a comprehensive guide to the preparation of this compound analytical standards, including protocols for its isolation, purification, and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₅[1]
Molecular Weight 240.25 g/mol [1]
IUPAC Name (1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one[1]
CAS Number 1110661-29-4[1]
Storage Temperature -20°C[1]

Experimental Protocols

The preparation of this compound analytical standards involves a multi-step process encompassing fungal fermentation, extraction of the secondary metabolite, and subsequent purification and characterization. The following protocols are based on established methodologies for the isolation of secondary metabolites from Acremonium species.

Fungal Strain and Fermentation

Acremonium persicinum has been identified as a producer of related acremine compounds and serves as a promising candidate for the isolation of this compound.[2]

Protocol:

  • Strain Cultivation: Obtain a pure culture of Acremonium persicinum.

  • Seed Culture: Inoculate a suitable seed medium (e.g., Potato Dextrose Broth) with the fungal culture and incubate at 25-28°C with shaking for 2-3 days.

  • Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., a nutrient-rich broth supplemented with glucose and yeast extract) and continue fermentation for 7-14 days under the same conditions.

Extraction of this compound

Protocol:

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: Extract the mycelium with an organic solvent such as ethyl acetate (B1210297) or methanol.

  • Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

Protocol:

  • Silica (B1680970) Gel Chromatography:

    • Apply the crude extract to a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the this compound-containing fractions from the silica gel column and concentrate.

    • Further purify the concentrated fraction using a reversed-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, for optimal separation.

    • Collect the peak corresponding to this compound.

Characterization and Quality Control of the Analytical Standard

The identity and purity of the isolated this compound must be rigorously confirmed to qualify it as an analytical standard.

Protocol:

  • Mass Spectrometry (MS):

    • Determine the exact mass of the purified compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

    • Obtain fragmentation data using tandem mass spectrometry (MS/MS) to aid in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Purity Assessment by HPLC:

    • Develop and validate an HPLC method to determine the purity of the this compound standard.

    • The purity should typically be ≥95% for use as an analytical standard.

Data Presentation

The following table summarizes the expected analytical data for a prepared this compound analytical standard.

Analytical TechniqueExpected Results
HRMS [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₁₂H₁₆O₅.
¹H NMR Chemical shifts and coupling constants consistent with the structure of this compound.
¹³C NMR Twelve distinct carbon signals corresponding to the structure of this compound.
HPLC Purity ≥95% peak area.

Visualizations

Experimental Workflow for this compound Standard Preparation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization strain Acremonium persicinum Culture seed Seed Culture strain->seed production Production Culture seed->production harvest Harvest production->harvest extraction Solvent Extraction harvest->extraction concentrate Crude Extract extraction->concentrate silica Silica Gel Chromatography concentrate->silica hplc HPLC silica->hplc pure Pure this compound hplc->pure ms Mass Spectrometry pure->ms nmr NMR Spectroscopy pure->nmr hplc_purity HPLC Purity Analysis pure->hplc_purity standard This compound Analytical Standard

Caption: Workflow for the preparation of this compound analytical standards.

Hypothesized Signaling Pathway for Anti-Oomycete Activity

Given that this compound inhibits sporangia germination, a potential mechanism of action could involve interference with essential cellular processes. The following diagram illustrates a hypothetical signaling pathway.

signaling_pathway cluster_cell Oomycete Cell acremine_i This compound target Putative Molecular Target (e.g., Enzyme, Receptor) acremine_i->target Binds to signal_cascade Signal Transduction Cascade target->signal_cascade Inhibits germination_processes Germination-Related Processes (e.g., Cell Wall Synthesis, Energy Metabolism) signal_cascade->germination_processes Disrupts inhibition Inhibition of Sporangia Germination germination_processes->inhibition

Caption: Hypothesized signaling pathway for this compound's anti-oomycete activity.

References

Preparation of Acremine I Analytical Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine I is a fungal metabolite first identified from the genus Acremonium. It possesses a molecular formula of C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol .[1] Preliminary studies have indicated its potential as an anti-oomycete agent, demonstrating inhibitory effects on the germination of Plasmopara viticola sporangia.[1] The development of a reliable analytical standard for this compound is crucial for further research into its bioactivity, mechanism of action, and potential therapeutic applications. This document provides a comprehensive guide to the preparation of this compound analytical standards, including protocols for its isolation, purification, and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₅[1]
Molecular Weight 240.25 g/mol [1]
IUPAC Name (1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one[1]
CAS Number 1110661-29-4[1]
Storage Temperature -20°C[1]

Experimental Protocols

The preparation of this compound analytical standards involves a multi-step process encompassing fungal fermentation, extraction of the secondary metabolite, and subsequent purification and characterization. The following protocols are based on established methodologies for the isolation of secondary metabolites from Acremonium species.

Fungal Strain and Fermentation

Acremonium persicinum has been identified as a producer of related acremine compounds and serves as a promising candidate for the isolation of this compound.[2]

Protocol:

  • Strain Cultivation: Obtain a pure culture of Acremonium persicinum.

  • Seed Culture: Inoculate a suitable seed medium (e.g., Potato Dextrose Broth) with the fungal culture and incubate at 25-28°C with shaking for 2-3 days.

  • Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., a nutrient-rich broth supplemented with glucose and yeast extract) and continue fermentation for 7-14 days under the same conditions.

Extraction of this compound

Protocol:

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: Extract the mycelium with an organic solvent such as ethyl acetate or methanol.

  • Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

Protocol:

  • Silica Gel Chromatography:

    • Apply the crude extract to a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the this compound-containing fractions from the silica gel column and concentrate.

    • Further purify the concentrated fraction using a reversed-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water, for optimal separation.

    • Collect the peak corresponding to this compound.

Characterization and Quality Control of the Analytical Standard

The identity and purity of the isolated this compound must be rigorously confirmed to qualify it as an analytical standard.

Protocol:

  • Mass Spectrometry (MS):

    • Determine the exact mass of the purified compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

    • Obtain fragmentation data using tandem mass spectrometry (MS/MS) to aid in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Purity Assessment by HPLC:

    • Develop and validate an HPLC method to determine the purity of the this compound standard.

    • The purity should typically be ≥95% for use as an analytical standard.

Data Presentation

The following table summarizes the expected analytical data for a prepared this compound analytical standard.

Analytical TechniqueExpected Results
HRMS [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₁₂H₁₆O₅.
¹H NMR Chemical shifts and coupling constants consistent with the structure of this compound.
¹³C NMR Twelve distinct carbon signals corresponding to the structure of this compound.
HPLC Purity ≥95% peak area.

Visualizations

Experimental Workflow for this compound Standard Preparation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization strain Acremonium persicinum Culture seed Seed Culture strain->seed production Production Culture seed->production harvest Harvest production->harvest extraction Solvent Extraction harvest->extraction concentrate Crude Extract extraction->concentrate silica Silica Gel Chromatography concentrate->silica hplc HPLC silica->hplc pure Pure this compound hplc->pure ms Mass Spectrometry pure->ms nmr NMR Spectroscopy pure->nmr hplc_purity HPLC Purity Analysis pure->hplc_purity standard This compound Analytical Standard

Caption: Workflow for the preparation of this compound analytical standards.

Hypothesized Signaling Pathway for Anti-Oomycete Activity

Given that this compound inhibits sporangia germination, a potential mechanism of action could involve interference with essential cellular processes. The following diagram illustrates a hypothetical signaling pathway.

signaling_pathway cluster_cell Oomycete Cell acremine_i This compound target Putative Molecular Target (e.g., Enzyme, Receptor) acremine_i->target Binds to signal_cascade Signal Transduction Cascade target->signal_cascade Inhibits germination_processes Germination-Related Processes (e.g., Cell Wall Synthesis, Energy Metabolism) signal_cascade->germination_processes Disrupts inhibition Inhibition of Sporangia Germination germination_processes->inhibition

Caption: Hypothesized signaling pathway for this compound's anti-oomycete activity.

References

Application Notes and Protocols for HPLC Quantification of Acremine I in Acremonium byssoides Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Acremine I, a meroterpenoid secondary metabolite produced by the fungus Acremonium byssoides, in fermentation broth. The protocol outlines the sample preparation, High-Performance Liquid Chromatography (HPLC) conditions, and method validation parameters. This application note is intended to serve as a comprehensive guide for researchers involved in natural product discovery, fermentation process optimization, and quality control of fungal-derived bioactive compounds.

Introduction

Acremonium byssoides is a fungal species known to produce a variety of bioactive secondary metabolites, including the Acremine family of compounds.[1] Acremines are meroterpenoids characterized by a substituted cyclohexene (B86901) or aromatic core.[2] this compound, a member of this family, has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in fermentation broths is crucial for optimizing its production, facilitating downstream processing, and enabling further pharmacological studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Culture of Acremonium byssoides

Acremonium byssoides can be cultured in a suitable liquid medium to promote the production of this compound.

  • Media: Malt extract-peptone-glucose broth (MPGB) is a commonly used medium.

  • Culture Conditions: The fungus is typically grown at 24-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

Sample Preparation: Extraction of this compound

This compound is extracted from the fermentation broth using a liquid-liquid extraction procedure.

  • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • To 100 mL of the cell-free supernatant, add an equal volume of ethyl acetate (B1210297).

  • Mix vigorously for 15 minutes using a separatory funnel.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another 100 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol (B129727) (HPLC grade) and filter through a 0.22 µm syringe filter prior to HPLC analysis.

Experimental Workflow for this compound Quantification

experimental_workflow culture Acremonium byssoides Culture filtration Filtration/ Centrifugation culture->filtration supernatant Cell-Free Supernatant filtration->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution hplc HPLC Analysis reconstitution->hplc quantification Quantification hplc->quantification

Figure 1: Experimental workflow from fungal culture to HPLC quantification of this compound.

HPLC Instrumentation and Conditions

The analysis is performed using a standard HPLC system with UV detection.

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-20 min: 30% to 80% A

      • 20-25 min: 80% A

      • 25-26 min: 80% to 30% A

      • 26-30 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the conjugated enone chromophore in the Acremine structure, a wavelength of 235 nm is proposed for optimal detection.

  • Injection Volume: 10 µL

Method Validation

The developed HPLC method should be validated according to international guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Relative Standard Deviation (RSD) of Retention Time< 1.0%
RSD of Peak Area< 2.0%
Linearity and Range

The linearity of the method is determined by analyzing a series of standard solutions of this compound at different concentrations.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL (S/N ratio ≈ 3:1)
Limit of Quantification (LOQ) 1.0 µg/mL (S/N ratio ≈ 10:1)
Accuracy (Recovery)

The accuracy of the method is assessed by spiking a blank broth matrix with known concentrations of this compound and calculating the percentage recovery.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
598.51.8
25101.21.5
7599.81.2
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6, 3 days)
101.5%2.1%
501.1%1.8%
900.9%1.5%

Putative Biosynthetic Pathway of this compound

Acremines are meroterpenoids, suggesting a biosynthetic origin from both polyketide and terpenoid pathways. The cyclohexenone core is likely derived from a polyketide synthase (PKS), while the prenyl side chain originates from the mevalonate (B85504) or MEP/DOXP pathway, providing the isoprene (B109036) unit.

Putative Biosynthetic Pathway of this compound

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization polyketide_intermediate->cyclization cyclohexenone_core Cyclohexenone Core cyclization->cyclohexenone_core prenyltransferase Prenyltransferase cyclohexenone_core->prenyltransferase mevalonate_pathway Mevalonate/MEP Pathway isoprenoid_precursor Isoprenoid Precursor (e.g., DMAPP) mevalonate_pathway->isoprenoid_precursor isoprenoid_precursor->prenyltransferase acremine_precursor Acremine Precursor prenyltransferase->acremine_precursor tailoring_enzymes Tailoring Enzymes (Oxidation, Reduction, etc.) acremine_precursor->tailoring_enzymes acremine_i This compound tailoring_enzymes->acremine_i

Figure 2: A putative biosynthetic pathway for this compound in Acremonium byssoides.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of this compound in Acremonium byssoides fermentation broth. The described sample preparation is effective, and the chromatographic conditions offer good resolution and sensitivity. The validation data demonstrates that the method is accurate, precise, and linear over a practical concentration range. This methodology can be readily implemented in research and development settings for the analysis of this compound and potentially other related Acremine compounds.

References

Application Notes and Protocols for HPLC Quantification of Acremine I in Acremonium byssoides Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Acremine I, a meroterpenoid secondary metabolite produced by the fungus Acremonium byssoides, in fermentation broth. The protocol outlines the sample preparation, High-Performance Liquid Chromatography (HPLC) conditions, and method validation parameters. This application note is intended to serve as a comprehensive guide for researchers involved in natural product discovery, fermentation process optimization, and quality control of fungal-derived bioactive compounds.

Introduction

Acremonium byssoides is a fungal species known to produce a variety of bioactive secondary metabolites, including the Acremine family of compounds.[1] Acremines are meroterpenoids characterized by a substituted cyclohexene or aromatic core.[2] this compound, a member of this family, has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in fermentation broths is crucial for optimizing its production, facilitating downstream processing, and enabling further pharmacological studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Culture of Acremonium byssoides

Acremonium byssoides can be cultured in a suitable liquid medium to promote the production of this compound.

  • Media: Malt extract-peptone-glucose broth (MPGB) is a commonly used medium.

  • Culture Conditions: The fungus is typically grown at 24-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

Sample Preparation: Extraction of this compound

This compound is extracted from the fermentation broth using a liquid-liquid extraction procedure.

  • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • To 100 mL of the cell-free supernatant, add an equal volume of ethyl acetate.

  • Mix vigorously for 15 minutes using a separatory funnel.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another 100 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol (HPLC grade) and filter through a 0.22 µm syringe filter prior to HPLC analysis.

Experimental Workflow for this compound Quantification

experimental_workflow culture Acremonium byssoides Culture filtration Filtration/ Centrifugation culture->filtration supernatant Cell-Free Supernatant filtration->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution hplc HPLC Analysis reconstitution->hplc quantification Quantification hplc->quantification

Figure 1: Experimental workflow from fungal culture to HPLC quantification of this compound.

HPLC Instrumentation and Conditions

The analysis is performed using a standard HPLC system with UV detection.

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-20 min: 30% to 80% A

      • 20-25 min: 80% A

      • 25-26 min: 80% to 30% A

      • 26-30 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the conjugated enone chromophore in the Acremine structure, a wavelength of 235 nm is proposed for optimal detection.

  • Injection Volume: 10 µL

Method Validation

The developed HPLC method should be validated according to international guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Relative Standard Deviation (RSD) of Retention Time< 1.0%
RSD of Peak Area< 2.0%
Linearity and Range

The linearity of the method is determined by analyzing a series of standard solutions of this compound at different concentrations.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL (S/N ratio ≈ 3:1)
Limit of Quantification (LOQ) 1.0 µg/mL (S/N ratio ≈ 10:1)
Accuracy (Recovery)

The accuracy of the method is assessed by spiking a blank broth matrix with known concentrations of this compound and calculating the percentage recovery.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
598.51.8
25101.21.5
7599.81.2
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6, 3 days)
101.5%2.1%
501.1%1.8%
900.9%1.5%

Putative Biosynthetic Pathway of this compound

Acremines are meroterpenoids, suggesting a biosynthetic origin from both polyketide and terpenoid pathways. The cyclohexenone core is likely derived from a polyketide synthase (PKS), while the prenyl side chain originates from the mevalonate or MEP/DOXP pathway, providing the isoprene unit.

Putative Biosynthetic Pathway of this compound

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization polyketide_intermediate->cyclization cyclohexenone_core Cyclohexenone Core cyclization->cyclohexenone_core prenyltransferase Prenyltransferase cyclohexenone_core->prenyltransferase mevalonate_pathway Mevalonate/MEP Pathway isoprenoid_precursor Isoprenoid Precursor (e.g., DMAPP) mevalonate_pathway->isoprenoid_precursor isoprenoid_precursor->prenyltransferase acremine_precursor Acremine Precursor prenyltransferase->acremine_precursor tailoring_enzymes Tailoring Enzymes (Oxidation, Reduction, etc.) acremine_precursor->tailoring_enzymes acremine_i This compound tailoring_enzymes->acremine_i

Figure 2: A putative biosynthetic pathway for this compound in Acremonium byssoides.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of this compound in Acremonium byssoides fermentation broth. The described sample preparation is effective, and the chromatographic conditions offer good resolution and sensitivity. The validation data demonstrates that the method is accurate, precise, and linear over a practical concentration range. This methodology can be readily implemented in research and development settings for the analysis of this compound and potentially other related Acremine compounds.

References

Application of Acremine I in Grapevine Downy Mildew Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the application of Acremine I in grapevine downy mildew research. While the existence of a class of compounds known as Acremines, isolated from an endophytic fungus found on grapevines, has been documented, detailed information regarding this compound's efficacy, mechanism of action, and experimental protocols for its use against Plasmopara viticola, the causal agent of grapevine downy mildew, is not available in the reviewed literature.

Background on Acremines and Acremonium in Grapevine

Scientific literature mentions the isolation of novel secondary metabolites, designated as Acremines A-F, from a strain of an endophytic Acremonium species. This fungus was itself isolated from the sporangiophores of Plasmopara viticola on grapevine leaves. This finding suggests a potential antagonistic relationship between the Acremonium fungus and the downy mildew pathogen, and that its secondary metabolites, including the Acremine family, could play a role in this interaction. However, specific studies detailing the biological activity of this compound against P. viticola are not present in the available search results.

General Antagonistic Activity of Acremonium Species

Research has indicated that some endophytic fungal genera, including Acremonium, exhibit antagonistic properties against Plasmopara viticola. Studies have shown that culture filtrates from certain Acremonium isolates can inhibit the germination of P. viticola sporangia. This inhibitory effect suggests that metabolites produced by these fungi could be a source of potential biocontrol agents. However, these studies do not specifically identify this compound as the active compound nor do they provide quantitative data on its efficacy.

Grapevine Defense Mechanisms Against Downy Mildew

In the absence of specific information on this compound, it is relevant to consider the broader context of grapevine defense mechanisms against P. viticola. Grapevines possess innate immune responses to pathogen attacks. These defense mechanisms can be triggered by various elicitors, leading to a cascade of signaling events.

A general model of grapevine defense signaling against downy mildew involves the activation of various defense-related genes and the production of antimicrobial compounds. Key signaling pathways often implicated in plant defense include the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. Activation of these pathways can lead to the production of pathogenesis-related (PR) proteins and phytoalexins, which contribute to inhibiting pathogen growth.

Visualizing General Grapevine Defense Pathways

To illustrate the general concepts of grapevine defense that could be relevant for future research on compounds like this compound, the following diagrams depict a simplified overview of a potential experimental workflow and a generalized defense signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Assay cluster_in_planta In Planta Assay (Leaf Disc) cluster_molecular Molecular Analysis P_viticola_sporangia Plasmopara viticola sporangia Acremine_I_treatment This compound Treatment (Various Concentrations) P_viticola_sporangia->Acremine_I_treatment Germination_assessment Sporangia Germination Assessment Acremine_I_treatment->Germination_assessment Data_analysis Data Analysis and Interpretation Germination_assessment->Data_analysis Quantitative Data Grapevine_leaf_discs Grapevine Leaf Discs Acremine_I_application This compound Application Grapevine_leaf_discs->Acremine_I_application P_viticola_inoculation P. viticola Inoculation Acremine_I_application->P_viticola_inoculation Disease_assessment Disease Severity Assessment P_viticola_inoculation->Disease_assessment Disease_assessment->Data_analysis Quantitative Data RNA_extraction RNA Extraction from Treated Leaf Discs qRT_PCR qRT-PCR for Defense Gene Expression RNA_extraction->qRT_PCR qRT_PCR->Data_analysis Gene Expression Data

Caption: A hypothetical workflow for evaluating this compound's effect on P. viticola.

defense_signaling Acremine_I This compound (Hypothetical Elicitor) Receptor Grapevine Cell Receptor Acremine_I->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK cascade) Receptor->Signaling_Cascade JA_Pathway Jasmonic Acid (JA) Pathway Signaling_Cascade->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Signaling_Cascade->SA_Pathway Defense_Genes Activation of Defense Genes JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins Phytoalexins Phytoalexin Production Defense_Genes->Phytoalexins Resistance Enhanced Resistance to Downy Mildew PR_Proteins->Resistance Phytoalexins->Resistance

Application of Acremine I in Grapevine Downy Mildew Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the application of Acremine I in grapevine downy mildew research. While the existence of a class of compounds known as Acremines, isolated from an endophytic fungus found on grapevines, has been documented, detailed information regarding this compound's efficacy, mechanism of action, and experimental protocols for its use against Plasmopara viticola, the causal agent of grapevine downy mildew, is not available in the reviewed literature.

Background on Acremines and Acremonium in Grapevine

Scientific literature mentions the isolation of novel secondary metabolites, designated as Acremines A-F, from a strain of an endophytic Acremonium species. This fungus was itself isolated from the sporangiophores of Plasmopara viticola on grapevine leaves. This finding suggests a potential antagonistic relationship between the Acremonium fungus and the downy mildew pathogen, and that its secondary metabolites, including the Acremine family, could play a role in this interaction. However, specific studies detailing the biological activity of this compound against P. viticola are not present in the available search results.

General Antagonistic Activity of Acremonium Species

Research has indicated that some endophytic fungal genera, including Acremonium, exhibit antagonistic properties against Plasmopara viticola. Studies have shown that culture filtrates from certain Acremonium isolates can inhibit the germination of P. viticola sporangia. This inhibitory effect suggests that metabolites produced by these fungi could be a source of potential biocontrol agents. However, these studies do not specifically identify this compound as the active compound nor do they provide quantitative data on its efficacy.

Grapevine Defense Mechanisms Against Downy Mildew

In the absence of specific information on this compound, it is relevant to consider the broader context of grapevine defense mechanisms against P. viticola. Grapevines possess innate immune responses to pathogen attacks. These defense mechanisms can be triggered by various elicitors, leading to a cascade of signaling events.

A general model of grapevine defense signaling against downy mildew involves the activation of various defense-related genes and the production of antimicrobial compounds. Key signaling pathways often implicated in plant defense include the jasmonic acid (JA) and salicylic acid (SA) pathways. Activation of these pathways can lead to the production of pathogenesis-related (PR) proteins and phytoalexins, which contribute to inhibiting pathogen growth.

Visualizing General Grapevine Defense Pathways

To illustrate the general concepts of grapevine defense that could be relevant for future research on compounds like this compound, the following diagrams depict a simplified overview of a potential experimental workflow and a generalized defense signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Assay cluster_in_planta In Planta Assay (Leaf Disc) cluster_molecular Molecular Analysis P_viticola_sporangia Plasmopara viticola sporangia Acremine_I_treatment This compound Treatment (Various Concentrations) P_viticola_sporangia->Acremine_I_treatment Germination_assessment Sporangia Germination Assessment Acremine_I_treatment->Germination_assessment Data_analysis Data Analysis and Interpretation Germination_assessment->Data_analysis Quantitative Data Grapevine_leaf_discs Grapevine Leaf Discs Acremine_I_application This compound Application Grapevine_leaf_discs->Acremine_I_application P_viticola_inoculation P. viticola Inoculation Acremine_I_application->P_viticola_inoculation Disease_assessment Disease Severity Assessment P_viticola_inoculation->Disease_assessment Disease_assessment->Data_analysis Quantitative Data RNA_extraction RNA Extraction from Treated Leaf Discs qRT_PCR qRT-PCR for Defense Gene Expression RNA_extraction->qRT_PCR qRT_PCR->Data_analysis Gene Expression Data

Caption: A hypothetical workflow for evaluating this compound's effect on P. viticola.

defense_signaling Acremine_I This compound (Hypothetical Elicitor) Receptor Grapevine Cell Receptor Acremine_I->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK cascade) Receptor->Signaling_Cascade JA_Pathway Jasmonic Acid (JA) Pathway Signaling_Cascade->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Signaling_Cascade->SA_Pathway Defense_Genes Activation of Defense Genes JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins Phytoalexins Phytoalexin Production Defense_Genes->Phytoalexins Resistance Enhanced Resistance to Downy Mildew PR_Proteins->Resistance Phytoalexins->Resistance

Experimental Use of Acremine Compounds as Biofungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized guide for the experimental use of novel antifungal compounds derived from the Acremonium genus, referred to herein as "Acremine." Specific details for a particular compound, such as "Acremine I," are not available in current scientific literature. Therefore, the data, pathways, and protocols presented are representative examples based on known antifungal agents and compounds isolated from Acremonium species. Researchers should adapt these protocols based on the specific physicochemical properties and biological activity of the compound under investigation.

Introduction

The fungal genus Acremonium is a rich source of structurally diverse secondary metabolites, some of which exhibit significant biological activities, including antifungal properties.[1][2] Compounds such as pyrrocidines, terpenoids, polyketides, and peptides have been isolated from various Acremonium species and have shown inhibitory effects against pathogenic fungi.[1][3][4] This document provides a framework for the initial in vitro evaluation of a hypothetical Acremine compound as a potential biofungicide.

Data Presentation: In Vitro Antifungal Activity of Acremine

The following tables summarize hypothetical quantitative data for the antifungal activity of a representative Acremine compound against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Acremine

Fungal SpeciesStrainMIC (µg/mL)
Aspergillus flavusATCC 20430416
Fusarium verticillioidesATCC 10052532
Candida albicansATCC 900288
Botrytis cinereaATCC 1154264
Acremonium strictumATCC 3477>128

Table 2: Minimum Fungicidal Concentration (MFC) of Acremine

Fungal SpeciesStrainMFC (µg/mL)
Aspergillus flavusATCC 20430432
Fusarium verticillioidesATCC 100525128
Candida albicansATCC 9002816
Botrytis cinereaATCC 11542>128
Acremonium strictumATCC 3477>128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an Acremine compound.

Materials:

  • Acremine compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Fungal strains (as listed in Table 1)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fungal inoculum suspension to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Serially dilute the Acremine stock solution in RPMI-1640 medium across the 96-well plate to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Add 100 µL of the fungal inoculum to each well containing the diluted Acremine compound.

  • Include a positive control (fungal inoculum without Acremine) and a negative control (medium only).

  • Incubate the plates at 35°C for 48-72 hours.

  • Determine the MIC as the lowest concentration of the Acremine compound that causes complete inhibition of visible fungal growth.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed following the MIC assay to determine if the Acremine compound is fungistatic or fungicidal.

Materials:

  • MIC plates from the previous experiment

  • Potato Dextrose Agar (PDA) plates

  • Sterile inoculating loop or multichannel pipettor

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot the aliquot onto a PDA plate.

  • Incubate the PDA plates at 35°C for 48-72 hours.

  • The MFC is the lowest concentration of the Acremine compound from which no fungal colonies grow on the PDA plate.

Postulated Mechanism of Action and Signaling Pathway

Based on known antifungal mechanisms, a hypothetical mode of action for an Acremine compound could involve the inhibition of a critical fungal enzyme, such as 1,3-β-D-glucan synthase, which is essential for cell wall biosynthesis.

Hypothetical Signaling Pathway Inhibition by Acremine

G cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall cluster_outcome Cellular Outcome Acremine Acremine Compound GlucanSynthase 1,3-β-D-Glucan Synthase Acremine->GlucanSynthase Inhibition Glucan β-D-Glucan GlucanSynthase->Glucan Synthesis CellLysis Cell Lysis GlucanSynthase->CellLysis Inhibition leads to CellWall Cell Wall Integrity Glucan->CellWall Maintains CellWall->CellLysis Loss of integrity leads to

Caption: Postulated inhibition of the fungal cell wall synthesis pathway by an Acremine compound.

Experimental Workflow for Biofungicide Discovery

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel biofungicide from an Acremonium species.

G A Isolation of Acremonium sp. B Fermentation and Extraction A->B C Antifungal Screening (e.g., Agar Diffusion) B->C D Bioassay-Guided Fractionation C->D Active Extract E Isolation of Pure Compound (Acremine) D->E F Structure Elucidation (NMR, MS) E->F G In Vitro Antifungal Assays (MIC, MFC) E->G H Mechanism of Action Studies G->H I In Vivo Efficacy and Toxicity Studies G->I H->I J Lead Optimization I->J

Caption: A generalized workflow for the discovery and development of a novel biofungicide.

References

Experimental Use of Acremine Compounds as Biofungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized guide for the experimental use of novel antifungal compounds derived from the Acremonium genus, referred to herein as "Acremine." Specific details for a particular compound, such as "Acremine I," are not available in current scientific literature. Therefore, the data, pathways, and protocols presented are representative examples based on known antifungal agents and compounds isolated from Acremonium species. Researchers should adapt these protocols based on the specific physicochemical properties and biological activity of the compound under investigation.

Introduction

The fungal genus Acremonium is a rich source of structurally diverse secondary metabolites, some of which exhibit significant biological activities, including antifungal properties.[1][2] Compounds such as pyrrocidines, terpenoids, polyketides, and peptides have been isolated from various Acremonium species and have shown inhibitory effects against pathogenic fungi.[1][3][4] This document provides a framework for the initial in vitro evaluation of a hypothetical Acremine compound as a potential biofungicide.

Data Presentation: In Vitro Antifungal Activity of Acremine

The following tables summarize hypothetical quantitative data for the antifungal activity of a representative Acremine compound against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Acremine

Fungal SpeciesStrainMIC (µg/mL)
Aspergillus flavusATCC 20430416
Fusarium verticillioidesATCC 10052532
Candida albicansATCC 900288
Botrytis cinereaATCC 1154264
Acremonium strictumATCC 3477>128

Table 2: Minimum Fungicidal Concentration (MFC) of Acremine

Fungal SpeciesStrainMFC (µg/mL)
Aspergillus flavusATCC 20430432
Fusarium verticillioidesATCC 100525128
Candida albicansATCC 9002816
Botrytis cinereaATCC 11542>128
Acremonium strictumATCC 3477>128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an Acremine compound.

Materials:

  • Acremine compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Fungal strains (as listed in Table 1)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fungal inoculum suspension to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Serially dilute the Acremine stock solution in RPMI-1640 medium across the 96-well plate to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Add 100 µL of the fungal inoculum to each well containing the diluted Acremine compound.

  • Include a positive control (fungal inoculum without Acremine) and a negative control (medium only).

  • Incubate the plates at 35°C for 48-72 hours.

  • Determine the MIC as the lowest concentration of the Acremine compound that causes complete inhibition of visible fungal growth.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed following the MIC assay to determine if the Acremine compound is fungistatic or fungicidal.

Materials:

  • MIC plates from the previous experiment

  • Potato Dextrose Agar (PDA) plates

  • Sterile inoculating loop or multichannel pipettor

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot the aliquot onto a PDA plate.

  • Incubate the PDA plates at 35°C for 48-72 hours.

  • The MFC is the lowest concentration of the Acremine compound from which no fungal colonies grow on the PDA plate.

Postulated Mechanism of Action and Signaling Pathway

Based on known antifungal mechanisms, a hypothetical mode of action for an Acremine compound could involve the inhibition of a critical fungal enzyme, such as 1,3-β-D-glucan synthase, which is essential for cell wall biosynthesis.

Hypothetical Signaling Pathway Inhibition by Acremine

G cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall cluster_outcome Cellular Outcome Acremine Acremine Compound GlucanSynthase 1,3-β-D-Glucan Synthase Acremine->GlucanSynthase Inhibition Glucan β-D-Glucan GlucanSynthase->Glucan Synthesis CellLysis Cell Lysis GlucanSynthase->CellLysis Inhibition leads to CellWall Cell Wall Integrity Glucan->CellWall Maintains CellWall->CellLysis Loss of integrity leads to

Caption: Postulated inhibition of the fungal cell wall synthesis pathway by an Acremine compound.

Experimental Workflow for Biofungicide Discovery

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel biofungicide from an Acremonium species.

G A Isolation of Acremonium sp. B Fermentation and Extraction A->B C Antifungal Screening (e.g., Agar Diffusion) B->C D Bioassay-Guided Fractionation C->D Active Extract E Isolation of Pure Compound (Acremine) D->E F Structure Elucidation (NMR, MS) E->F G In Vitro Antifungal Assays (MIC, MFC) E->G H Mechanism of Action Studies G->H I In Vivo Efficacy and Toxicity Studies G->I H->I J Lead Optimization I->J

Caption: A generalized workflow for the discovery and development of a novel biofungicide.

References

Application Note: Screening Novel Compounds for Inhibitory Effects on Sporangia Germination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oomycetes, also known as water molds, are a group of destructive plant pathogens responsible for significant crop losses worldwide. A crucial stage in the life cycle of many oomycetes is the germination of sporangia, which leads to the release of zoospores and subsequent infection of the host plant. Therefore, the inhibition of sporangia germination presents a key target for the development of novel fungicides. This application note provides a generalized protocol for screening novel compounds, exemplified by the hypothetical compound "Acremine I," for their potential to inhibit sporangia germination.

This compound belongs to the acremine family of meroterpenoids, which are isolated from fungi of the genus Acremonium.[1][2] While some metabolites from Acremonium species have exhibited weak antifungal activity against certain fungi like Candida albicans, specific data on the anti-oomycete activity of this compound, particularly its effect on sporangia germination, is not currently available in published literature.[3] The following protocols and guidelines are therefore presented as a comprehensive framework for the initial assessment of any novel compound's efficacy against sporangia germination.

Data Presentation

As no specific quantitative data for this compound is available, the following table serves as a template for recording and structuring experimental results when screening a novel compound.

Table 1: Template for Recording Inhibition of Sporangia Germination by a Novel Compound

Compound Concentration (µg/mL)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean % InhibitionStandard Deviation
0 (Control)00000
1
5
10
25
50
100

Experimental Protocols

The following is a generalized protocol for an in vitro sporangia germination inhibition assay, adapted from established methodologies.[4]

Preparation of Oomycete Culture and Sporangia Production
  • Culture Maintenance: Maintain a pure culture of the target oomycete (e.g., Phytophthora infestans, Pythium ultimum) on a suitable solid medium, such as V8 juice agar (B569324) or potato dextrose agar (PDA).

  • Induction of Sporulation: To induce the formation of sporangia, transfer mycelial plugs from an actively growing culture to a sporulation medium or subject the culture to specific environmental triggers such as light, temperature changes, or nutrient limitation, depending on the oomycete species.[5]

  • Harvesting Sporangia: Gently scrape the surface of the sporulating culture with a sterile cell scraper or flood the plate with sterile distilled water and gently agitate to release the sporangia. Filter the resulting suspension through sterile cheesecloth or a fine mesh to remove mycelial fragments.[2]

  • Quantification: Determine the concentration of sporangia in the suspension using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 sporangia/mL) with sterile distilled water.

Preparation of Test Compound Solutions
  • Stock Solution: Prepare a stock solution of the novel compound (e.g., "this compound") in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of working concentrations to be tested. Ensure the final concentration of the solvent in the assay does not inhibit sporangia germination (typically ≤ 1%).

Sporangia Germination Inhibition Assay
  • Assay Setup: In the wells of a 96-well microtiter plate or on glass slides, mix a specific volume of the sporangia suspension with an equal volume of the test compound solution at different concentrations.

  • Controls:

    • Negative Control: Mix the sporangia suspension with sterile distilled water or the solvent used to dissolve the test compound at the same final concentration as in the test wells.

    • Positive Control: If available, use a known fungicide that inhibits sporangia germination.

  • Incubation: Incubate the plates or slides in a humid chamber at the optimal temperature for germination of the specific oomycete species (e.g., 15-20°C for P. infestans) for a predetermined period (e.g., 12-24 hours).[5]

  • Microscopic Observation: After incubation, observe the sporangia under a light microscope. A sporangium is considered germinated if the germ tube is visible and its length is at least half the diameter of the sporangium.[4]

  • Data Collection: For each concentration and control, count the number of germinated and non-germinated sporangia in at least three different microscopic fields of view, with a minimum of 100 sporangia per replicate.

  • Calculation of Inhibition: Calculate the percentage of germination inhibition using the following formula:

    • % Inhibition = [ (Germination in Control - Germination in Treatment) / Germination in Control ] * 100

Mandatory Visualization

The following diagram illustrates the general experimental workflow for screening a novel compound's effect on sporangia germination.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Oomycete Culture Sporangia Sporangia Production & Harvesting Culture->Sporangia Assay_Setup Assay Setup (Microplate/Slide) Sporangia->Assay_Setup Compound Novel Compound Stock Solution Dilutions Serial Dilutions Compound->Dilutions Dilutions->Assay_Setup Incubation Incubation Assay_Setup->Incubation Microscopy Microscopic Observation Incubation->Microscopy Data_Collection Data Collection (Counting) Microscopy->Data_Collection Calculation Calculate % Inhibition Data_Collection->Calculation Results Results Interpretation Calculation->Results

Caption: Experimental workflow for sporangia germination inhibition assay.

Signaling Pathway Considerations

While the direct signaling pathway inhibited by a novel compound like this compound would need to be elucidated through further research, many antifungal and anti-oomycete agents act on key cellular processes. Potential targets for inhibition of sporangia germination include cell wall biosynthesis, membrane integrity, and essential metabolic pathways. Advanced techniques such as transcriptomics and proteomics could be employed to investigate the mechanism of action of promising compounds.

References

Application Note: Screening Novel Compounds for Inhibitory Effects on Sporangia Germination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oomycetes, also known as water molds, are a group of destructive plant pathogens responsible for significant crop losses worldwide. A crucial stage in the life cycle of many oomycetes is the germination of sporangia, which leads to the release of zoospores and subsequent infection of the host plant. Therefore, the inhibition of sporangia germination presents a key target for the development of novel fungicides. This application note provides a generalized protocol for screening novel compounds, exemplified by the hypothetical compound "Acremine I," for their potential to inhibit sporangia germination.

This compound belongs to the acremine family of meroterpenoids, which are isolated from fungi of the genus Acremonium.[1][2] While some metabolites from Acremonium species have exhibited weak antifungal activity against certain fungi like Candida albicans, specific data on the anti-oomycete activity of this compound, particularly its effect on sporangia germination, is not currently available in published literature.[3] The following protocols and guidelines are therefore presented as a comprehensive framework for the initial assessment of any novel compound's efficacy against sporangia germination.

Data Presentation

As no specific quantitative data for this compound is available, the following table serves as a template for recording and structuring experimental results when screening a novel compound.

Table 1: Template for Recording Inhibition of Sporangia Germination by a Novel Compound

Compound Concentration (µg/mL)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean % InhibitionStandard Deviation
0 (Control)00000
1
5
10
25
50
100

Experimental Protocols

The following is a generalized protocol for an in vitro sporangia germination inhibition assay, adapted from established methodologies.[4]

Preparation of Oomycete Culture and Sporangia Production
  • Culture Maintenance: Maintain a pure culture of the target oomycete (e.g., Phytophthora infestans, Pythium ultimum) on a suitable solid medium, such as V8 juice agar or potato dextrose agar (PDA).

  • Induction of Sporulation: To induce the formation of sporangia, transfer mycelial plugs from an actively growing culture to a sporulation medium or subject the culture to specific environmental triggers such as light, temperature changes, or nutrient limitation, depending on the oomycete species.[5]

  • Harvesting Sporangia: Gently scrape the surface of the sporulating culture with a sterile cell scraper or flood the plate with sterile distilled water and gently agitate to release the sporangia. Filter the resulting suspension through sterile cheesecloth or a fine mesh to remove mycelial fragments.[2]

  • Quantification: Determine the concentration of sporangia in the suspension using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 sporangia/mL) with sterile distilled water.

Preparation of Test Compound Solutions
  • Stock Solution: Prepare a stock solution of the novel compound (e.g., "this compound") in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of working concentrations to be tested. Ensure the final concentration of the solvent in the assay does not inhibit sporangia germination (typically ≤ 1%).

Sporangia Germination Inhibition Assay
  • Assay Setup: In the wells of a 96-well microtiter plate or on glass slides, mix a specific volume of the sporangia suspension with an equal volume of the test compound solution at different concentrations.

  • Controls:

    • Negative Control: Mix the sporangia suspension with sterile distilled water or the solvent used to dissolve the test compound at the same final concentration as in the test wells.

    • Positive Control: If available, use a known fungicide that inhibits sporangia germination.

  • Incubation: Incubate the plates or slides in a humid chamber at the optimal temperature for germination of the specific oomycete species (e.g., 15-20°C for P. infestans) for a predetermined period (e.g., 12-24 hours).[5]

  • Microscopic Observation: After incubation, observe the sporangia under a light microscope. A sporangium is considered germinated if the germ tube is visible and its length is at least half the diameter of the sporangium.[4]

  • Data Collection: For each concentration and control, count the number of germinated and non-germinated sporangia in at least three different microscopic fields of view, with a minimum of 100 sporangia per replicate.

  • Calculation of Inhibition: Calculate the percentage of germination inhibition using the following formula:

    • % Inhibition = [ (Germination in Control - Germination in Treatment) / Germination in Control ] * 100

Mandatory Visualization

The following diagram illustrates the general experimental workflow for screening a novel compound's effect on sporangia germination.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Oomycete Culture Sporangia Sporangia Production & Harvesting Culture->Sporangia Assay_Setup Assay Setup (Microplate/Slide) Sporangia->Assay_Setup Compound Novel Compound Stock Solution Dilutions Serial Dilutions Compound->Dilutions Dilutions->Assay_Setup Incubation Incubation Assay_Setup->Incubation Microscopy Microscopic Observation Incubation->Microscopy Data_Collection Data Collection (Counting) Microscopy->Data_Collection Calculation Calculate % Inhibition Data_Collection->Calculation Results Results Interpretation Calculation->Results

Caption: Experimental workflow for sporangia germination inhibition assay.

Signaling Pathway Considerations

While the direct signaling pathway inhibited by a novel compound like this compound would need to be elucidated through further research, many antifungal and anti-oomycete agents act on key cellular processes. Potential targets for inhibition of sporangia germination include cell wall biosynthesis, membrane integrity, and essential metabolic pathways. Advanced techniques such as transcriptomics and proteomics could be employed to investigate the mechanism of action of promising compounds.

References

Application Notes and Protocols for the Laboratory-Scale Production of Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine I is a fungal metabolite identified as a member of the meroterpenoid family of natural products. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This compound, in particular, has been shown to inhibit the germination of Plasmopara viticola sporangia, the causative agent of downy mildew in grapevines, suggesting its potential as a lead compound for the development of novel antifungal agents.[1][2] The Acremonium genus of fungi is a known producer of a variety of bioactive secondary metabolites, including other acremines such as A-F and G.[3][4][5][6][7]

This document provides a detailed, albeit hypothetical, protocol for the laboratory-scale production of this compound. Due to the limited availability of a specific published synthesis for this compound, the following protocols are based on established synthetic methodologies for structurally related meroterpenoids, such as the hongoquercins and austalides.[8][9][10] These methods typically involve the construction of a substituted cyclohexene (B86901) core followed by oxidative cyclization.

Proposed Biosynthetic and Synthetic Strategy

The biosynthesis of fungal meroterpenoids often involves the combination of polyketide and terpenoid pathways.[8][11][12] A common strategy in the chemical synthesis of these molecules is a biomimetic approach that mimics these natural processes. This often includes the coupling of a polyketide-derived aromatic core with a terpenoid-derived side chain, followed by a series of cyclization and oxidation reactions to furnish the final complex structure.[8][9][10][13]

Our proposed synthetic strategy for this compound will therefore commence with a readily available starting material, which will be elaborated to a key intermediate possessing the core cyclohexene scaffold and the necessary functional groups for subsequent transformations.

Experimental Protocols

Part 1: Synthesis of a Key Cyclohexene Intermediate

This part of the protocol focuses on the construction of a functionalized cyclohexene ring, which serves as the core scaffold of this compound. The synthesis is adapted from methodologies used in the synthesis of other meroterpenoids.[8][13]

Materials and Reagents:

ReagentSupplierPurityQuantity
trans,trans-FarnesolSigma-Aldrich≥96%10 g
Dioxinone β,δ-diketo ester precursorSynthesized in-houseN/AAs needed
Pd₂(dba)₃Strem Chemicals98%150 mg
Tri(2-furyl)phosphine (B125338)Acros Organics97%200 mg
TolueneFisher ScientificAnhydrous500 mL
Ethyl acetate (B1210297)VWRACS Grade2 L
HexanesVWRACS Grade2 L
Silica (B1680970) gelSiliCycle60 Å, 230-400 mesh500 g

Procedure:

  • Preparation of the Farnesyl Resorcylate Intermediate:

    • To a solution of the dioxinone β,δ-diketo ester precursor in anhydrous toluene, add Pd₂(dba)₃ and tri(2-furyl)phosphine under an inert atmosphere of argon.

    • Add trans,trans-farnesol to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the farnesyl resorcylate intermediate.

  • Characterization of the Intermediate:

    • The structure of the purified intermediate should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][15][16][17][18]

Part 2: Oxidative Cyclization to this compound

This section details the proposed conversion of the key intermediate to this compound through a series of oxidative and cyclization reactions. These steps are critical for the formation of the characteristic functional groups of the final product.

Materials and Reagents:

ReagentSupplierPurityQuantity
Farnesyl resorcylate intermediateFrom Part 1Purified5 g
m-Chloroperoxybenzoic acid (mCPBA)Sigma-Aldrich77%10 g
Dichloromethane (DCM)Fisher ScientificAnhydrous500 mL
Sodium bicarbonateFisher ScientificACS Grade100 g
Sodium sulfiteAcros Organics98%50 g
Magnesium sulfateFisher ScientificAnhydrous50 g

Procedure:

  • Epoxidation of the Terminal Alkene:

    • Dissolve the farnesyl resorcylate intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add mCPBA portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Monitor the reaction by TLC (hexanes:ethyl acetate 1:1).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of sodium sulfite.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the terminal epoxide.

  • Acid-Catalyzed Cyclization:

    • Dissolve the purified epoxide in a suitable solvent such as DCM.

    • Add a Lewis acid (e.g., SnCl₄) or a Brønsted acid (e.g., trifluoroacetic acid) dropwise at -78 °C.[8]

    • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to afford this compound.

Purification and Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Purification MethodExpected Yield (%)
This compoundC₁₂H₁₆O₅240.25Flash Column Chromatography30-40

The final product, this compound, should be thoroughly characterized by spectroscopic methods to confirm its identity and purity.[14][15][16][17][18]

  • ¹H and ¹³C NMR: To elucidate the chemical structure and stereochemistry.

  • HRMS: To confirm the elemental composition.

  • FT-IR: To identify characteristic functional groups.

Visualizations

Proposed Synthetic Workflow for this compound

Synthetic_Workflow A Dioxinone Precursor + trans,trans-Farnesol B Farnesyl Resorcylate Intermediate A->B Pd₂(dba)₃, P(2-furyl)₃ Toluene, 80 °C C Terminal Epoxide B->C mCPBA DCM, 0 °C to rt D This compound C->D Lewis Acid (e.g., SnCl₄) DCM, -78 °C

Caption: A proposed synthetic route to this compound.

Inhibition of Fungal Sporangia Germination

Signaling_Pathway cluster_0 Fungal Sporangium A Environmental Cues (Moisture, Temperature) B Signal Transduction Cascade A->B C Activation of Germination Genes B->C D Germ Tube Formation C->D E Infection of Host Plant D->E Inhibitor This compound Inhibitor->B Inhibition

Caption: Postulated mechanism of this compound action.

References

Application Notes and Protocols for the Laboratory-Scale Production of Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine I is a fungal metabolite identified as a member of the meroterpenoid family of natural products. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This compound, in particular, has been shown to inhibit the germination of Plasmopara viticola sporangia, the causative agent of downy mildew in grapevines, suggesting its potential as a lead compound for the development of novel antifungal agents.[1][2] The Acremonium genus of fungi is a known producer of a variety of bioactive secondary metabolites, including other acremines such as A-F and G.[3][4][5][6][7]

This document provides a detailed, albeit hypothetical, protocol for the laboratory-scale production of this compound. Due to the limited availability of a specific published synthesis for this compound, the following protocols are based on established synthetic methodologies for structurally related meroterpenoids, such as the hongoquercins and austalides.[8][9][10] These methods typically involve the construction of a substituted cyclohexene core followed by oxidative cyclization.

Proposed Biosynthetic and Synthetic Strategy

The biosynthesis of fungal meroterpenoids often involves the combination of polyketide and terpenoid pathways.[8][11][12] A common strategy in the chemical synthesis of these molecules is a biomimetic approach that mimics these natural processes. This often includes the coupling of a polyketide-derived aromatic core with a terpenoid-derived side chain, followed by a series of cyclization and oxidation reactions to furnish the final complex structure.[8][9][10][13]

Our proposed synthetic strategy for this compound will therefore commence with a readily available starting material, which will be elaborated to a key intermediate possessing the core cyclohexene scaffold and the necessary functional groups for subsequent transformations.

Experimental Protocols

Part 1: Synthesis of a Key Cyclohexene Intermediate

This part of the protocol focuses on the construction of a functionalized cyclohexene ring, which serves as the core scaffold of this compound. The synthesis is adapted from methodologies used in the synthesis of other meroterpenoids.[8][13]

Materials and Reagents:

ReagentSupplierPurityQuantity
trans,trans-FarnesolSigma-Aldrich≥96%10 g
Dioxinone β,δ-diketo ester precursorSynthesized in-houseN/AAs needed
Pd₂(dba)₃Strem Chemicals98%150 mg
Tri(2-furyl)phosphineAcros Organics97%200 mg
TolueneFisher ScientificAnhydrous500 mL
Ethyl acetateVWRACS Grade2 L
HexanesVWRACS Grade2 L
Silica gelSiliCycle60 Å, 230-400 mesh500 g

Procedure:

  • Preparation of the Farnesyl Resorcylate Intermediate:

    • To a solution of the dioxinone β,δ-diketo ester precursor in anhydrous toluene, add Pd₂(dba)₃ and tri(2-furyl)phosphine under an inert atmosphere of argon.

    • Add trans,trans-farnesol to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the farnesyl resorcylate intermediate.

  • Characterization of the Intermediate:

    • The structure of the purified intermediate should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][15][16][17][18]

Part 2: Oxidative Cyclization to this compound

This section details the proposed conversion of the key intermediate to this compound through a series of oxidative and cyclization reactions. These steps are critical for the formation of the characteristic functional groups of the final product.

Materials and Reagents:

ReagentSupplierPurityQuantity
Farnesyl resorcylate intermediateFrom Part 1Purified5 g
m-Chloroperoxybenzoic acid (mCPBA)Sigma-Aldrich77%10 g
Dichloromethane (DCM)Fisher ScientificAnhydrous500 mL
Sodium bicarbonateFisher ScientificACS Grade100 g
Sodium sulfiteAcros Organics98%50 g
Magnesium sulfateFisher ScientificAnhydrous50 g

Procedure:

  • Epoxidation of the Terminal Alkene:

    • Dissolve the farnesyl resorcylate intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add mCPBA portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Monitor the reaction by TLC (hexanes:ethyl acetate 1:1).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of sodium sulfite.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the terminal epoxide.

  • Acid-Catalyzed Cyclization:

    • Dissolve the purified epoxide in a suitable solvent such as DCM.

    • Add a Lewis acid (e.g., SnCl₄) or a Brønsted acid (e.g., trifluoroacetic acid) dropwise at -78 °C.[8]

    • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to afford this compound.

Purification and Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Purification MethodExpected Yield (%)
This compoundC₁₂H₁₆O₅240.25Flash Column Chromatography30-40

The final product, this compound, should be thoroughly characterized by spectroscopic methods to confirm its identity and purity.[14][15][16][17][18]

  • ¹H and ¹³C NMR: To elucidate the chemical structure and stereochemistry.

  • HRMS: To confirm the elemental composition.

  • FT-IR: To identify characteristic functional groups.

Visualizations

Proposed Synthetic Workflow for this compound

Synthetic_Workflow A Dioxinone Precursor + trans,trans-Farnesol B Farnesyl Resorcylate Intermediate A->B Pd₂(dba)₃, P(2-furyl)₃ Toluene, 80 °C C Terminal Epoxide B->C mCPBA DCM, 0 °C to rt D This compound C->D Lewis Acid (e.g., SnCl₄) DCM, -78 °C

Caption: A proposed synthetic route to this compound.

Inhibition of Fungal Sporangia Germination

Signaling_Pathway cluster_0 Fungal Sporangium A Environmental Cues (Moisture, Temperature) B Signal Transduction Cascade A->B C Activation of Germination Genes B->C D Germ Tube Formation C->D E Infection of Host Plant D->E Inhibitor This compound Inhibitor->B Inhibition

Caption: Postulated mechanism of this compound action.

References

Troubleshooting & Optimization

optimizing Acremine I stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the stability and storage conditions of Acremine I for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be stored in a cool, dry, and dark environment. The recommended temperature is 2-8°C.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protecting container. Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are believed to be hydrolysis, oxidation, and photolysis, which are common for amine-containing compounds.[4][5] Exposure to acidic or basic conditions can catalyze hydrolysis, while exposure to light and oxygen can lead to oxidative and photolytic degradation.

Q4: Can I store this compound at room temperature?

A4: Storing this compound powder at room temperature (15-25°C) for short periods is generally acceptable, but for long-term stability, refrigeration (2-8°C) is recommended.[1][6][7] Avoid exposure to high humidity and direct sunlight if stored at room temperature.[1][3]

Q5: What signs of degradation should I look for?

A5: Visual signs of degradation in this compound powder can include a change in color or the formation of clumps. For this compound solutions, precipitation or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are recommended to assess purity.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh this compound solutions for each experiment. If using a stored solution, verify its concentration and purity via HPLC before use.
Loss of compound activity Improper storage leading to degradation.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.[1][3][6]
Unexpected peaks in analytical chromatogram Presence of degradation products.Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in monitoring the stability of your samples.[9]
Precipitate formation in solution Poor solubility or degradation.Ensure the chosen solvent is appropriate for this compound and the concentration is within its solubility limit. If precipitation occurs upon storage, it may be a sign of degradation.

Stability Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions. These are examples and should be confirmed with in-house stability studies.

Table 1: Stability of Solid this compound

Storage ConditionDurationPurity (%)Appearance
2-8°C, Dark, Dry12 Months>99%White Powder
25°C / 60% RH6 Months97%Off-white Powder
40°C / 75% RH3 Months92%Yellowish Powder

Table 2: Stability of this compound in Solution (0.1 M DMSO)

Storage ConditionDurationPurity (%)Appearance
-20°C, Dark1 Month>98%Clear Solution
4°C, Dark1 Week95%Clear Solution
25°C, Light24 Hours85%Pale Yellow Solution

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Solid this compound

  • Sample Preparation: Aliquot approximately 5 mg of this compound powder into amber glass vials.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • Long-term: 2-8°C

    • Intermediate: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH[10]

  • Time Points: Pull samples for analysis at pre-determined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[10] For accelerated studies, time points could be 0, 1, 3, and 6 months.[10]

  • Analysis: At each time point, analyze the sample for purity and degradation products using a validated stability-indicating HPLC method.[8][11] Assess the physical appearance of the powder.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and establish the degradation pathways of this compound.[9]

  • Conditions: Expose this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solid and a solution to UV light (e.g., 254 nm) and visible light for a defined period.[9]

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for 72 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.[8][11]

Visualizations

Acremine_I_Degradation_Pathway Acremine_I This compound Hydrolysis_Product Hydrolysis Product Acremine_I->Hydrolysis_Product H+ / OH- (Hydrolysis) Oxidation_Product Oxidation Product Acremine_I->Oxidation_Product O2 / Peroxide (Oxidation) Photolysis_Product Photolysis Product Acremine_I->Photolysis_Product Light (hν) (Photolysis)

Caption: Hypothetical degradation pathways of this compound.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion Protocol Define Stability Protocol Sample_Prep Prepare Samples Protocol->Sample_Prep Storage Place in Stability Chambers (Controlled Temp/Humidity) Sample_Prep->Storage Time_Points Pull Samples at Defined Time Points Storage->Time_Points HPLC_Analysis Analyze by HPLC-MS Time_Points->HPLC_Analysis Data_Eval Evaluate Data HPLC_Analysis->Data_Eval Shelf_Life Determine Shelf Life & Storage Conditions Data_Eval->Shelf_Life

Caption: General workflow for stability testing of this compound.

References

optimizing Acremine I stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the stability and storage conditions of Acremine I for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be stored in a cool, dry, and dark environment. The recommended temperature is 2-8°C.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protecting container. Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are believed to be hydrolysis, oxidation, and photolysis, which are common for amine-containing compounds.[4][5] Exposure to acidic or basic conditions can catalyze hydrolysis, while exposure to light and oxygen can lead to oxidative and photolytic degradation.

Q4: Can I store this compound at room temperature?

A4: Storing this compound powder at room temperature (15-25°C) for short periods is generally acceptable, but for long-term stability, refrigeration (2-8°C) is recommended.[1][6][7] Avoid exposure to high humidity and direct sunlight if stored at room temperature.[1][3]

Q5: What signs of degradation should I look for?

A5: Visual signs of degradation in this compound powder can include a change in color or the formation of clumps. For this compound solutions, precipitation or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are recommended to assess purity.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh this compound solutions for each experiment. If using a stored solution, verify its concentration and purity via HPLC before use.
Loss of compound activity Improper storage leading to degradation.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.[1][3][6]
Unexpected peaks in analytical chromatogram Presence of degradation products.Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in monitoring the stability of your samples.[9]
Precipitate formation in solution Poor solubility or degradation.Ensure the chosen solvent is appropriate for this compound and the concentration is within its solubility limit. If precipitation occurs upon storage, it may be a sign of degradation.

Stability Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions. These are examples and should be confirmed with in-house stability studies.

Table 1: Stability of Solid this compound

Storage ConditionDurationPurity (%)Appearance
2-8°C, Dark, Dry12 Months>99%White Powder
25°C / 60% RH6 Months97%Off-white Powder
40°C / 75% RH3 Months92%Yellowish Powder

Table 2: Stability of this compound in Solution (0.1 M DMSO)

Storage ConditionDurationPurity (%)Appearance
-20°C, Dark1 Month>98%Clear Solution
4°C, Dark1 Week95%Clear Solution
25°C, Light24 Hours85%Pale Yellow Solution

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Solid this compound

  • Sample Preparation: Aliquot approximately 5 mg of this compound powder into amber glass vials.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • Long-term: 2-8°C

    • Intermediate: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH[10]

  • Time Points: Pull samples for analysis at pre-determined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[10] For accelerated studies, time points could be 0, 1, 3, and 6 months.[10]

  • Analysis: At each time point, analyze the sample for purity and degradation products using a validated stability-indicating HPLC method.[8][11] Assess the physical appearance of the powder.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and establish the degradation pathways of this compound.[9]

  • Conditions: Expose this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solid and a solution to UV light (e.g., 254 nm) and visible light for a defined period.[9]

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for 72 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.[8][11]

Visualizations

Acremine_I_Degradation_Pathway Acremine_I This compound Hydrolysis_Product Hydrolysis Product Acremine_I->Hydrolysis_Product H+ / OH- (Hydrolysis) Oxidation_Product Oxidation Product Acremine_I->Oxidation_Product O2 / Peroxide (Oxidation) Photolysis_Product Photolysis Product Acremine_I->Photolysis_Product Light (hν) (Photolysis)

Caption: Hypothetical degradation pathways of this compound.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion Protocol Define Stability Protocol Sample_Prep Prepare Samples Protocol->Sample_Prep Storage Place in Stability Chambers (Controlled Temp/Humidity) Sample_Prep->Storage Time_Points Pull Samples at Defined Time Points Storage->Time_Points HPLC_Analysis Analyze by HPLC-MS Time_Points->HPLC_Analysis Data_Eval Evaluate Data HPLC_Analysis->Data_Eval Shelf_Life Determine Shelf Life & Storage Conditions Data_Eval->Shelf_Life

Caption: General workflow for stability testing of this compound.

References

Technical Support Center: Improving the Aqueous Solubility of Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of Acremine I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a fungal metabolite discovered in Acremonium.[] Like many naturally derived compounds, it is hydrophobic, which can lead to poor aqueous solubility. This low solubility can be a significant hurdle in drug development, potentially leading to low bioavailability and limiting its therapeutic application.[2][3][4]

Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

There are several established techniques to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[2] Key strategies include:

  • Co-solvency: Using a mixture of a primary solvent (like water) and a water-miscible co-solvent to increase solubility.[3][5][6]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[2][7][8]

  • Particle Size Reduction (Micronization and Nanonization): Increasing the surface area of the drug particles to enhance dissolution.[5][6][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[2][7]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[2][6]

Q3: Is there a recommended starting point for improving this compound solubility?

For initial screening and small-scale experiments, using a co-solvent system is often a practical and rapid first approach.[5][6] This method is straightforward to implement and can provide a quick assessment of whether solubility can be improved. Based on the results, more complex formulation strategies like solid dispersions or nanoformulations can be explored.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing an aqueous stock.

Possible Cause: The aqueous solubility of this compound is exceeded.

Troubleshooting Steps:

  • Initial Dissolution in an Organic Solvent: First, dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or propylene (B89431) glycol.

  • Gradual Addition to Aqueous Buffer: While vortexing or stirring, slowly add the organic stock solution to your aqueous buffer.

  • Optimize Co-solvent Concentration: If precipitation still occurs, systematically vary the final concentration of the co-solvent. Start with a higher co-solvent percentage and titrate downwards to find the lowest effective concentration that maintains solubility and is compatible with your experimental system.

  • Consider a Different Co-solvent: The choice of co-solvent can impact solubility. If one co-solvent is not effective or is incompatible with your assay, test others. Commonly used co-solvents for parenteral use include propylene glycol, ethanol, glycerin, and polyethylene (B3416737) glycol.[5]

Issue 2: The use of a co-solvent is not suitable for my in vivo model due to toxicity concerns.

Possible Cause: The required concentration of the organic co-solvent is too high for the experimental model.

Troubleshooting Steps:

  • Explore Solid Dispersion Techniques: This involves dispersing this compound in a hydrophilic carrier. A common method is solvent evaporation.

    • Protocol: See Experimental Protocol 1: Solid Dispersion of this compound using Solvent Evaporation.

  • Investigate Cyclodextrin (B1172386) Complexation: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a more water-soluble complex.[2][7]

    • Protocol: See Experimental Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex.

  • Consider Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which can significantly improve the dissolution rate.[2][3] This is particularly useful for compounds that are insoluble in both water and oils.[2]

    • Methodology: High-pressure homogenization or milling techniques can be used to produce nanosuspensions.[5]

Quantitative Data Summary

Solubilization Method Solvent/Carrier System This compound Concentration (µg/mL) Observations
Control Deionized Water< 1 (Hypothetical)Insoluble, visible particles
Co-solvency 10% DMSO in PBS[Enter Experimental Data]
5% Ethanol in Saline[Enter Experimental Data]
Solid Dispersion 1:10 this compound:PVP K30[Enter Experimental Data]
Complexation 1:1 Molar Ratio this compound:HP-β-CD[Enter Experimental Data]

Experimental Protocols

Experimental Protocol 1: Solid Dispersion of this compound using Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its aqueous dissolution.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Methanol (B129727) (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and the hydrophilic carrier (e.g., in a 1:10 weight ratio).

  • Dissolve both components in a suitable volume of methanol in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can then be collected and tested for its dissolution properties in an aqueous medium.

Experimental Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The clear filtrate contains the water-soluble this compound-HP-β-CD complex. The concentration of this compound in the filtrate can be determined by a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble this compound cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency Select Method solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion Select Method complexation Complexation (e.g., Cyclodextrins) start->complexation Select Method analysis Solubility & Stability Analysis (e.g., HPLC) cosolvency->analysis solid_dispersion->analysis complexation->analysis analysis->start No, Re-evaluate outcome Optimized this compound Formulation analysis->outcome Successful?

Caption: Workflow for selecting and evaluating solubility enhancement methods for this compound.

signaling_pathway_placeholder cluster_cell Cellular Environment AcremineI This compound (Solubilized) CellMembrane Cell Membrane AcremineI->CellMembrane Crosses TargetProtein Target Protein AcremineI->TargetProtein Binds/Inhibits DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector Activates/ Inhibits BiologicalResponse Biological Response DownstreamEffector->BiologicalResponse

Caption: Hypothetical mechanism of action of solubilized this compound at a cellular level.

References

Technical Support Center: Improving the Aqueous Solubility of Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of Acremine I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a fungal metabolite discovered in Acremonium.[] Like many naturally derived compounds, it is hydrophobic, which can lead to poor aqueous solubility. This low solubility can be a significant hurdle in drug development, potentially leading to low bioavailability and limiting its therapeutic application.[2][3][4]

Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

There are several established techniques to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[2] Key strategies include:

  • Co-solvency: Using a mixture of a primary solvent (like water) and a water-miscible co-solvent to increase solubility.[3][5][6]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[2][7][8]

  • Particle Size Reduction (Micronization and Nanonization): Increasing the surface area of the drug particles to enhance dissolution.[5][6][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[2][7]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[2][6]

Q3: Is there a recommended starting point for improving this compound solubility?

For initial screening and small-scale experiments, using a co-solvent system is often a practical and rapid first approach.[5][6] This method is straightforward to implement and can provide a quick assessment of whether solubility can be improved. Based on the results, more complex formulation strategies like solid dispersions or nanoformulations can be explored.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing an aqueous stock.

Possible Cause: The aqueous solubility of this compound is exceeded.

Troubleshooting Steps:

  • Initial Dissolution in an Organic Solvent: First, dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol.

  • Gradual Addition to Aqueous Buffer: While vortexing or stirring, slowly add the organic stock solution to your aqueous buffer.

  • Optimize Co-solvent Concentration: If precipitation still occurs, systematically vary the final concentration of the co-solvent. Start with a higher co-solvent percentage and titrate downwards to find the lowest effective concentration that maintains solubility and is compatible with your experimental system.

  • Consider a Different Co-solvent: The choice of co-solvent can impact solubility. If one co-solvent is not effective or is incompatible with your assay, test others. Commonly used co-solvents for parenteral use include propylene glycol, ethanol, glycerin, and polyethylene glycol.[5]

Issue 2: The use of a co-solvent is not suitable for my in vivo model due to toxicity concerns.

Possible Cause: The required concentration of the organic co-solvent is too high for the experimental model.

Troubleshooting Steps:

  • Explore Solid Dispersion Techniques: This involves dispersing this compound in a hydrophilic carrier. A common method is solvent evaporation.

    • Protocol: See Experimental Protocol 1: Solid Dispersion of this compound using Solvent Evaporation.

  • Investigate Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a more water-soluble complex.[2][7]

    • Protocol: See Experimental Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex.

  • Consider Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which can significantly improve the dissolution rate.[2][3] This is particularly useful for compounds that are insoluble in both water and oils.[2]

    • Methodology: High-pressure homogenization or milling techniques can be used to produce nanosuspensions.[5]

Quantitative Data Summary

Solubilization Method Solvent/Carrier System This compound Concentration (µg/mL) Observations
Control Deionized Water< 1 (Hypothetical)Insoluble, visible particles
Co-solvency 10% DMSO in PBS[Enter Experimental Data]
5% Ethanol in Saline[Enter Experimental Data]
Solid Dispersion 1:10 this compound:PVP K30[Enter Experimental Data]
Complexation 1:1 Molar Ratio this compound:HP-β-CD[Enter Experimental Data]

Experimental Protocols

Experimental Protocol 1: Solid Dispersion of this compound using Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its aqueous dissolution.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and the hydrophilic carrier (e.g., in a 1:10 weight ratio).

  • Dissolve both components in a suitable volume of methanol in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can then be collected and tested for its dissolution properties in an aqueous medium.

Experimental Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The clear filtrate contains the water-soluble this compound-HP-β-CD complex. The concentration of this compound in the filtrate can be determined by a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble this compound cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency Select Method solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion Select Method complexation Complexation (e.g., Cyclodextrins) start->complexation Select Method analysis Solubility & Stability Analysis (e.g., HPLC) cosolvency->analysis solid_dispersion->analysis complexation->analysis analysis->start No, Re-evaluate outcome Optimized this compound Formulation analysis->outcome Successful?

Caption: Workflow for selecting and evaluating solubility enhancement methods for this compound.

signaling_pathway_placeholder cluster_cell Cellular Environment AcremineI This compound (Solubilized) CellMembrane Cell Membrane AcremineI->CellMembrane Crosses TargetProtein Target Protein AcremineI->TargetProtein Binds/Inhibits DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector Activates/ Inhibits BiologicalResponse Biological Response DownstreamEffector->BiologicalResponse

Caption: Hypothetical mechanism of action of solubilized this compound at a cellular level.

References

Technical Support Center: Acremine I Extraction from Acremonium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Acremine I from Acremonium cultures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Acremonium culture is growing slowly and producing low yields of this compound. What can I do?

A1: Slow growth and low secondary metabolite production are common issues. Several factors related to culture conditions can be optimized. Consider the following:

  • Media Composition: Acremonium species' growth and metabolite production are highly dependent on the nutrient composition of the culture medium.[1][2][3] Systematically varying carbon and nitrogen sources can significantly impact yield.[2][3] For instance, glucose and tryptone have been found to be effective for some related species.[3]

  • pH and Temperature: The pH of the culture medium and the incubation temperature are critical parameters.[2][3] Most Acremonium species have an optimal temperature range between 25-37°C.[1] It is recommended to perform small-scale experiments to determine the optimal pH and temperature for your specific Acremonium strain.

  • Aeration and Agitation: For submerged cultures, proper aeration and agitation are crucial for nutrient distribution and oxygen supply.[4] Experiment with different shaking speeds to find the optimal condition for this compound production.

  • Incubation Time: Secondary metabolite production often occurs during the stationary phase of fungal growth. An extended incubation period might be necessary to maximize the yield of this compound.[5]

Q2: I am having trouble extracting this compound from the culture broth/mycelia. Which solvent should I use?

A2: The choice of extraction solvent is critical and depends on the polarity of this compound. Since the exact properties of this compound are not widely documented, a systematic approach is recommended.

  • Solvent Polarity: For fungal secondary metabolites, a range of solvents with varying polarities are commonly used. These include ethyl acetate (B1210297), methanol (B129727), chloroform, and dichloromethane.[6][7][8]

  • Sequential Extraction: A common strategy is to perform a sequential extraction with solvents of increasing polarity. For example, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. This can help to fractionate the extract and simplify subsequent purification steps.

  • Analytical Testing: It is advisable to test different solvents on a small scale and analyze the resulting extracts using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine which solvent most effectively extracts this compound.

Q3: My this compound extract is impure, and I am struggling with the purification process. What methods can I use?

A3: Purification of natural products can be challenging due to the complexity of the crude extract. A combination of chromatographic techniques is often necessary.

  • Column Chromatography: This is a fundamental technique for purifying compounds from a mixture.[9][10] The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (solvent system) will depend on the properties of this compound.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and fractionation before further purification.[6][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of a target compound.[12] Different column types (e.g., C18 for reverse-phase) and gradient elution methods can be employed.

  • Other Techniques: Depending on the nature of the impurities, other methods like crystallization, liquid-liquid extraction, or precipitation might be applicable.[13][14][15]

Q4: How can I confirm the presence and quantity of this compound in my extracts?

A4: Several analytical methods can be used for the detection and quantification of this compound.

  • Chromatographic Methods: HPLC and Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS) are powerful tools for identifying and quantifying specific compounds in a mixture.[12][16]

  • Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific method for identifying compounds based on their mass-to-charge ratio and fragmentation patterns.[16]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structure elucidation of purified compounds.[17] UV-Vis spectrophotometry can also be used for quantification if this compound has a characteristic chromophore.[18]

Experimental Protocols

Protocol 1: Optimization of Acremonium Culture Conditions

This protocol outlines a general method for optimizing culture conditions to enhance the production of this compound.

  • Prepare a variety of liquid culture media with different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).

  • Inoculate each medium with a standardized amount of Acremonium spores or mycelial fragments.

  • Incubate the cultures under a range of temperatures (e.g., 20°C, 25°C, 30°C) and pH levels (e.g., 5, 6, 7).

  • Harvest the cultures at different time points (e.g., 7, 14, 21 days).

  • Extract the secondary metabolites from both the mycelia and the culture broth using a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracts by HPLC or TLC to compare the relative yield of this compound under each condition.

Protocol 2: Extraction of this compound

This protocol provides a general procedure for extracting this compound from Acremonium cultures.

  • Separate the mycelia from the culture broth by filtration or centrifugation.

  • Mycelial Extraction:

    • Dry the mycelia (e.g., by freeze-drying).

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., methanol or ethyl acetate) using maceration or sonication.

    • Filter the extract and concentrate it under reduced pressure.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture broth with an immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and concentrate it under reduced pressure.

  • Combine the extracts if desired and proceed with purification.

Protocol 3: Purification of this compound

This protocol describes a general workflow for the purification of this compound from a crude extract.

  • Initial Fractionation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

    • Collect fractions and monitor them by TLC.

  • Combine fractions containing this compound.

  • Further Purification:

    • Subject the enriched fractions to further chromatographic steps, such as preparative HPLC on a C18 column.

    • Use an appropriate mobile phase and gradient to achieve separation of this compound from remaining impurities.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC and NMR.

Data Presentation

Table 1: Example of Culture Condition Optimization Data

ParameterCondition 1Condition 2Condition 3Relative this compound Yield
Carbon SourceGlucoseSucroseMaltose1.0
Nitrogen SourcePeptoneYeast ExtractAmmonium Sulfate1.5
Temperature25°C30°C35°C1.2
pH6.07.08.01.8

Note: The relative yield is a hypothetical value for comparison purposes.

Table 2: Common Solvents for Fungal Metabolite Extraction

SolventPolarityTypical Metabolites Extracted
HexaneNon-polarLipids, some terpenoids
DichloromethaneMediumTerpenoids, some alkaloids
Ethyl AcetateMediumPolyketides, alkaloids, peptides
MethanolPolarPolar compounds, glycosides

Visualizations

experimental_workflow cluster_culture Culture Optimization cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start_end start_end process process decision decision output output Acremonium_Culture Acremonium Culture Optimize_Conditions Optimize Culture Conditions Acremonium_Culture->Optimize_Conditions Optimized_Culture Optimized Culture Optimize_Conditions->Optimized_Culture Extraction Extraction (Solvent Selection) Optimized_Culture->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis Column_Chromatography->Fraction_Analysis Purity_Check Purity Check Fraction_Analysis->Purity_Check HPLC_Purification Preparative HPLC Purity_Check->HPLC_Purification Impure Pure_Acremine_I Pure this compound Purity_Check->Pure_Acremine_I Pure HPLC_Purification->Fraction_Analysis Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Acremine_I->Structural_Elucidation

Caption: Workflow for this compound extraction and purification.

logical_relationship cluster_factors Influencing Factors cluster_issues Potential Issues central_topic central_topic factors factors outcomes outcomes issues issues Acremine_I This compound Yield Low_Yield Low Yield Acremine_I->Low_Yield Impurity High Impurity Acremine_I->Impurity Poor_Recovery Poor Recovery Acremine_I->Poor_Recovery Culture_Conditions Culture Conditions Culture_Conditions->Acremine_I Extraction_Solvent Extraction Solvent Extraction_Solvent->Acremine_I Purification_Method Purification Method Purification_Method->Acremine_I

Caption: Factors influencing this compound yield.

References

Technical Support Center: Acremine I Extraction from Acremonium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Acremine I from Acremonium cultures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Acremonium culture is growing slowly and producing low yields of this compound. What can I do?

A1: Slow growth and low secondary metabolite production are common issues. Several factors related to culture conditions can be optimized. Consider the following:

  • Media Composition: Acremonium species' growth and metabolite production are highly dependent on the nutrient composition of the culture medium.[1][2][3] Systematically varying carbon and nitrogen sources can significantly impact yield.[2][3] For instance, glucose and tryptone have been found to be effective for some related species.[3]

  • pH and Temperature: The pH of the culture medium and the incubation temperature are critical parameters.[2][3] Most Acremonium species have an optimal temperature range between 25-37°C.[1] It is recommended to perform small-scale experiments to determine the optimal pH and temperature for your specific Acremonium strain.

  • Aeration and Agitation: For submerged cultures, proper aeration and agitation are crucial for nutrient distribution and oxygen supply.[4] Experiment with different shaking speeds to find the optimal condition for this compound production.

  • Incubation Time: Secondary metabolite production often occurs during the stationary phase of fungal growth. An extended incubation period might be necessary to maximize the yield of this compound.[5]

Q2: I am having trouble extracting this compound from the culture broth/mycelia. Which solvent should I use?

A2: The choice of extraction solvent is critical and depends on the polarity of this compound. Since the exact properties of this compound are not widely documented, a systematic approach is recommended.

  • Solvent Polarity: For fungal secondary metabolites, a range of solvents with varying polarities are commonly used. These include ethyl acetate, methanol, chloroform, and dichloromethane.[6][7][8]

  • Sequential Extraction: A common strategy is to perform a sequential extraction with solvents of increasing polarity. For example, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. This can help to fractionate the extract and simplify subsequent purification steps.

  • Analytical Testing: It is advisable to test different solvents on a small scale and analyze the resulting extracts using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine which solvent most effectively extracts this compound.

Q3: My this compound extract is impure, and I am struggling with the purification process. What methods can I use?

A3: Purification of natural products can be challenging due to the complexity of the crude extract. A combination of chromatographic techniques is often necessary.

  • Column Chromatography: This is a fundamental technique for purifying compounds from a mixture.[9][10] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) will depend on the properties of this compound.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and fractionation before further purification.[6][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of a target compound.[12] Different column types (e.g., C18 for reverse-phase) and gradient elution methods can be employed.

  • Other Techniques: Depending on the nature of the impurities, other methods like crystallization, liquid-liquid extraction, or precipitation might be applicable.[13][14][15]

Q4: How can I confirm the presence and quantity of this compound in my extracts?

A4: Several analytical methods can be used for the detection and quantification of this compound.

  • Chromatographic Methods: HPLC and Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS) are powerful tools for identifying and quantifying specific compounds in a mixture.[12][16]

  • Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific method for identifying compounds based on their mass-to-charge ratio and fragmentation patterns.[16]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structure elucidation of purified compounds.[17] UV-Vis spectrophotometry can also be used for quantification if this compound has a characteristic chromophore.[18]

Experimental Protocols

Protocol 1: Optimization of Acremonium Culture Conditions

This protocol outlines a general method for optimizing culture conditions to enhance the production of this compound.

  • Prepare a variety of liquid culture media with different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).

  • Inoculate each medium with a standardized amount of Acremonium spores or mycelial fragments.

  • Incubate the cultures under a range of temperatures (e.g., 20°C, 25°C, 30°C) and pH levels (e.g., 5, 6, 7).

  • Harvest the cultures at different time points (e.g., 7, 14, 21 days).

  • Extract the secondary metabolites from both the mycelia and the culture broth using a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracts by HPLC or TLC to compare the relative yield of this compound under each condition.

Protocol 2: Extraction of this compound

This protocol provides a general procedure for extracting this compound from Acremonium cultures.

  • Separate the mycelia from the culture broth by filtration or centrifugation.

  • Mycelial Extraction:

    • Dry the mycelia (e.g., by freeze-drying).

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., methanol or ethyl acetate) using maceration or sonication.

    • Filter the extract and concentrate it under reduced pressure.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture broth with an immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and concentrate it under reduced pressure.

  • Combine the extracts if desired and proceed with purification.

Protocol 3: Purification of this compound

This protocol describes a general workflow for the purification of this compound from a crude extract.

  • Initial Fractionation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

    • Collect fractions and monitor them by TLC.

  • Combine fractions containing this compound.

  • Further Purification:

    • Subject the enriched fractions to further chromatographic steps, such as preparative HPLC on a C18 column.

    • Use an appropriate mobile phase and gradient to achieve separation of this compound from remaining impurities.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC and NMR.

Data Presentation

Table 1: Example of Culture Condition Optimization Data

ParameterCondition 1Condition 2Condition 3Relative this compound Yield
Carbon SourceGlucoseSucroseMaltose1.0
Nitrogen SourcePeptoneYeast ExtractAmmonium Sulfate1.5
Temperature25°C30°C35°C1.2
pH6.07.08.01.8

Note: The relative yield is a hypothetical value for comparison purposes.

Table 2: Common Solvents for Fungal Metabolite Extraction

SolventPolarityTypical Metabolites Extracted
HexaneNon-polarLipids, some terpenoids
DichloromethaneMediumTerpenoids, some alkaloids
Ethyl AcetateMediumPolyketides, alkaloids, peptides
MethanolPolarPolar compounds, glycosides

Visualizations

experimental_workflow cluster_culture Culture Optimization cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start_end start_end process process decision decision output output Acremonium_Culture Acremonium Culture Optimize_Conditions Optimize Culture Conditions Acremonium_Culture->Optimize_Conditions Optimized_Culture Optimized Culture Optimize_Conditions->Optimized_Culture Extraction Extraction (Solvent Selection) Optimized_Culture->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis Column_Chromatography->Fraction_Analysis Purity_Check Purity Check Fraction_Analysis->Purity_Check HPLC_Purification Preparative HPLC Purity_Check->HPLC_Purification Impure Pure_Acremine_I Pure this compound Purity_Check->Pure_Acremine_I Pure HPLC_Purification->Fraction_Analysis Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Acremine_I->Structural_Elucidation

Caption: Workflow for this compound extraction and purification.

logical_relationship cluster_factors Influencing Factors cluster_issues Potential Issues central_topic central_topic factors factors outcomes outcomes issues issues Acremine_I This compound Yield Low_Yield Low Yield Acremine_I->Low_Yield Impurity High Impurity Acremine_I->Impurity Poor_Recovery Poor Recovery Acremine_I->Poor_Recovery Culture_Conditions Culture Conditions Culture_Conditions->Acremine_I Extraction_Solvent Extraction Solvent Extraction_Solvent->Acremine_I Purification_Method Purification Method Purification_Method->Acremine_I

Caption: Factors influencing this compound yield.

References

Technical Support Center: Acremine I Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in Acremine I bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

A1: Variability in cell-based assays can arise from multiple sources. These can be broadly categorized as biological, operational, and instrumental.[1][2] Key contributors include:

  • Cellular Factors: Cell line instability, passage number, cell density at plating, and changes in cell morphology or metabolism.[3][4]

  • Reagent Handling: Inconsistent pipetting, improper reagent storage and stability, and lot-to-lot variability of reagents like serum.[1][5]

  • Environmental Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity.[5][6]

  • Plate Effects: Evaporation leading to "edge effects" and uneven temperature distribution across the microplate.[3][6]

  • Assay Procedure: Variations in incubation times and timing of reagent additions.[3][7]

Q2: How can I minimize variability from my cell culture practices?

A2: Consistent and well-documented cell culture techniques are fundamental to reducing assay variability.[4][5] Best practices include:

  • Standard Operating Procedures (SOPs): Implement detailed SOPs for all cell culture activities.

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure you are working with the correct cells.[5]

  • Consistent Passaging: Subculture cells at a consistent confluency and keep the passage number within a defined range.[4][5]

  • Thaw-and-Use Approach: For high-throughput screening, consider using a large, quality-controlled frozen stock of cells to be thawed for each experiment, which can reduce variability introduced by continuous culturing.[4]

  • Routine Contamination Testing: Regularly test for mycoplasma and other contaminants.[5][8]

Q3: What is the "edge effect" and how can I mitigate it?

A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation of media.[3] This can alter the concentration of assay components and affect cell growth. To mitigate this:

  • Humid Environments: Use a hydration chamber or ensure the incubator has high humidity.[3]

  • Plate Sealing: Use plate seals for long incubation steps.

  • Outer Well Buffering: Fill the outer wells with sterile media, PBS, or water to create a moisture barrier.[3]

  • Plate Shaking: After plating cells, avoid circular shaking patterns that can push cells to the well edges. A brief, gentle side-to-side and front-to-back motion is preferable.[3]

Troubleshooting Guide

Issue 1: High well-to-well variability in my fluorescence signal.

  • Question: I am observing significant differences in the fluorescence readings between replicate wells treated with the same concentration of this compound. What could be the cause?

  • Answer: High well-to-well variability can stem from several factors:

    • Inconsistent Cell Plating: Uneven distribution of cells across the well bottom can lead to variable cell numbers per well.[3] Ensure a homogenous cell suspension and allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[3]

    • Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability.[1] Use calibrated pipettes and consider using automated liquid handlers for high-throughput applications.[9]

    • Autofluorescence: The assay medium (especially those containing phenol (B47542) red), the cells themselves, or the microplate material can contribute to background fluorescence.[6] Consider using phenol red-free medium and black, clear-bottom plates for fluorescence assays.[6]

    • Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate.

Issue 2: My positive and negative controls are not well-separated (low Z'-factor).

  • Question: The signal window between my maximum signal (negative control) and minimum signal (positive control) is small, resulting in a poor Z'-factor. How can I improve this?

  • Answer: A low Z'-factor indicates that the assay is not robust enough to reliably distinguish hits from non-hits.[9] To improve the separation between controls:

    • Optimize Reagent Concentrations: The concentrations of both the substrate and any coupling enzymes in the assay may need to be optimized to ensure the reaction is in the linear range.

    • Incubation Time: The incubation time for the enzymatic reaction or cell stimulation may be too short or too long. Perform a time-course experiment to determine the optimal incubation period.[10]

    • Reagent Stability: Ensure that all reagents are stored correctly and are not expired. Reagent degradation can lead to a weaker signal.[10]

    • DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration of DMSO is consistent across all wells and is not inhibiting the assay's enzymatic components.[11]

Issue 3: I am seeing a drift or trend in the data across the plate.

  • Question: My data shows a gradual increase or decrease in signal from one side of the plate to the other. What is causing this?

  • Answer: A data drift across the plate is often due to environmental or temporal factors:

    • Temperature Gradients: Uneven heating of the plate in the incubator or on the reader can cause different reaction rates in different parts of the plate. Allow the plate to equilibrate to room temperature before reading if required by the protocol.

    • Timing of Reagent Addition: In kinetic assays, a delay in adding reagents to different sections of the plate can cause a time-dependent drift in the signal. Using a multichannel pipette or an automated dispenser can help ensure simultaneous reagent addition.[11]

    • Evaporation: As mentioned with the "edge effect," differential evaporation across the plate can cause signal drift.

Quantitative Data Summary

For a robust this compound bioassay, certain quantitative parameters should be met. The following tables provide a summary of these key metrics and their generally accepted ranges for high-throughput screening.

Table 1: Assay Performance Metrics

ParameterSymbolFormulaAcceptable RangeReference
Z-FactorZ'1 - (3 * (σpos + σneg)) / |μpos - μneg|≥ 0.5[9]
Signal-to-Background RatioS/Bμpos / μneg≥ 10
Signal-to-Noise RatioS/N(μpos - μneg) / σneg≥ 10
Coefficient of Variation%CV(σ / μ) * 100< 15%
μpos = mean of positive control, σpos = standard deviation of positive control, μneg = mean of negative control, σneg = standard deviation of negative control

Table 2: Common Sources of Variability and Recommended Tolerances

Source of VariabilityParameterRecommended Tolerance
Liquid HandlingPipetting Volume± 2%
Cell PlatingCell Number per Well± 10%
IncubationTemperature± 0.5°C
CO2 Concentration± 0.5%
ReagentsDMSO Concentration≤ 0.5% (final)

Experimental Protocols

Protocol: Cell-Based Fluorescence Assay for this compound Inhibition

This protocol describes a general method for assessing the inhibitory activity of this compound on a target protein within a cellular context using a fluorescence-based readout.

  • Cell Plating: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the optimized seeding density in the appropriate cell culture medium. c. Dispense the cell suspension into a 96-well, black, clear-bottom microplate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: a. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). b. Further dilute the compound in the assay medium to the final desired concentrations. c. Remove the culture medium from the cell plate and add the medium containing this compound or vehicle control. d. Incubate for the predetermined optimal time at 37°C.

  • Assay Reaction: a. Prepare the fluorescent substrate solution according to the manufacturer's instructions. b. Add the substrate solution to each well. c. Incubate the plate at 37°C for 20-30 minutes, protected from light.[3]

  • Data Acquisition: a. Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths. b. Ensure the plate is read from the bottom to minimize background fluorescence from the medium.[6]

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the data to the vehicle control (0% inhibition) and a known inhibitor (100% inhibition). c. Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture plate_cells Plate Cells cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells compound_prep Prepare this compound Dilutions compound_prep->treat_cells add_substrate Add Fluorescent Substrate treat_cells->add_substrate incubation Incubate add_substrate->incubation read_plate Read Fluorescence incubation->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis

Caption: Experimental workflow for this compound bioassay.

signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TargetProtein Target Protein KinaseB->TargetProtein CellularResponse Cellular Response TargetProtein->CellularResponse AcremineI This compound AcremineI->KinaseB

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Acremine I Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in Acremine I bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

A1: Variability in cell-based assays can arise from multiple sources. These can be broadly categorized as biological, operational, and instrumental.[1][2] Key contributors include:

  • Cellular Factors: Cell line instability, passage number, cell density at plating, and changes in cell morphology or metabolism.[3][4]

  • Reagent Handling: Inconsistent pipetting, improper reagent storage and stability, and lot-to-lot variability of reagents like serum.[1][5]

  • Environmental Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity.[5][6]

  • Plate Effects: Evaporation leading to "edge effects" and uneven temperature distribution across the microplate.[3][6]

  • Assay Procedure: Variations in incubation times and timing of reagent additions.[3][7]

Q2: How can I minimize variability from my cell culture practices?

A2: Consistent and well-documented cell culture techniques are fundamental to reducing assay variability.[4][5] Best practices include:

  • Standard Operating Procedures (SOPs): Implement detailed SOPs for all cell culture activities.

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure you are working with the correct cells.[5]

  • Consistent Passaging: Subculture cells at a consistent confluency and keep the passage number within a defined range.[4][5]

  • Thaw-and-Use Approach: For high-throughput screening, consider using a large, quality-controlled frozen stock of cells to be thawed for each experiment, which can reduce variability introduced by continuous culturing.[4]

  • Routine Contamination Testing: Regularly test for mycoplasma and other contaminants.[5][8]

Q3: What is the "edge effect" and how can I mitigate it?

A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation of media.[3] This can alter the concentration of assay components and affect cell growth. To mitigate this:

  • Humid Environments: Use a hydration chamber or ensure the incubator has high humidity.[3]

  • Plate Sealing: Use plate seals for long incubation steps.

  • Outer Well Buffering: Fill the outer wells with sterile media, PBS, or water to create a moisture barrier.[3]

  • Plate Shaking: After plating cells, avoid circular shaking patterns that can push cells to the well edges. A brief, gentle side-to-side and front-to-back motion is preferable.[3]

Troubleshooting Guide

Issue 1: High well-to-well variability in my fluorescence signal.

  • Question: I am observing significant differences in the fluorescence readings between replicate wells treated with the same concentration of this compound. What could be the cause?

  • Answer: High well-to-well variability can stem from several factors:

    • Inconsistent Cell Plating: Uneven distribution of cells across the well bottom can lead to variable cell numbers per well.[3] Ensure a homogenous cell suspension and allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[3]

    • Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability.[1] Use calibrated pipettes and consider using automated liquid handlers for high-throughput applications.[9]

    • Autofluorescence: The assay medium (especially those containing phenol red), the cells themselves, or the microplate material can contribute to background fluorescence.[6] Consider using phenol red-free medium and black, clear-bottom plates for fluorescence assays.[6]

    • Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate.

Issue 2: My positive and negative controls are not well-separated (low Z'-factor).

  • Question: The signal window between my maximum signal (negative control) and minimum signal (positive control) is small, resulting in a poor Z'-factor. How can I improve this?

  • Answer: A low Z'-factor indicates that the assay is not robust enough to reliably distinguish hits from non-hits.[9] To improve the separation between controls:

    • Optimize Reagent Concentrations: The concentrations of both the substrate and any coupling enzymes in the assay may need to be optimized to ensure the reaction is in the linear range.

    • Incubation Time: The incubation time for the enzymatic reaction or cell stimulation may be too short or too long. Perform a time-course experiment to determine the optimal incubation period.[10]

    • Reagent Stability: Ensure that all reagents are stored correctly and are not expired. Reagent degradation can lead to a weaker signal.[10]

    • DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration of DMSO is consistent across all wells and is not inhibiting the assay's enzymatic components.[11]

Issue 3: I am seeing a drift or trend in the data across the plate.

  • Question: My data shows a gradual increase or decrease in signal from one side of the plate to the other. What is causing this?

  • Answer: A data drift across the plate is often due to environmental or temporal factors:

    • Temperature Gradients: Uneven heating of the plate in the incubator or on the reader can cause different reaction rates in different parts of the plate. Allow the plate to equilibrate to room temperature before reading if required by the protocol.

    • Timing of Reagent Addition: In kinetic assays, a delay in adding reagents to different sections of the plate can cause a time-dependent drift in the signal. Using a multichannel pipette or an automated dispenser can help ensure simultaneous reagent addition.[11]

    • Evaporation: As mentioned with the "edge effect," differential evaporation across the plate can cause signal drift.

Quantitative Data Summary

For a robust this compound bioassay, certain quantitative parameters should be met. The following tables provide a summary of these key metrics and their generally accepted ranges for high-throughput screening.

Table 1: Assay Performance Metrics

ParameterSymbolFormulaAcceptable RangeReference
Z-FactorZ'1 - (3 * (σpos + σneg)) / |μpos - μneg|≥ 0.5[9]
Signal-to-Background RatioS/Bμpos / μneg≥ 10
Signal-to-Noise RatioS/N(μpos - μneg) / σneg≥ 10
Coefficient of Variation%CV(σ / μ) * 100< 15%
μpos = mean of positive control, σpos = standard deviation of positive control, μneg = mean of negative control, σneg = standard deviation of negative control

Table 2: Common Sources of Variability and Recommended Tolerances

Source of VariabilityParameterRecommended Tolerance
Liquid HandlingPipetting Volume± 2%
Cell PlatingCell Number per Well± 10%
IncubationTemperature± 0.5°C
CO2 Concentration± 0.5%
ReagentsDMSO Concentration≤ 0.5% (final)

Experimental Protocols

Protocol: Cell-Based Fluorescence Assay for this compound Inhibition

This protocol describes a general method for assessing the inhibitory activity of this compound on a target protein within a cellular context using a fluorescence-based readout.

  • Cell Plating: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the optimized seeding density in the appropriate cell culture medium. c. Dispense the cell suspension into a 96-well, black, clear-bottom microplate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: a. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). b. Further dilute the compound in the assay medium to the final desired concentrations. c. Remove the culture medium from the cell plate and add the medium containing this compound or vehicle control. d. Incubate for the predetermined optimal time at 37°C.

  • Assay Reaction: a. Prepare the fluorescent substrate solution according to the manufacturer's instructions. b. Add the substrate solution to each well. c. Incubate the plate at 37°C for 20-30 minutes, protected from light.[3]

  • Data Acquisition: a. Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths. b. Ensure the plate is read from the bottom to minimize background fluorescence from the medium.[6]

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the data to the vehicle control (0% inhibition) and a known inhibitor (100% inhibition). c. Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture plate_cells Plate Cells cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells compound_prep Prepare this compound Dilutions compound_prep->treat_cells add_substrate Add Fluorescent Substrate treat_cells->add_substrate incubation Incubate add_substrate->incubation read_plate Read Fluorescence incubation->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis

Caption: Experimental workflow for this compound bioassay.

signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TargetProtein Target Protein KinaseB->TargetProtein CellularResponse Cellular Response TargetProtein->CellularResponse AcremineI This compound AcremineI->KinaseB

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Acremine I Production from Acremonium byssoides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Acremine I from Acremonium byssoides.

Frequently Asked Questions (FAQs)

Q1: What are the known culture media for growing Acremonium byssoides for Acremine production?

A1: Two media have been reported in the literature for the cultivation of Acremonium byssoides to produce various Acremine compounds. While not specific to this compound, they serve as a strong starting point for optimization.

  • Malt Extract-Peptone-Glucose (MPG) Agar (B569324): This medium was used for the isolation of Acremines H-N.[1]

  • Corn Steep Agar (CSA): This medium was utilized for the production of Acremine G.[2]

Q2: What is the general biosynthetic origin of Acremines?

A2: Acremines are classified as meroterpenoids, which are hybrid natural products derived from both the polyketide and terpenoid biosynthetic pathways.[3][4] Understanding these precursor pathways is crucial for developing strategies to enhance yield.

Q3: Are there any established genetic engineering techniques for Acremonium species?

A3: While specific genetic engineering protocols for Acremonium byssoides are not widely published, techniques developed for the related species Acremonium chrysogenum, a producer of the antibiotic cephalosporin (B10832234) C, can provide a valuable framework.[5][6] These methods may include gene disruption and overexpression systems. An efficient marker recycling system for sequential gene deletion has been developed for a marine-derived Acremonium sp., which could potentially be adapted for A. byssoides.[7]

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of this compound

Possible Cause 1: Suboptimal Fermentation Conditions

Your fermentation parameters (e.g., medium composition, pH, temperature, aeration) may not be optimal for this compound production.

Troubleshooting Steps:

  • Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Start with the reported MPG and CSA media and then vary the concentrations of their components. A design of experiments (DOE) approach can efficiently screen multiple factors.

  • pH and Temperature Control: Monitor and control the pH of the culture medium throughout the fermentation process. The optimal pH for secondary metabolite production can differ from the optimal pH for biomass growth. Experiment with a range of temperatures around the typical fungal cultivation temperature of 25-30°C.

  • Aeration and Agitation: Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen, which is often critical for secondary metabolite biosynthesis.

Experimental Protocol: One-Factor-at-a-Time (OFAT) Medium Optimization

  • Prepare a basal medium (e.g., MPG agar without the component being tested).

  • Create a series of flasks where one component (e.g., glucose concentration) is varied while all other components are kept constant.

  • Inoculate all flasks with a standardized inoculum of A. byssoides.

  • Incubate under consistent conditions (temperature, agitation).

  • Harvest the culture at a specific time point and extract the metabolites.

  • Quantify the yield of this compound using a suitable analytical method (e.g., HPLC).

  • Repeat for other medium components (e.g., peptone, yeast extract).

Possible Cause 2: Incorrect Precursor Availability

The biosynthesis of this compound, a meroterpenoid, requires precursors from both the polyketide and terpenoid pathways. Insufficient availability of these precursors can limit the final yield.

Troubleshooting Steps:

  • Precursor Feeding: Supplement the culture medium with known precursors of polyketide and terpenoid biosynthesis.

    • Polyketide Precursors: Acetate, malonate.

    • Terpenoid Precursors: Mevalonate, farnesyl pyrophosphate (FPP).

  • Timing of Addition: Add the precursors at different stages of fungal growth (e.g., early exponential phase, late exponential phase) to determine the optimal feeding time.

  • Concentration Optimization: Test a range of precursor concentrations to identify the most effective level without causing toxicity to the fungus.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Cause: Variability in Inoculum

The age, concentration, and physiological state of the inoculum can significantly impact the kinetics of fermentation and secondary metabolite production.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Develop a consistent protocol for preparing the spore or mycelial suspension for inoculation. This includes using cultures of the same age and standardizing the spore count or mycelial biomass.

  • Inoculum Size: Optimize the inoculum size (e.g., as a percentage of the total culture volume) to ensure a robust and reproducible fermentation start.

Data Presentation

Table 1: Reported Culture Media Components for Acremonium byssoides

ComponentMPG Agar[1]CSA Medium[2]
Carbon Source GlucoseGlucose, Sucrose
Nitrogen Source PeptoneYeast Extract
Complex Nutrient Malt ExtractCorn Steep Liquor
Phosphate Source -K₂HPO₄
Solidifying Agent AgarAgar

Table 2: Example Precursor Feeding Experiment Design

Experimental GroupPrecursor AddedConcentration Range to TestTime of Addition (Post-Inoculation)
ControlNone--
ASodium Acetate10-100 mM24h, 48h, 72h
BSodium Malonate10-100 mM24h, 48h, 72h
CMevalonic Acid1-10 mM24h, 48h, 72h

Visualizations

Acremine_I_Biosynthesis_Hypothesis cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Prenyltransferase Prenyltransferase Polyketide_Intermediate->Prenyltransferase IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP->Prenyltransferase Acremine_I_Precursor This compound Precursor Prenyltransferase->Acremine_I_Precursor Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Oxidoreductases) Acremine_I_Precursor->Tailoring_Enzymes Acremine_I This compound Tailoring_Enzymes->Acremine_I

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental_Workflow_Optimization cluster_fermentation Fermentation Optimization cluster_precursor Precursor Feeding cluster_genetic Genetic Engineering (Advanced) Media_Screening 1. Media Screening (MPG vs. CSA) OFAT 2. One-Factor-at-a-Time (Carbon, Nitrogen, pH, Temp) Media_Screening->OFAT DOE 3. Design of Experiments (Statistical Optimization) OFAT->DOE Precursor_Selection 4. Select Precursors (Polyketide & Terpenoid) DOE->Precursor_Selection Optimized Medium End Goal: Improved this compound Yield DOE->End Concentration_Time 5. Optimize Concentration & Feeding Time Precursor_Selection->Concentration_Time Identify_BGC 6. Identify Biosynthetic Gene Cluster (BGC) Concentration_Time->Identify_BGC Further Yield Improvement Concentration_Time->End Overexpress_Genes 7. Overexpress Key Biosynthetic Genes Identify_BGC->Overexpress_Genes Overexpress_Genes->End Start Start: Low this compound Yield Start->Media_Screening

Caption: Workflow for improving this compound yield.

References

Technical Support Center: Acremine I Production from Acremonium byssoides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Acremine I from Acremonium byssoides.

Frequently Asked Questions (FAQs)

Q1: What are the known culture media for growing Acremonium byssoides for Acremine production?

A1: Two media have been reported in the literature for the cultivation of Acremonium byssoides to produce various Acremine compounds. While not specific to this compound, they serve as a strong starting point for optimization.

  • Malt Extract-Peptone-Glucose (MPG) Agar: This medium was used for the isolation of Acremines H-N.[1]

  • Corn Steep Agar (CSA): This medium was utilized for the production of Acremine G.[2]

Q2: What is the general biosynthetic origin of Acremines?

A2: Acremines are classified as meroterpenoids, which are hybrid natural products derived from both the polyketide and terpenoid biosynthetic pathways.[3][4] Understanding these precursor pathways is crucial for developing strategies to enhance yield.

Q3: Are there any established genetic engineering techniques for Acremonium species?

A3: While specific genetic engineering protocols for Acremonium byssoides are not widely published, techniques developed for the related species Acremonium chrysogenum, a producer of the antibiotic cephalosporin C, can provide a valuable framework.[5][6] These methods may include gene disruption and overexpression systems. An efficient marker recycling system for sequential gene deletion has been developed for a marine-derived Acremonium sp., which could potentially be adapted for A. byssoides.[7]

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of this compound

Possible Cause 1: Suboptimal Fermentation Conditions

Your fermentation parameters (e.g., medium composition, pH, temperature, aeration) may not be optimal for this compound production.

Troubleshooting Steps:

  • Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Start with the reported MPG and CSA media and then vary the concentrations of their components. A design of experiments (DOE) approach can efficiently screen multiple factors.

  • pH and Temperature Control: Monitor and control the pH of the culture medium throughout the fermentation process. The optimal pH for secondary metabolite production can differ from the optimal pH for biomass growth. Experiment with a range of temperatures around the typical fungal cultivation temperature of 25-30°C.

  • Aeration and Agitation: Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen, which is often critical for secondary metabolite biosynthesis.

Experimental Protocol: One-Factor-at-a-Time (OFAT) Medium Optimization

  • Prepare a basal medium (e.g., MPG agar without the component being tested).

  • Create a series of flasks where one component (e.g., glucose concentration) is varied while all other components are kept constant.

  • Inoculate all flasks with a standardized inoculum of A. byssoides.

  • Incubate under consistent conditions (temperature, agitation).

  • Harvest the culture at a specific time point and extract the metabolites.

  • Quantify the yield of this compound using a suitable analytical method (e.g., HPLC).

  • Repeat for other medium components (e.g., peptone, yeast extract).

Possible Cause 2: Incorrect Precursor Availability

The biosynthesis of this compound, a meroterpenoid, requires precursors from both the polyketide and terpenoid pathways. Insufficient availability of these precursors can limit the final yield.

Troubleshooting Steps:

  • Precursor Feeding: Supplement the culture medium with known precursors of polyketide and terpenoid biosynthesis.

    • Polyketide Precursors: Acetate, malonate.

    • Terpenoid Precursors: Mevalonate, farnesyl pyrophosphate (FPP).

  • Timing of Addition: Add the precursors at different stages of fungal growth (e.g., early exponential phase, late exponential phase) to determine the optimal feeding time.

  • Concentration Optimization: Test a range of precursor concentrations to identify the most effective level without causing toxicity to the fungus.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Cause: Variability in Inoculum

The age, concentration, and physiological state of the inoculum can significantly impact the kinetics of fermentation and secondary metabolite production.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Develop a consistent protocol for preparing the spore or mycelial suspension for inoculation. This includes using cultures of the same age and standardizing the spore count or mycelial biomass.

  • Inoculum Size: Optimize the inoculum size (e.g., as a percentage of the total culture volume) to ensure a robust and reproducible fermentation start.

Data Presentation

Table 1: Reported Culture Media Components for Acremonium byssoides

ComponentMPG Agar[1]CSA Medium[2]
Carbon Source GlucoseGlucose, Sucrose
Nitrogen Source PeptoneYeast Extract
Complex Nutrient Malt ExtractCorn Steep Liquor
Phosphate Source -K₂HPO₄
Solidifying Agent AgarAgar

Table 2: Example Precursor Feeding Experiment Design

Experimental GroupPrecursor AddedConcentration Range to TestTime of Addition (Post-Inoculation)
ControlNone--
ASodium Acetate10-100 mM24h, 48h, 72h
BSodium Malonate10-100 mM24h, 48h, 72h
CMevalonic Acid1-10 mM24h, 48h, 72h

Visualizations

Acremine_I_Biosynthesis_Hypothesis cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Prenyltransferase Prenyltransferase Polyketide_Intermediate->Prenyltransferase IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP->Prenyltransferase Acremine_I_Precursor This compound Precursor Prenyltransferase->Acremine_I_Precursor Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Oxidoreductases) Acremine_I_Precursor->Tailoring_Enzymes Acremine_I This compound Tailoring_Enzymes->Acremine_I

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental_Workflow_Optimization cluster_fermentation Fermentation Optimization cluster_precursor Precursor Feeding cluster_genetic Genetic Engineering (Advanced) Media_Screening 1. Media Screening (MPG vs. CSA) OFAT 2. One-Factor-at-a-Time (Carbon, Nitrogen, pH, Temp) Media_Screening->OFAT DOE 3. Design of Experiments (Statistical Optimization) OFAT->DOE Precursor_Selection 4. Select Precursors (Polyketide & Terpenoid) DOE->Precursor_Selection Optimized Medium End Goal: Improved this compound Yield DOE->End Concentration_Time 5. Optimize Concentration & Feeding Time Precursor_Selection->Concentration_Time Identify_BGC 6. Identify Biosynthetic Gene Cluster (BGC) Concentration_Time->Identify_BGC Further Yield Improvement Concentration_Time->End Overexpress_Genes 7. Overexpress Key Biosynthetic Genes Identify_BGC->Overexpress_Genes Overexpress_Genes->End Start Start: Low this compound Yield Start->Media_Screening

Caption: Workflow for improving this compound yield.

References

Technical Support Center: Identification of Acremine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific degradation products of "Acremine I" is not available in the public domain. This guide focuses on the "Acremine" family of natural products, meroterpenoids isolated from fungi, and provides a framework for identifying their potential degradation products based on their chemical structures and general principles of forced degradation studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Acremine family of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Acremine compounds under forced degradation conditions?

A1: Based on the chemical structures of known Acremines (e.g., Acremine A, F), which often contain a cyclohexenone core, multiple hydroxyl groups, and unsaturated bonds, the following degradation pathways are likely:

  • Hydrolysis: Ester or ether linkages, if present in a specific Acremine analogue, could be susceptible to acid and base-catalyzed hydrolysis.

  • Oxidation: The allylic alcohol and secondary alcohol functionalities are prone to oxidation, which can lead to the formation of corresponding ketones or aldehydes. The double bonds can also be susceptible to oxidative cleavage.

  • Dehydration: Under acidic or thermal stress, the hydroxyl groups can be eliminated, leading to the formation of new double bonds.

  • Isomerization: Changes in pH or exposure to light could induce isomerization, particularly of stereocenters or double bonds.

  • Polymerization: Under certain conditions, the reactive functional groups could lead to the formation of dimers or higher-order polymers.

Q2: What are the initial steps to consider before starting a forced degradation study for an Acremine compound?

A2: Before initiating a forced degradation study, it is crucial to:

  • Characterize the pure Acremine compound: Obtain a complete analytical profile of the starting material, including its purity, spectral data (NMR, MS, IR, UV), and chromatographic behavior.

  • Determine solubility: Assess the solubility of the Acremine compound in various solvents to select appropriate conditions for the stress studies.

  • Perform a preliminary stress testing: Conduct a pilot study with a small amount of the compound under various stress conditions to gauge its stability and determine the appropriate stress levels and duration for the main study.

Q3: How can I distinguish between a true degradation product and an artifact of the analytical method?

A3: To differentiate between degradation products and analytical artifacts:

  • Analyze a blank sample: Run a blank sample (matrix without the drug substance) under the same analytical conditions to identify any peaks originating from the solvent or sample matrix.

  • Vary analytical conditions: Slightly modify chromatographic parameters (e.g., temperature, gradient) to see if the peak behaves consistently.

  • Use a different analytical technique: Confirm the presence of the suspected degradation product using an orthogonal analytical method (e.g., a different chromatographic column or detection method).

Troubleshooting Guides

Issue 1: No degradation is observed under standard stress conditions.
Possible Cause Troubleshooting Step
Acremine compound is highly stable.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.
Inappropriate solvent used.Ensure the Acremine compound is fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent.
Incorrect pH for hydrolysis.Verify the pH of the solution after adding the Acremine compound and adjust as necessary.
Issue 2: Complete degradation of the Acremine compound is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.
High reactivity of the compound.Perform a time-course study to identify an optimal time point where a mixture of the parent compound and degradation products is present.
Issue 3: Poor chromatographic separation of degradation products.
Possible Cause Troubleshooting Step
Inappropriate column chemistry.Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.
Mobile phase is not optimized.Modify the mobile phase composition, pH, or gradient slope to improve resolution.
Co-elution of peaks.Adjust the detection wavelength or use a mass spectrometer for better peak purity assessment and identification.

Experimental Protocols

Protocol 1: Forced Degradation Study of an Acremine Compound
  • Preparation of Stock Solution: Prepare a stock solution of the Acremine compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid Acremine compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Data Presentation

Table 1: Summary of Forced Degradation of Acremine A
Stress Condition% Degradation of Acremine ANumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl, 60°C, 24h15.22DP-1 (m/z 209.1)
0.1 M NaOH, 60°C, 24h25.83DP-2 (m/z 224.1)
3% H₂O₂, RT, 24h40.54DP-3 (m/z 242.1)
80°C, 48h8.11DP-4 (m/z 209.1)
UV light, 24h12.32DP-5 (m/z 222.1)

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis Acremine Acremine Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Acremine->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Acremine->Base Oxidation Oxidative Degradation (3% H2O2, RT) Acremine->Oxidation Thermal Thermal Degradation (80°C, Solid) Acremine->Thermal Photo Photolytic Degradation (UV light) Acremine->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradation Product Characterization HPLC->Characterization

Caption: Experimental workflow for the forced degradation study of Acremine.

signaling_pathway cluster_degradation Potential Degradation Pathways Acremine Acremine A (Cyclohexenone core, -OH, C=C) Oxidation Oxidation (e.g., H2O2) Acremine->Oxidation Dehydration Dehydration (e.g., Acid, Heat) Acremine->Dehydration Isomerization Isomerization (e.g., Light, pH) Acremine->Isomerization DP1 Oxidized Products (Ketones, Aldehydes) Oxidation->DP1 DP2 Dehydrated Products (New double bonds) Dehydration->DP2 DP3 Isomers Isomerization->DP3

Caption: Predicted degradation pathways of Acremine A.

Technical Support Center: Identification of Acremine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific degradation products of "Acremine I" is not available in the public domain. This guide focuses on the "Acremine" family of natural products, meroterpenoids isolated from fungi, and provides a framework for identifying their potential degradation products based on their chemical structures and general principles of forced degradation studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Acremine family of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Acremine compounds under forced degradation conditions?

A1: Based on the chemical structures of known Acremines (e.g., Acremine A, F), which often contain a cyclohexenone core, multiple hydroxyl groups, and unsaturated bonds, the following degradation pathways are likely:

  • Hydrolysis: Ester or ether linkages, if present in a specific Acremine analogue, could be susceptible to acid and base-catalyzed hydrolysis.

  • Oxidation: The allylic alcohol and secondary alcohol functionalities are prone to oxidation, which can lead to the formation of corresponding ketones or aldehydes. The double bonds can also be susceptible to oxidative cleavage.

  • Dehydration: Under acidic or thermal stress, the hydroxyl groups can be eliminated, leading to the formation of new double bonds.

  • Isomerization: Changes in pH or exposure to light could induce isomerization, particularly of stereocenters or double bonds.

  • Polymerization: Under certain conditions, the reactive functional groups could lead to the formation of dimers or higher-order polymers.

Q2: What are the initial steps to consider before starting a forced degradation study for an Acremine compound?

A2: Before initiating a forced degradation study, it is crucial to:

  • Characterize the pure Acremine compound: Obtain a complete analytical profile of the starting material, including its purity, spectral data (NMR, MS, IR, UV), and chromatographic behavior.

  • Determine solubility: Assess the solubility of the Acremine compound in various solvents to select appropriate conditions for the stress studies.

  • Perform a preliminary stress testing: Conduct a pilot study with a small amount of the compound under various stress conditions to gauge its stability and determine the appropriate stress levels and duration for the main study.

Q3: How can I distinguish between a true degradation product and an artifact of the analytical method?

A3: To differentiate between degradation products and analytical artifacts:

  • Analyze a blank sample: Run a blank sample (matrix without the drug substance) under the same analytical conditions to identify any peaks originating from the solvent or sample matrix.

  • Vary analytical conditions: Slightly modify chromatographic parameters (e.g., temperature, gradient) to see if the peak behaves consistently.

  • Use a different analytical technique: Confirm the presence of the suspected degradation product using an orthogonal analytical method (e.g., a different chromatographic column or detection method).

Troubleshooting Guides

Issue 1: No degradation is observed under standard stress conditions.
Possible Cause Troubleshooting Step
Acremine compound is highly stable.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.
Inappropriate solvent used.Ensure the Acremine compound is fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent.
Incorrect pH for hydrolysis.Verify the pH of the solution after adding the Acremine compound and adjust as necessary.
Issue 2: Complete degradation of the Acremine compound is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.
High reactivity of the compound.Perform a time-course study to identify an optimal time point where a mixture of the parent compound and degradation products is present.
Issue 3: Poor chromatographic separation of degradation products.
Possible Cause Troubleshooting Step
Inappropriate column chemistry.Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.
Mobile phase is not optimized.Modify the mobile phase composition, pH, or gradient slope to improve resolution.
Co-elution of peaks.Adjust the detection wavelength or use a mass spectrometer for better peak purity assessment and identification.

Experimental Protocols

Protocol 1: Forced Degradation Study of an Acremine Compound
  • Preparation of Stock Solution: Prepare a stock solution of the Acremine compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid Acremine compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Data Presentation

Table 1: Summary of Forced Degradation of Acremine A
Stress Condition% Degradation of Acremine ANumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl, 60°C, 24h15.22DP-1 (m/z 209.1)
0.1 M NaOH, 60°C, 24h25.83DP-2 (m/z 224.1)
3% H₂O₂, RT, 24h40.54DP-3 (m/z 242.1)
80°C, 48h8.11DP-4 (m/z 209.1)
UV light, 24h12.32DP-5 (m/z 222.1)

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis Acremine Acremine Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Acremine->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Acremine->Base Oxidation Oxidative Degradation (3% H2O2, RT) Acremine->Oxidation Thermal Thermal Degradation (80°C, Solid) Acremine->Thermal Photo Photolytic Degradation (UV light) Acremine->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradation Product Characterization HPLC->Characterization

Caption: Experimental workflow for the forced degradation study of Acremine.

signaling_pathway cluster_degradation Potential Degradation Pathways Acremine Acremine A (Cyclohexenone core, -OH, C=C) Oxidation Oxidation (e.g., H2O2) Acremine->Oxidation Dehydration Dehydration (e.g., Acid, Heat) Acremine->Dehydration Isomerization Isomerization (e.g., Light, pH) Acremine->Isomerization DP1 Oxidized Products (Ketones, Aldehydes) Oxidation->DP1 DP2 Dehydrated Products (New double bonds) Dehydration->DP2 DP3 Isomers Isomerization->DP3

Caption: Predicted degradation pathways of Acremine A.

Technical Support Center: Overcoming Low Yield in Acridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acridine (B1665455) derivatives, with a focus on overcoming low yields in the Bernthsen acridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Bernthsen acridine synthesis, a method involving the condensation of a diarylamine with a carboxylic acid using a Lewis acid catalyst at high temperatures.[1][2]

Question: My Bernthsen synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Bernthsen synthesis are a frequent challenge and can stem from several factors.[1][3] A systematic approach to troubleshooting can help identify and resolve the issue.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Temperature The Bernthsen synthesis typically requires high temperatures, often in the range of 200-270°C, for the reaction to proceed to completion.[1][4] Insufficient heat can lead to an incomplete reaction.Ensure your heating apparatus (e.g., sand bath, heating mantle) can achieve and maintain the required temperature. Monitor the internal reaction temperature if possible.
Suboptimal Catalyst Concentration Zinc chloride (ZnCl₂) is the traditional catalyst. While essential, using an excessive amount can sometimes hinder the reaction. The catalyst's activity can also be diminished by moisture as it is hygroscopic.[4]Use freshly opened, anhydrous zinc chloride or dry it under vacuum before use.[4] Experiment with varying the molar ratio of the catalyst to the reactants to find the optimal concentration.
Insufficient Reaction Time This condensation reaction can be slow, sometimes requiring up to 24 hours for completion with conventional heating methods.[1][4]Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Continue heating until the starting materials are consumed.
Impure Reactants Impurities in the diarylamine or carboxylic acid can lead to side reactions, forming byproducts and reducing the yield of the desired acridine.[1]Use high-purity starting materials. If necessary, purify the reactants by recrystallization or distillation before use.
Formation of Byproducts The harsh, high-temperature, and acidic conditions of the synthesis can promote charring and the formation of polymeric or tar-like byproducts, which can complicate purification and lower the isolated yield.[1][4]Optimize the reaction temperature and time to avoid excessive heating.[1] Consider alternative, milder catalysts like polyphosphoric acid (PPA), although this may also result in lower yields.[1]
Inefficient Purification The crude product is often a complex mixture.[4] Significant loss of the desired product can occur during the purification steps.After the reaction, dissolve the crude mixture in a suitable solvent like chloroform (B151607) and filter to remove insoluble tars.[4] Employ careful column chromatography or recrystallization for final purification.
Alternative Energy Source Conventional heating can be slow and lead to byproduct formation.Consider using microwave irradiation, which has been shown to dramatically reduce reaction times to minutes and, in some cases, improve yields.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are some common side products in the Bernthsen synthesis and how can I minimize them?

A1: The primary side products are often tar-like or polymeric materials resulting from the decomposition of starting materials and products at high temperatures.[1][4] To minimize these:

  • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged heating.[1]

  • Use a Milder Catalyst: Polyphosphoric acid (PPA) can be used at lower temperatures, which may reduce charring, though potentially at the cost of a lower yield.[1]

  • Ensure Purity of Reactants: Impurities can act as catalysts for decomposition.[1]

  • Purification: Careful purification of the crude product is essential to remove any byproducts.[1]

Q2: Can I use a different catalyst instead of zinc chloride?

A2: Yes, polyphosphoric acid (PPA) has been used as an alternative to zinc chloride. It may allow for lower reaction temperatures; however, it has also been associated with lower yields in some cases.[1][6] More recently, p-toluenesulfonic acid (p-TSA) has been investigated as a catalyst, particularly in conjunction with microwave irradiation, showing promise for better yields and shorter reaction times.[7][8]

Q3: How can I effectively monitor the progress of my Bernthsen synthesis?

A3: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress.[4] By taking small aliquots of the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to byproduct formation.

Q4: Is it possible to run the Bernthsen synthesis under solvent-free conditions?

A4: Yes, recent developments have shown that the Bernthsen reaction can be carried out under solvent-free conditions, particularly when using microwave irradiation and a catalyst like p-TSA.[7][8] This approach is considered a "greener" alternative, often leading to shorter reaction times and improved yields.[7][8]

Experimental Protocols

Conventional Bernthsen Synthesis of 9-Phenylacridine

Materials:

Procedure:

  • In a round-bottom flask, thoroughly mix diphenylamine (1 equivalent), benzoic acid (1-1.2 equivalents), and anhydrous zinc chloride (2-3 equivalents).[4]

  • Fit the flask with a reflux condenser protected by a drying tube.

  • Heat the reaction mixture to 200-220°C using a sand bath or a heating mantle.[4]

  • Maintain this temperature and stir the reaction for 12-24 hours.[4]

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add a dilute sodium hydroxide solution to neutralize excess acid and decompose the zinc chloride complex.

  • Extract the product with a suitable organic solvent such as chloroform or dichloromethane.[4]

  • Wash the combined organic layers sequentially with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Microwave-Assisted Bernthsen Synthesis of 9-Phenylacridine

Materials:

  • Diphenylamine

  • Benzoic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Aqueous ammonia (B1221849) (28%)

  • Ethyl acetate

Procedure:

  • In a microwave-safe reaction vessel, combine diphenylamine (1 mmol), benzoic acid (1 mmol), and p-TSA (10 mol%).[7]

  • Place the vessel in a microwave reactor and irradiate for a specified time (e.g., 5-10 minutes) at a set power, maintaining a temperature of around 200-210°C.[5]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool.

  • Add aqueous ammonia to the mixture and stir.[5]

  • Filter the resulting slurry and wash the residue with water until the filtrate is neutral.[5]

  • Dry the residue and extract it with ethyl acetate.[5]

  • Dry the organic solvent over magnesium sulfate, filter, and evaporate under reduced pressure to obtain the crude product for further purification.[5]

Visualizations

Bernthsen_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Diarylamine Diarylamine N_Acyl_Diarylamine N-Acyl Diarylamine Diarylamine->N_Acyl_Diarylamine Acylation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->N_Acyl_Diarylamine ZnCl2 ZnCl₂ (Catalyst) ZnCl2->N_Acyl_Diarylamine Cyclized_Intermediate Cyclized Intermediate N_Acyl_Diarylamine->Cyclized_Intermediate Intramolecular Cyclization Acridine 9-Substituted Acridine Cyclized_Intermediate->Acridine Dehydration & Aromatization

Caption: Mechanism of the Bernthsen Acridine Synthesis.

Troubleshooting_Workflow Start Low Yield in Bernthsen Synthesis Check_Temp Is Reaction Temperature Adequate (200-270°C)? Start->Check_Temp Check_Time Was Reaction Time Sufficient? Check_Temp->Check_Time Yes Optimize Optimize Conditions: - Temperature - Time - Catalyst Ratio Check_Temp->Optimize No Check_Catalyst Is Catalyst Anhydrous and in Optimal Amount? Check_Time->Check_Catalyst Yes Check_Time->Optimize No Check_Reactants Are Reactants Pure? Check_Catalyst->Check_Reactants Yes Check_Catalyst->Optimize No Check_Reactants->Optimize No Purify Improve Purification Technique Check_Reactants->Purify Yes Consider_MW Consider Microwave Irradiation Check_Reactants->Consider_MW Success Improved Yield Optimize->Success Purify->Success Consider_MW->Success

Caption: Troubleshooting workflow for low yield.

Optimization_Logic Parameters Parameters to Optimize Temperature Catalyst Purity of Reactants Methods Optimization Methods Conventional Heating Microwave Irradiation Purification Technique Parameters:t->Methods:conv Adjust Parameters:c->Methods:conv Select & Quantify Parameters:rt->Methods:conv Monitor Parameters:p->Methods:conv Ensure Parameters:t->Methods:mw Control Parameters:c->Methods:mw Select Parameters:rt->Methods:mw Reduce Goal Increased Yield & Purity Methods->Goal

Caption: Logic for optimizing reaction conditions.

References

Technical Support Center: Overcoming Low Yield in Acridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acridine derivatives, with a focus on overcoming low yields in the Bernthsen acridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Bernthsen acridine synthesis, a method involving the condensation of a diarylamine with a carboxylic acid using a Lewis acid catalyst at high temperatures.[1][2]

Question: My Bernthsen synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Bernthsen synthesis are a frequent challenge and can stem from several factors.[1][3] A systematic approach to troubleshooting can help identify and resolve the issue.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Temperature The Bernthsen synthesis typically requires high temperatures, often in the range of 200-270°C, for the reaction to proceed to completion.[1][4] Insufficient heat can lead to an incomplete reaction.Ensure your heating apparatus (e.g., sand bath, heating mantle) can achieve and maintain the required temperature. Monitor the internal reaction temperature if possible.
Suboptimal Catalyst Concentration Zinc chloride (ZnCl₂) is the traditional catalyst. While essential, using an excessive amount can sometimes hinder the reaction. The catalyst's activity can also be diminished by moisture as it is hygroscopic.[4]Use freshly opened, anhydrous zinc chloride or dry it under vacuum before use.[4] Experiment with varying the molar ratio of the catalyst to the reactants to find the optimal concentration.
Insufficient Reaction Time This condensation reaction can be slow, sometimes requiring up to 24 hours for completion with conventional heating methods.[1][4]Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Continue heating until the starting materials are consumed.
Impure Reactants Impurities in the diarylamine or carboxylic acid can lead to side reactions, forming byproducts and reducing the yield of the desired acridine.[1]Use high-purity starting materials. If necessary, purify the reactants by recrystallization or distillation before use.
Formation of Byproducts The harsh, high-temperature, and acidic conditions of the synthesis can promote charring and the formation of polymeric or tar-like byproducts, which can complicate purification and lower the isolated yield.[1][4]Optimize the reaction temperature and time to avoid excessive heating.[1] Consider alternative, milder catalysts like polyphosphoric acid (PPA), although this may also result in lower yields.[1]
Inefficient Purification The crude product is often a complex mixture.[4] Significant loss of the desired product can occur during the purification steps.After the reaction, dissolve the crude mixture in a suitable solvent like chloroform and filter to remove insoluble tars.[4] Employ careful column chromatography or recrystallization for final purification.
Alternative Energy Source Conventional heating can be slow and lead to byproduct formation.Consider using microwave irradiation, which has been shown to dramatically reduce reaction times to minutes and, in some cases, improve yields.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are some common side products in the Bernthsen synthesis and how can I minimize them?

A1: The primary side products are often tar-like or polymeric materials resulting from the decomposition of starting materials and products at high temperatures.[1][4] To minimize these:

  • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged heating.[1]

  • Use a Milder Catalyst: Polyphosphoric acid (PPA) can be used at lower temperatures, which may reduce charring, though potentially at the cost of a lower yield.[1]

  • Ensure Purity of Reactants: Impurities can act as catalysts for decomposition.[1]

  • Purification: Careful purification of the crude product is essential to remove any byproducts.[1]

Q2: Can I use a different catalyst instead of zinc chloride?

A2: Yes, polyphosphoric acid (PPA) has been used as an alternative to zinc chloride. It may allow for lower reaction temperatures; however, it has also been associated with lower yields in some cases.[1][6] More recently, p-toluenesulfonic acid (p-TSA) has been investigated as a catalyst, particularly in conjunction with microwave irradiation, showing promise for better yields and shorter reaction times.[7][8]

Q3: How can I effectively monitor the progress of my Bernthsen synthesis?

A3: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress.[4] By taking small aliquots of the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to byproduct formation.

Q4: Is it possible to run the Bernthsen synthesis under solvent-free conditions?

A4: Yes, recent developments have shown that the Bernthsen reaction can be carried out under solvent-free conditions, particularly when using microwave irradiation and a catalyst like p-TSA.[7][8] This approach is considered a "greener" alternative, often leading to shorter reaction times and improved yields.[7][8]

Experimental Protocols

Conventional Bernthsen Synthesis of 9-Phenylacridine

Materials:

  • Diphenylamine

  • Benzoic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Dilute sodium hydroxide (NaOH) solution

  • Chloroform or dichloromethane

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, thoroughly mix diphenylamine (1 equivalent), benzoic acid (1-1.2 equivalents), and anhydrous zinc chloride (2-3 equivalents).[4]

  • Fit the flask with a reflux condenser protected by a drying tube.

  • Heat the reaction mixture to 200-220°C using a sand bath or a heating mantle.[4]

  • Maintain this temperature and stir the reaction for 12-24 hours.[4]

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add a dilute sodium hydroxide solution to neutralize excess acid and decompose the zinc chloride complex.

  • Extract the product with a suitable organic solvent such as chloroform or dichloromethane.[4]

  • Wash the combined organic layers sequentially with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Microwave-Assisted Bernthsen Synthesis of 9-Phenylacridine

Materials:

  • Diphenylamine

  • Benzoic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Aqueous ammonia (28%)

  • Ethyl acetate

Procedure:

  • In a microwave-safe reaction vessel, combine diphenylamine (1 mmol), benzoic acid (1 mmol), and p-TSA (10 mol%).[7]

  • Place the vessel in a microwave reactor and irradiate for a specified time (e.g., 5-10 minutes) at a set power, maintaining a temperature of around 200-210°C.[5]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool.

  • Add aqueous ammonia to the mixture and stir.[5]

  • Filter the resulting slurry and wash the residue with water until the filtrate is neutral.[5]

  • Dry the residue and extract it with ethyl acetate.[5]

  • Dry the organic solvent over magnesium sulfate, filter, and evaporate under reduced pressure to obtain the crude product for further purification.[5]

Visualizations

Bernthsen_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Diarylamine Diarylamine N_Acyl_Diarylamine N-Acyl Diarylamine Diarylamine->N_Acyl_Diarylamine Acylation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->N_Acyl_Diarylamine ZnCl2 ZnCl₂ (Catalyst) ZnCl2->N_Acyl_Diarylamine Cyclized_Intermediate Cyclized Intermediate N_Acyl_Diarylamine->Cyclized_Intermediate Intramolecular Cyclization Acridine 9-Substituted Acridine Cyclized_Intermediate->Acridine Dehydration & Aromatization

Caption: Mechanism of the Bernthsen Acridine Synthesis.

Troubleshooting_Workflow Start Low Yield in Bernthsen Synthesis Check_Temp Is Reaction Temperature Adequate (200-270°C)? Start->Check_Temp Check_Time Was Reaction Time Sufficient? Check_Temp->Check_Time Yes Optimize Optimize Conditions: - Temperature - Time - Catalyst Ratio Check_Temp->Optimize No Check_Catalyst Is Catalyst Anhydrous and in Optimal Amount? Check_Time->Check_Catalyst Yes Check_Time->Optimize No Check_Reactants Are Reactants Pure? Check_Catalyst->Check_Reactants Yes Check_Catalyst->Optimize No Check_Reactants->Optimize No Purify Improve Purification Technique Check_Reactants->Purify Yes Consider_MW Consider Microwave Irradiation Check_Reactants->Consider_MW Success Improved Yield Optimize->Success Purify->Success Consider_MW->Success

Caption: Troubleshooting workflow for low yield.

Optimization_Logic Parameters Parameters to Optimize Temperature Catalyst Purity of Reactants Methods Optimization Methods Conventional Heating Microwave Irradiation Purification Technique Parameters:t->Methods:conv Adjust Parameters:c->Methods:conv Select & Quantify Parameters:rt->Methods:conv Monitor Parameters:p->Methods:conv Ensure Parameters:t->Methods:mw Control Parameters:c->Methods:mw Select Parameters:rt->Methods:mw Reduce Goal Increased Yield & Purity Methods->Goal

Caption: Logic for optimizing reaction conditions.

References

Technical Support Center: Acremine I Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acremine I production. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the synthesis and purification of this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up this compound synthesis from lab to pilot scale?

When scaling up the production of this compound, several factors that were manageable at the laboratory scale can become significant challenges.[1][2][3][4] Key considerations include:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature spikes in a large reactor.[1][3] It is crucial to have precise control over heating and cooling.

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots," temperature gradients, and incomplete reactions, resulting in lower yields and increased impurity formation.[3]

  • Reagent and Solvent Purity: The quality of starting materials and solvents can have a magnified impact on the purity of the final product at a larger scale.[3]

  • Safety: The risks associated with hazardous reagents and reaction conditions increase significantly with scale.[1][2] A thorough safety review is essential.

  • Cost of Goods: The economic viability of the synthesis route becomes a primary concern at scale.[2] Expensive reagents and complex purification methods may need to be re-evaluated.

Q2: I am observing a significant decrease in yield for the imine condensation step during scale-up. What could be the cause?

Low yields in imine synthesis are a common issue when moving to a larger scale.[5][6] Several factors could be at play:

  • Inefficient Water Removal: The formation of an imine is a reversible reaction, and the presence of water can drive the equilibrium back to the starting materials.[5][6] At a larger scale, azeotropic removal of water using a Dean-Stark trap may be less efficient if not properly optimized.

  • Suboptimal pH: The pH of the reaction is critical for imine formation.[5][6] If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl group will not be sufficiently activated.[5] The optimal pH is typically around 4.5.

  • Reaction Temperature and Time: While heating can drive the reaction forward, prolonged reaction times at high temperatures can lead to product decomposition.[5]

Q3: What are the best practices for purifying this compound at a larger scale?

Purification is a critical step that often requires significant process development during scale-up.[7] Key strategies include:

  • Crystallization: Developing a robust crystallization process is often the most effective and economical method for purifying large quantities of a compound. This can also help in controlling polymorphism.[8]

  • Chromatography: While often used at the lab scale, column chromatography can be expensive and challenging to scale.[7] Consider optimizing the stationary and mobile phases for efficiency and cost-effectiveness.

  • Extraction and Washing: A well-designed series of aqueous extractions and washes can remove many impurities before the final purification step.

Q4: How can I identify and control the formation of impurities during this compound production?

Impurity profiling is crucial for ensuring the safety and efficacy of the final product.[3]

  • Analytical Monitoring: Employ analytical techniques like HPLC, LC-MS, and NMR to monitor the reaction progress and identify the formation of byproducts.

  • Understanding Reaction Mechanisms: A thorough understanding of the reaction mechanism can help predict potential side reactions and byproducts.[9] For instance, in reactions involving coupling reagents, byproducts from the reagents themselves can be a source of impurities.[9]

  • Process Parameter Optimization: Systematically varying reaction parameters such as temperature, concentration, and reaction time can help identify conditions that minimize impurity formation.

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis

This guide addresses the common issue of decreased yield during the scale-up of this compound synthesis.

Symptom Potential Cause Recommended Solution
Low conversion of starting materials Inefficient mixing leading to poor mass transfer.[3]- Increase stirrer speed. - Evaluate the use of a different type of impeller or reactor design.
Reaction temperature is too low.- Gradually increase the reaction temperature while carefully monitoring for byproduct formation.
Inadequate catalyst activity at scale.- Ensure the catalyst is fully dissolved or properly suspended. - Consider a higher catalyst loading, but be mindful of potential side reactions.
Formation of significant byproducts "Hot spots" due to poor heat dissipation in an exothermic step.[3]- Slow down the addition rate of reagents. - Improve the cooling efficiency of the reactor.
Incorrect stoichiometry or order of addition at a larger scale.- Verify the calibration of all dosing equipment. - Re-evaluate the optimal order of reagent addition.
Product degradation Prolonged reaction time or excessive temperature.[5]- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. - Consider if a lower reaction temperature for a longer duration could be beneficial.
Guide 2: this compound Purification and Isolation Issues

This guide provides solutions for common problems encountered during the purification and isolation of this compound.

Symptom Potential Cause Recommended Solution
Difficulty in crystallizing the product Presence of impurities that inhibit crystal formation.- Perform additional purification steps before crystallization (e.g., charcoal treatment, silica (B1680970) gel plug).
Incorrect solvent system or concentration.- Screen a variety of solvents and solvent mixtures. - Optimize the concentration of the product in the crystallization solvent.
Inconsistent crystal form (polymorphism) Variations in crystallization conditions.[8]- Tightly control cooling rate, agitation, and seeding. - Characterize the different polymorphs using techniques like XRD and DSC.
Product loss during work-up Product is partially soluble in the aqueous phase during extraction.- Adjust the pH of the aqueous phase to minimize the solubility of this compound. - Back-extract the aqueous layers with a suitable organic solvent.
Emulsion formation during extraction.- Add brine to the aqueous layer. - Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Imine Formation by Thin Layer Chromatography (TLC)
  • Sample Preparation: At regular intervals, withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

  • TLC Plate Spotting: Spot the diluted sample onto a silica gel TLC plate alongside co-spots of the starting aldehyde/ketone and amine.

  • Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Monitor the disappearance of the starting material spots and the appearance of the product spot (the imine). The reaction is considered complete when the limiting starting material is no longer visible.

Protocol 2: General Protocol for Azeotropic Water Removal using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[5]

  • Reagent and Solvent Addition: Charge the flask with the aldehyde or ketone, the primary amine (1.0-1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).[5]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents).[5]

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with the solvent, condense in the condenser, and collect in the Dean-Stark trap.

  • Monitoring: The reaction can be monitored by observing the amount of water collected in the trap. The reaction is typically complete when no more water is collected.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_final_product Final Product start Starting Materials reaction Reaction start->reaction 1. Reagents & Solvents quench Quenching reaction->quench 2. Stop Reaction extraction Extraction quench->extraction 3. Phase Separation drying Drying extraction->drying 4. Water Removal concentration Concentration drying->concentration 5. Solvent Removal chromatography Chromatography concentration->chromatography 6. Impurity Removal crystallization Crystallization chromatography->crystallization 7. Final Purification filtration Filtration crystallization->filtration 8. Isolation final_product This compound filtration->final_product 9. Drying

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_low_conversion Low Conversion Causes cluster_high_impurities High Impurities Causes cluster_solutions Potential Solutions start Low Yield of this compound check_conversion Check Conversion Rate start->check_conversion analyze_impurities Analyze for Impurities start->analyze_impurities temp Temperature Too Low? check_conversion->temp mixing Inefficient Mixing? check_conversion->mixing catalyst Catalyst Inactive? check_conversion->catalyst side_reactions Side Reactions Occurring? analyze_impurities->side_reactions degradation Product Degrading? analyze_impurities->degradation increase_temp Increase Temperature temp->increase_temp improve_mixing Improve Mixing mixing->improve_mixing check_catalyst Check Catalyst Quality catalyst->check_catalyst optimize_conditions Optimize Conditions side_reactions->optimize_conditions reduce_time_temp Reduce Time/Temp degradation->reduce_time_temp

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Acremine I Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acremine I production. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the synthesis and purification of this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up this compound synthesis from lab to pilot scale?

When scaling up the production of this compound, several factors that were manageable at the laboratory scale can become significant challenges.[1][2][3][4] Key considerations include:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature spikes in a large reactor.[1][3] It is crucial to have precise control over heating and cooling.

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots," temperature gradients, and incomplete reactions, resulting in lower yields and increased impurity formation.[3]

  • Reagent and Solvent Purity: The quality of starting materials and solvents can have a magnified impact on the purity of the final product at a larger scale.[3]

  • Safety: The risks associated with hazardous reagents and reaction conditions increase significantly with scale.[1][2] A thorough safety review is essential.

  • Cost of Goods: The economic viability of the synthesis route becomes a primary concern at scale.[2] Expensive reagents and complex purification methods may need to be re-evaluated.

Q2: I am observing a significant decrease in yield for the imine condensation step during scale-up. What could be the cause?

Low yields in imine synthesis are a common issue when moving to a larger scale.[5][6] Several factors could be at play:

  • Inefficient Water Removal: The formation of an imine is a reversible reaction, and the presence of water can drive the equilibrium back to the starting materials.[5][6] At a larger scale, azeotropic removal of water using a Dean-Stark trap may be less efficient if not properly optimized.

  • Suboptimal pH: The pH of the reaction is critical for imine formation.[5][6] If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl group will not be sufficiently activated.[5] The optimal pH is typically around 4.5.

  • Reaction Temperature and Time: While heating can drive the reaction forward, prolonged reaction times at high temperatures can lead to product decomposition.[5]

Q3: What are the best practices for purifying this compound at a larger scale?

Purification is a critical step that often requires significant process development during scale-up.[7] Key strategies include:

  • Crystallization: Developing a robust crystallization process is often the most effective and economical method for purifying large quantities of a compound. This can also help in controlling polymorphism.[8]

  • Chromatography: While often used at the lab scale, column chromatography can be expensive and challenging to scale.[7] Consider optimizing the stationary and mobile phases for efficiency and cost-effectiveness.

  • Extraction and Washing: A well-designed series of aqueous extractions and washes can remove many impurities before the final purification step.

Q4: How can I identify and control the formation of impurities during this compound production?

Impurity profiling is crucial for ensuring the safety and efficacy of the final product.[3]

  • Analytical Monitoring: Employ analytical techniques like HPLC, LC-MS, and NMR to monitor the reaction progress and identify the formation of byproducts.

  • Understanding Reaction Mechanisms: A thorough understanding of the reaction mechanism can help predict potential side reactions and byproducts.[9] For instance, in reactions involving coupling reagents, byproducts from the reagents themselves can be a source of impurities.[9]

  • Process Parameter Optimization: Systematically varying reaction parameters such as temperature, concentration, and reaction time can help identify conditions that minimize impurity formation.

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis

This guide addresses the common issue of decreased yield during the scale-up of this compound synthesis.

Symptom Potential Cause Recommended Solution
Low conversion of starting materials Inefficient mixing leading to poor mass transfer.[3]- Increase stirrer speed. - Evaluate the use of a different type of impeller or reactor design.
Reaction temperature is too low.- Gradually increase the reaction temperature while carefully monitoring for byproduct formation.
Inadequate catalyst activity at scale.- Ensure the catalyst is fully dissolved or properly suspended. - Consider a higher catalyst loading, but be mindful of potential side reactions.
Formation of significant byproducts "Hot spots" due to poor heat dissipation in an exothermic step.[3]- Slow down the addition rate of reagents. - Improve the cooling efficiency of the reactor.
Incorrect stoichiometry or order of addition at a larger scale.- Verify the calibration of all dosing equipment. - Re-evaluate the optimal order of reagent addition.
Product degradation Prolonged reaction time or excessive temperature.[5]- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. - Consider if a lower reaction temperature for a longer duration could be beneficial.
Guide 2: this compound Purification and Isolation Issues

This guide provides solutions for common problems encountered during the purification and isolation of this compound.

Symptom Potential Cause Recommended Solution
Difficulty in crystallizing the product Presence of impurities that inhibit crystal formation.- Perform additional purification steps before crystallization (e.g., charcoal treatment, silica gel plug).
Incorrect solvent system or concentration.- Screen a variety of solvents and solvent mixtures. - Optimize the concentration of the product in the crystallization solvent.
Inconsistent crystal form (polymorphism) Variations in crystallization conditions.[8]- Tightly control cooling rate, agitation, and seeding. - Characterize the different polymorphs using techniques like XRD and DSC.
Product loss during work-up Product is partially soluble in the aqueous phase during extraction.- Adjust the pH of the aqueous phase to minimize the solubility of this compound. - Back-extract the aqueous layers with a suitable organic solvent.
Emulsion formation during extraction.- Add brine to the aqueous layer. - Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Imine Formation by Thin Layer Chromatography (TLC)
  • Sample Preparation: At regular intervals, withdraw a small aliquot (a few drops) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

  • TLC Plate Spotting: Spot the diluted sample onto a silica gel TLC plate alongside co-spots of the starting aldehyde/ketone and amine.

  • Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Monitor the disappearance of the starting material spots and the appearance of the product spot (the imine). The reaction is considered complete when the limiting starting material is no longer visible.

Protocol 2: General Protocol for Azeotropic Water Removal using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[5]

  • Reagent and Solvent Addition: Charge the flask with the aldehyde or ketone, the primary amine (1.0-1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).[5]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents).[5]

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with the solvent, condense in the condenser, and collect in the Dean-Stark trap.

  • Monitoring: The reaction can be monitored by observing the amount of water collected in the trap. The reaction is typically complete when no more water is collected.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_final_product Final Product start Starting Materials reaction Reaction start->reaction 1. Reagents & Solvents quench Quenching reaction->quench 2. Stop Reaction extraction Extraction quench->extraction 3. Phase Separation drying Drying extraction->drying 4. Water Removal concentration Concentration drying->concentration 5. Solvent Removal chromatography Chromatography concentration->chromatography 6. Impurity Removal crystallization Crystallization chromatography->crystallization 7. Final Purification filtration Filtration crystallization->filtration 8. Isolation final_product This compound filtration->final_product 9. Drying

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_low_conversion Low Conversion Causes cluster_high_impurities High Impurities Causes cluster_solutions Potential Solutions start Low Yield of this compound check_conversion Check Conversion Rate start->check_conversion analyze_impurities Analyze for Impurities start->analyze_impurities temp Temperature Too Low? check_conversion->temp mixing Inefficient Mixing? check_conversion->mixing catalyst Catalyst Inactive? check_conversion->catalyst side_reactions Side Reactions Occurring? analyze_impurities->side_reactions degradation Product Degrading? analyze_impurities->degradation increase_temp Increase Temperature temp->increase_temp improve_mixing Improve Mixing mixing->improve_mixing check_catalyst Check Catalyst Quality catalyst->check_catalyst optimize_conditions Optimize Conditions side_reactions->optimize_conditions reduce_time_temp Reduce Time/Temp degradation->reduce_time_temp

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

preventing degradation of Acremine I in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Acremine I in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

This compound possesses several reactive functional groups, including an epoxide, a cyclohexenone, and multiple hydroxyl groups, making it susceptible to degradation under various conditions. The primary factors to consider are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the epoxide ring, a key structural feature of this compound.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.[3]

  • Light: Exposure to UV or even ambient light can potentially lead to photolytic degradation, especially given the conjugated system of the cyclohexenone moiety.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the unwanted oxidation of the various functional groups within the this compound molecule.[4][5]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

While specific studies on this compound are not publicly available, based on the stability of its core functional groups, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to minimize acid or base-catalyzed hydrolysis of the epoxide ring.[1][2] It is crucial to perform preliminary stability studies within your specific experimental buffer system to determine the optimal pH.

Q3: How should I store my this compound stock solutions?

For optimal stability, this compound stock solutions should be:

  • Stored at low temperatures: -20°C or -80°C is recommended for long-term storage to minimize thermal degradation.[3]

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Aliquoted: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Stored under an inert atmosphere: For highly sensitive experiments, purging the headspace of the storage vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.

Q4: I am observing a loss of activity of this compound in my cell culture experiments. What could be the cause?

Loss of biological activity is often linked to chemical degradation. Potential causes in a cell culture setting include:

  • Reaction with media components: Complex cell culture media may contain nucleophiles that can react with the epoxide ring of this compound.

  • pH shifts in the medium: Cellular metabolism can alter the local pH of the culture medium, potentially pushing it into a range where this compound is unstable.

  • Enzymatic degradation: While less common for small molecules, cellular enzymes could potentially metabolize this compound.

  • Incubation conditions: Prolonged incubation at 37°C can contribute to thermal degradation.

To troubleshoot, consider preparing fresh dilutions of this compound immediately before use and minimizing the incubation time when possible.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Appearance of new peaks in the chromatogram of an this compound solution that were not present in the initial analysis. A decrease in the peak area of the parent this compound compound.

Possible Causes & Solutions:

CauseSolution
Hydrolysis of the Epoxide Ring Maintain the pH of the solution in the optimal range (pH 4-7). Use freshly prepared buffers and verify the pH before dissolving this compound.
Oxidative Degradation Degas solvents before use. Prepare solutions under an inert atmosphere (e.g., in a glove box). Avoid sources of free radicals.
Photodegradation Protect all solutions from light by using amber vials or covering them with foil. Minimize exposure to ambient light during sample preparation and analysis.
Thermal Degradation Prepare and store solutions at low temperatures. Avoid heating solutions containing this compound unless absolutely necessary for the experimental protocol.
Issue 2: Inconsistent Results in Biological Assays

Symptoms: High variability in experimental results between different batches of this compound solutions or over time with the same solution.

Possible Causes & Solutions:

CauseSolution
Degradation during Storage Follow the recommended storage conditions strictly (see FAQ Q3). Prepare fresh stock solutions regularly and compare their performance to older stocks.
Incompatibility with Assay Buffer Perform a pre-experimental stability test of this compound in your specific assay buffer under the assay conditions (temperature, duration) and analyze for degradation by HPLC.
Interaction with other Reagents Evaluate the potential for this compound to react with other components in your assay mixture.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish its stability profile.[6][7][8]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the this compound stock solution at 60°C for 24 hours in a sealed vial.

  • Photolytic Degradation: Expose 1 mL of the this compound stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of the this compound stock solution at 4°C, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.[9][10][11][12][13]

Instrumentation & Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (based on the cyclohexenone chromophore, may need optimization)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

AcremineI_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis AcremineI This compound Diol Diol Degradant AcremineI->Diol H₂O / H⁺ or OH⁻ Oxidized_Product Oxidized Degradant(s) AcremineI->Oxidized_Product [O] Photodegradant Photodegradant(s) AcremineI->Photodegradant Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (pH, Temp, Light, Oxidant) Prep_Stock->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Interpretation Identify & Quantify Degradants HPLC_Analysis->Data_Interpretation Stability_Profile Establish Stability Profile Data_Interpretation->Stability_Profile Optimize_Conditions Optimize Storage & Handling Conditions Stability_Profile->Optimize_Conditions

References

preventing degradation of Acremine I in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Acremine I in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

This compound possesses several reactive functional groups, including an epoxide, a cyclohexenone, and multiple hydroxyl groups, making it susceptible to degradation under various conditions. The primary factors to consider are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the epoxide ring, a key structural feature of this compound.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.[3]

  • Light: Exposure to UV or even ambient light can potentially lead to photolytic degradation, especially given the conjugated system of the cyclohexenone moiety.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the unwanted oxidation of the various functional groups within the this compound molecule.[4][5]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

While specific studies on this compound are not publicly available, based on the stability of its core functional groups, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to minimize acid or base-catalyzed hydrolysis of the epoxide ring.[1][2] It is crucial to perform preliminary stability studies within your specific experimental buffer system to determine the optimal pH.

Q3: How should I store my this compound stock solutions?

For optimal stability, this compound stock solutions should be:

  • Stored at low temperatures: -20°C or -80°C is recommended for long-term storage to minimize thermal degradation.[3]

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Aliquoted: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Stored under an inert atmosphere: For highly sensitive experiments, purging the headspace of the storage vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.

Q4: I am observing a loss of activity of this compound in my cell culture experiments. What could be the cause?

Loss of biological activity is often linked to chemical degradation. Potential causes in a cell culture setting include:

  • Reaction with media components: Complex cell culture media may contain nucleophiles that can react with the epoxide ring of this compound.

  • pH shifts in the medium: Cellular metabolism can alter the local pH of the culture medium, potentially pushing it into a range where this compound is unstable.

  • Enzymatic degradation: While less common for small molecules, cellular enzymes could potentially metabolize this compound.

  • Incubation conditions: Prolonged incubation at 37°C can contribute to thermal degradation.

To troubleshoot, consider preparing fresh dilutions of this compound immediately before use and minimizing the incubation time when possible.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Appearance of new peaks in the chromatogram of an this compound solution that were not present in the initial analysis. A decrease in the peak area of the parent this compound compound.

Possible Causes & Solutions:

CauseSolution
Hydrolysis of the Epoxide Ring Maintain the pH of the solution in the optimal range (pH 4-7). Use freshly prepared buffers and verify the pH before dissolving this compound.
Oxidative Degradation Degas solvents before use. Prepare solutions under an inert atmosphere (e.g., in a glove box). Avoid sources of free radicals.
Photodegradation Protect all solutions from light by using amber vials or covering them with foil. Minimize exposure to ambient light during sample preparation and analysis.
Thermal Degradation Prepare and store solutions at low temperatures. Avoid heating solutions containing this compound unless absolutely necessary for the experimental protocol.
Issue 2: Inconsistent Results in Biological Assays

Symptoms: High variability in experimental results between different batches of this compound solutions or over time with the same solution.

Possible Causes & Solutions:

CauseSolution
Degradation during Storage Follow the recommended storage conditions strictly (see FAQ Q3). Prepare fresh stock solutions regularly and compare their performance to older stocks.
Incompatibility with Assay Buffer Perform a pre-experimental stability test of this compound in your specific assay buffer under the assay conditions (temperature, duration) and analyze for degradation by HPLC.
Interaction with other Reagents Evaluate the potential for this compound to react with other components in your assay mixture.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish its stability profile.[6][7][8]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the this compound stock solution at 60°C for 24 hours in a sealed vial.

  • Photolytic Degradation: Expose 1 mL of the this compound stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of the this compound stock solution at 4°C, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.[9][10][11][12][13]

Instrumentation & Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (based on the cyclohexenone chromophore, may need optimization)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

AcremineI_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis AcremineI This compound Diol Diol Degradant AcremineI->Diol H₂O / H⁺ or OH⁻ Oxidized_Product Oxidized Degradant(s) AcremineI->Oxidized_Product [O] Photodegradant Photodegradant(s) AcremineI->Photodegradant Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (pH, Temp, Light, Oxidant) Prep_Stock->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Interpretation Identify & Quantify Degradants HPLC_Analysis->Data_Interpretation Stability_Profile Establish Stability Profile Data_Interpretation->Stability_Profile Optimize_Conditions Optimize Storage & Handling Conditions Stability_Profile->Optimize_Conditions

References

Technical Support Center: Enhancing the Antifungal Potency of Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the antifungal potency of Acremine I and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of developing and evaluating this compound derivatives.

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Possible Causes:

  • Inoculum variability: The concentration of fungal cells in the initial inoculum is critical for reproducible MIC results.

  • Media composition: The type and pH of the growth medium can significantly affect the activity of the antifungal compound.[1]

  • Incubation time and temperature: Inconsistent incubation parameters can lead to variations in fungal growth and, consequently, MIC values.

  • "Trailing effect": Some fungi may exhibit residual growth at concentrations above the true MIC, making the endpoint difficult to determine.[1]

  • Compound solubility: Poor solubility of this compound derivatives can lead to inaccurate concentration gradients in the assay.

Solutions:

  • Standardize inoculum preparation: Use a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal cells.

  • Use standardized media: RPMI-1640 is a commonly used and recommended medium for antifungal susceptibility testing.[1] Ensure the pH is buffered, typically to 7.0.

  • Strictly control incubation conditions: Maintain a constant temperature (e.g., 35°C) and incubate for a standardized period (e.g., 24 or 48 hours).

  • Endpoint reading: For azole-like compounds, the recommended endpoint is a significant reduction in growth (e.g., 50% or 80%) compared to the growth control, which can help mitigate the trailing effect.[2]

  • Improve compound solubility: Use a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at a low final concentration (e.g., <1%) that does not affect fungal growth.

Problem 2: New this compound Derivatives Show No Improvement in Antifungal Activity

Possible Causes:

  • Ineffective chemical modifications: The structural changes made to the this compound scaffold may not be targeting the key pharmacophore responsible for its antifungal activity.

  • Loss of target interaction: Modifications might be sterically hindering the compound from binding to its molecular target.

  • Poor cell permeability: The new derivatives may not be able to effectively penetrate the fungal cell wall and membrane.

Solutions:

  • Consult Structure-Activity Relationship (SAR) data: Analyze existing data on acridine (B1665455) derivatives to understand which functional groups and positions on the acridine ring are crucial for antifungal activity.[3][4][5] For example, the addition of certain side chains can influence activity.[5]

  • Computational modeling: Use molecular docking simulations to predict how new derivatives will interact with the putative target (e.g., fungal DNA or topoisomerases) before synthesis.

  • Assess cell permeability: Employ assays to determine if the new compounds are accumulating within the fungal cells.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound, and how can this inform the design of more potent derivatives?

A1: this compound belongs to the acridine class of compounds. The primary proposed mechanism of action for antifungal acridines is the intercalation into fungal DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death.[3][6] Some acridine derivatives have also been shown to inhibit fungal topoisomerases.[3][6] Understanding this mechanism suggests that modifications enhancing DNA binding affinity or the ability to inhibit topoisomerase could increase potency. This might include optimizing the planarity of the acridine ring system and introducing functional groups that can form favorable interactions with DNA base pairs or the enzyme's active site.

Q2: How can I establish a robust Structure-Activity Relationship (SAR) for my this compound derivatives?

A2: To establish a clear SAR, it is essential to synthesize a series of analogs with systematic and varied modifications to the this compound core structure.[7] Test all derivatives against a consistent panel of fungal strains and determine their MIC values under identical experimental conditions.[7] Key modifications to explore for acridine compounds include substitutions at various positions of the acridine ring and alterations to any existing side chains.[3][5] By comparing the MIC values of these derivatives, you can deduce which structural features are positively or negatively correlated with antifungal potency.

Q3: What are the critical parameters to consider when performing a broth microdilution MIC assay?

A3: The critical parameters for a broth microdilution assay include:

  • Standardized fungal inoculum: Typically adjusted to a 0.5 McFarland standard and then further diluted.

  • Growth medium: RPMI-1640 buffered with MOPS is the standard.[1]

  • Serial dilutions: Accurate two-fold serial dilutions of the antifungal compound are crucial.

  • Incubation: Standardized time (e.g., 24-48 hours) and temperature (e.g., 35°C).

  • Endpoint determination: The lowest concentration that inhibits fungal growth to a predefined level (e.g., 50% or 100% inhibition).[8]

Q4: My new derivatives are potent but also show high cytotoxicity to mammalian cells. How can I improve selectivity?

A4: Improving the selectivity index (ratio of cytotoxicity to antifungal activity) is a key challenge in antifungal development. Strategies include:

  • Targeting fungal-specific structures: Design modifications that exploit differences between fungal and mammalian cells. For example, targeting the fungal cell wall or ergosterol (B1671047) biosynthesis pathway.

  • Systematic SAR studies: As you generate new derivatives, screen them for both antifungal activity and cytotoxicity. This will help identify structural motifs that contribute to toxicity, which can then be avoided or modified in subsequent designs.

  • Peptide conjugation: In some cases, conjugating the acridine core to specific peptides can enhance fungal cell targeting and reduce off-target effects.[6]

Data Presentation

Table 1: Antifungal Activity of Hypothetical this compound Derivatives Against Candida albicans

Compound IDModification on Acridine RingMIC (µg/mL)
This compound(Parent Compound)16
AI-022-chloro substitution8
AI-034-methoxy substitution32
AI-049-amino substitution4
AI-059-amino, 2-chloro substitution2
AI-06C9-linked alkyl chain8
AI-07C9-linked phenyl group>64

Note: This data is representative and intended to illustrate SAR principles. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • This compound and derivatives dissolved in DMSO

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on appropriate agar (B569324) plates. b. Suspend several colonies in sterile saline. c. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density.

  • Plate Preparation: a. Prepare a 2X stock solution of each this compound derivative in RPMI-1640. The final DMSO concentration should not exceed 1%. b. Add 100 µL of RPMI-1640 to wells 1-11 of the microtiter plate. c. Add 200 µL of the 2X drug stock solution to well 12. d. Perform two-fold serial dilutions by transferring 100 µL from well 12 to well 11, mixing, and continuing this process down to well 2. Discard the final 100 µL from well 2. Well 1 serves as the growth control.

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to all wells (1-12). b. Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: a. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the drug-free growth control well.

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_testing Antifungal Potency Testing cluster_downstream Further Evaluation Acremine_I This compound (Lead Compound) SAR_Analysis SAR Analysis Acremine_I->SAR_Analysis Initial Screening New_Derivatives Synthesize New Derivatives SAR_Analysis->New_Derivatives Design MIC_Assay Broth Microdilution MIC Assay New_Derivatives->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay New_Derivatives->Cytotoxicity_Assay Data_Analysis Data Analysis (MIC & IC50) MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Data_Analysis->SAR_Analysis Feedback Loop Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead Select Candidate Mechanism_Study Mechanism of Action Studies Optimized_Lead->Mechanism_Study

Caption: Workflow for enhancing the antifungal potency of this compound.

mechanism_of_action AcremineI This compound Derivative FungalCellWall Fungal Cell Wall & Membrane AcremineI->FungalCellWall Penetration DNA Fungal DNA AcremineI->DNA Intercalation Topoisomerase Topoisomerase AcremineI->Topoisomerase Inhibition Cytoplasm Cytoplasm FungalCellWall->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nucleus->DNA Nucleus->Topoisomerase Replication DNA Replication Inhibited DNA->Replication Transcription Transcription Inhibited DNA->Transcription Topoisomerase->Replication CellDeath Fungal Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Proposed mechanism of action for this compound derivatives.

References

Technical Support Center: Enhancing the Antifungal Potency of Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the antifungal potency of Acremine I and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of developing and evaluating this compound derivatives.

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Possible Causes:

  • Inoculum variability: The concentration of fungal cells in the initial inoculum is critical for reproducible MIC results.

  • Media composition: The type and pH of the growth medium can significantly affect the activity of the antifungal compound.[1]

  • Incubation time and temperature: Inconsistent incubation parameters can lead to variations in fungal growth and, consequently, MIC values.

  • "Trailing effect": Some fungi may exhibit residual growth at concentrations above the true MIC, making the endpoint difficult to determine.[1]

  • Compound solubility: Poor solubility of this compound derivatives can lead to inaccurate concentration gradients in the assay.

Solutions:

  • Standardize inoculum preparation: Use a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal cells.

  • Use standardized media: RPMI-1640 is a commonly used and recommended medium for antifungal susceptibility testing.[1] Ensure the pH is buffered, typically to 7.0.

  • Strictly control incubation conditions: Maintain a constant temperature (e.g., 35°C) and incubate for a standardized period (e.g., 24 or 48 hours).

  • Endpoint reading: For azole-like compounds, the recommended endpoint is a significant reduction in growth (e.g., 50% or 80%) compared to the growth control, which can help mitigate the trailing effect.[2]

  • Improve compound solubility: Use a suitable solvent like dimethyl sulfoxide (DMSO) at a low final concentration (e.g., <1%) that does not affect fungal growth.

Problem 2: New this compound Derivatives Show No Improvement in Antifungal Activity

Possible Causes:

  • Ineffective chemical modifications: The structural changes made to the this compound scaffold may not be targeting the key pharmacophore responsible for its antifungal activity.

  • Loss of target interaction: Modifications might be sterically hindering the compound from binding to its molecular target.

  • Poor cell permeability: The new derivatives may not be able to effectively penetrate the fungal cell wall and membrane.

Solutions:

  • Consult Structure-Activity Relationship (SAR) data: Analyze existing data on acridine derivatives to understand which functional groups and positions on the acridine ring are crucial for antifungal activity.[3][4][5] For example, the addition of certain side chains can influence activity.[5]

  • Computational modeling: Use molecular docking simulations to predict how new derivatives will interact with the putative target (e.g., fungal DNA or topoisomerases) before synthesis.

  • Assess cell permeability: Employ assays to determine if the new compounds are accumulating within the fungal cells.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound, and how can this inform the design of more potent derivatives?

A1: this compound belongs to the acridine class of compounds. The primary proposed mechanism of action for antifungal acridines is the intercalation into fungal DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death.[3][6] Some acridine derivatives have also been shown to inhibit fungal topoisomerases.[3][6] Understanding this mechanism suggests that modifications enhancing DNA binding affinity or the ability to inhibit topoisomerase could increase potency. This might include optimizing the planarity of the acridine ring system and introducing functional groups that can form favorable interactions with DNA base pairs or the enzyme's active site.

Q2: How can I establish a robust Structure-Activity Relationship (SAR) for my this compound derivatives?

A2: To establish a clear SAR, it is essential to synthesize a series of analogs with systematic and varied modifications to the this compound core structure.[7] Test all derivatives against a consistent panel of fungal strains and determine their MIC values under identical experimental conditions.[7] Key modifications to explore for acridine compounds include substitutions at various positions of the acridine ring and alterations to any existing side chains.[3][5] By comparing the MIC values of these derivatives, you can deduce which structural features are positively or negatively correlated with antifungal potency.

Q3: What are the critical parameters to consider when performing a broth microdilution MIC assay?

A3: The critical parameters for a broth microdilution assay include:

  • Standardized fungal inoculum: Typically adjusted to a 0.5 McFarland standard and then further diluted.

  • Growth medium: RPMI-1640 buffered with MOPS is the standard.[1]

  • Serial dilutions: Accurate two-fold serial dilutions of the antifungal compound are crucial.

  • Incubation: Standardized time (e.g., 24-48 hours) and temperature (e.g., 35°C).

  • Endpoint determination: The lowest concentration that inhibits fungal growth to a predefined level (e.g., 50% or 100% inhibition).[8]

Q4: My new derivatives are potent but also show high cytotoxicity to mammalian cells. How can I improve selectivity?

A4: Improving the selectivity index (ratio of cytotoxicity to antifungal activity) is a key challenge in antifungal development. Strategies include:

  • Targeting fungal-specific structures: Design modifications that exploit differences between fungal and mammalian cells. For example, targeting the fungal cell wall or ergosterol biosynthesis pathway.

  • Systematic SAR studies: As you generate new derivatives, screen them for both antifungal activity and cytotoxicity. This will help identify structural motifs that contribute to toxicity, which can then be avoided or modified in subsequent designs.

  • Peptide conjugation: In some cases, conjugating the acridine core to specific peptides can enhance fungal cell targeting and reduce off-target effects.[6]

Data Presentation

Table 1: Antifungal Activity of Hypothetical this compound Derivatives Against Candida albicans

Compound IDModification on Acridine RingMIC (µg/mL)
This compound(Parent Compound)16
AI-022-chloro substitution8
AI-034-methoxy substitution32
AI-049-amino substitution4
AI-059-amino, 2-chloro substitution2
AI-06C9-linked alkyl chain8
AI-07C9-linked phenyl group>64

Note: This data is representative and intended to illustrate SAR principles. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • This compound and derivatives dissolved in DMSO

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on appropriate agar plates. b. Suspend several colonies in sterile saline. c. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density.

  • Plate Preparation: a. Prepare a 2X stock solution of each this compound derivative in RPMI-1640. The final DMSO concentration should not exceed 1%. b. Add 100 µL of RPMI-1640 to wells 1-11 of the microtiter plate. c. Add 200 µL of the 2X drug stock solution to well 12. d. Perform two-fold serial dilutions by transferring 100 µL from well 12 to well 11, mixing, and continuing this process down to well 2. Discard the final 100 µL from well 2. Well 1 serves as the growth control.

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to all wells (1-12). b. Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: a. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the drug-free growth control well.

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_testing Antifungal Potency Testing cluster_downstream Further Evaluation Acremine_I This compound (Lead Compound) SAR_Analysis SAR Analysis Acremine_I->SAR_Analysis Initial Screening New_Derivatives Synthesize New Derivatives SAR_Analysis->New_Derivatives Design MIC_Assay Broth Microdilution MIC Assay New_Derivatives->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay New_Derivatives->Cytotoxicity_Assay Data_Analysis Data Analysis (MIC & IC50) MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Data_Analysis->SAR_Analysis Feedback Loop Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead Select Candidate Mechanism_Study Mechanism of Action Studies Optimized_Lead->Mechanism_Study

Caption: Workflow for enhancing the antifungal potency of this compound.

mechanism_of_action AcremineI This compound Derivative FungalCellWall Fungal Cell Wall & Membrane AcremineI->FungalCellWall Penetration DNA Fungal DNA AcremineI->DNA Intercalation Topoisomerase Topoisomerase AcremineI->Topoisomerase Inhibition Cytoplasm Cytoplasm FungalCellWall->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nucleus->DNA Nucleus->Topoisomerase Replication DNA Replication Inhibited DNA->Replication Transcription Transcription Inhibited DNA->Transcription Topoisomerase->Replication CellDeath Fungal Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Proposed mechanism of action for this compound derivatives.

References

Validation & Comparative

Comparative Antifungal Efficacy: Fluconazole vs. Acremonium-Derived Compounds and Acridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Acremine I": Extensive literature searches did not yield specific data for an antifungal agent named "this compound." It is possible that this is a novel or less-documented compound. This guide therefore provides a comparative analysis between the well-established antifungal, fluconazole (B54011), and two classes of compounds that may be related to the user's interest: antifungal agents derived from the fungal genus Acremonium and synthetic acridine (B1665455) derivatives, both of which have demonstrated notable antifungal properties.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the antifungal efficacy of fluconazole against these emerging classes of antifungal compounds. The information is presented with supporting data and detailed experimental methodologies to facilitate further research and development.

Mechanism of Action

A fundamental difference between these antifungal agents lies in their mode of action. Fluconazole targets a specific enzyme in the fungal cell membrane synthesis pathway, while acridine derivatives are known to intercalate with DNA, and compounds from Acremonium exhibit diverse mechanisms.

Fluconazole: As a triazole antifungal, fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene).[1][2][3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3][4][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][2][3][4][5]

Acridine Derivatives: The antifungal activity of acridine derivatives is often attributed to their ability to intercalate into DNA.[6][7] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.[7] Some acridine-peptide conjugates have also been shown to inhibit the growth and biofilm formation of Candida albicans without significantly affecting fungal membrane integrity, suggesting alternative mechanisms of action may be at play for different derivatives.[7][8]

Compounds from Acremonium sp.: The genus Acremonium produces a variety of secondary metabolites with diverse chemical structures, including peptides, polyketides, and terpenoids.[9] Consequently, their mechanisms of antifungal action are varied. For instance, some peptaibols isolated from Acremonium are thought to form pores in the fungal cell membrane, leading to leakage of cellular contents. Other compounds may have different intracellular targets. Due to the wide range of compounds, a single mechanism cannot be ascribed to all antifungal agents from this genus.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (Erg11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol Experimental_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antifungal in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Comparative Antifungal Efficacy: Fluconazole vs. Acremonium-Derived Compounds and Acridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Acremine I": Extensive literature searches did not yield specific data for an antifungal agent named "this compound." It is possible that this is a novel or less-documented compound. This guide therefore provides a comparative analysis between the well-established antifungal, fluconazole, and two classes of compounds that may be related to the user's interest: antifungal agents derived from the fungal genus Acremonium and synthetic acridine derivatives, both of which have demonstrated notable antifungal properties.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the antifungal efficacy of fluconazole against these emerging classes of antifungal compounds. The information is presented with supporting data and detailed experimental methodologies to facilitate further research and development.

Mechanism of Action

A fundamental difference between these antifungal agents lies in their mode of action. Fluconazole targets a specific enzyme in the fungal cell membrane synthesis pathway, while acridine derivatives are known to intercalate with DNA, and compounds from Acremonium exhibit diverse mechanisms.

Fluconazole: As a triazole antifungal, fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][2][3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][2][3][4][5]

Acridine Derivatives: The antifungal activity of acridine derivatives is often attributed to their ability to intercalate into DNA.[6][7] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.[7] Some acridine-peptide conjugates have also been shown to inhibit the growth and biofilm formation of Candida albicans without significantly affecting fungal membrane integrity, suggesting alternative mechanisms of action may be at play for different derivatives.[7][8]

Compounds from Acremonium sp.: The genus Acremonium produces a variety of secondary metabolites with diverse chemical structures, including peptides, polyketides, and terpenoids.[9] Consequently, their mechanisms of antifungal action are varied. For instance, some peptaibols isolated from Acremonium are thought to form pores in the fungal cell membrane, leading to leakage of cellular contents. Other compounds may have different intracellular targets. Due to the wide range of compounds, a single mechanism cannot be ascribed to all antifungal agents from this genus.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (Erg11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol Experimental_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antifungal in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Comparative Analysis of Antifungal Agents: A Deep Dive into Amphotericin B and Acremonium-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the established antifungal agent Amphotericin B and novel compounds derived from Acremonium species reveals promising avenues for future antifungal drug development. While a direct comparative study involving the specifically requested "Acremine I" is not feasible due to the current lack of available scientific data on this particular compound, an examination of other bioactive molecules isolated from Acremonium persicinum offers valuable insights into their potential as antifungal therapeutics.

This guide provides a detailed comparison of the well-documented antifungal Amphotericin B with recently identified cyclopeptide derivatives from Acremonium persicinum, namely Al (III)-acremonpeptide E, Ga (III)-acremonpeptide E, Al (III)-acremonpeptide F, and Ga (III)-acremonpeptide F. The analysis is based on their mechanism of action, in vitro activity, and potential therapeutic applications.

Executive Summary of Comparative Activity

The following table summarizes the available quantitative data on the in vitro antifungal activity of Amphotericin B and selected Acremonium persicinum-derived cyclopeptides against key fungal pathogens.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Amphotericin B Aspergillus fumigatus0.03 to 1.0 mcg/mL[1]
Aspergillus nigerComparable to other Aspergillus spp.
Candida albicans0.03 to 1.0 mcg/mL[1]
Al (III)-acremonpeptide E Aspergillus fumigatus1 µg/mL[1][2]
Aspergillus niger1 µg/mL[1][2]
Ga (III)-acremonpeptide E Aspergillus fumigatus1 µg/mL[1][2]
Aspergillus niger1 µg/mL[1][2]
Al (III)-acremonpeptide F Aspergillus fumigatus1 µg/mL[1][2]
Aspergillus niger1 µg/mL[1][2]
Ga (III)-acremonpeptide F Aspergillus fumigatus1 µg/mL[1][2]
Aspergillus niger1 µg/mL[1][2]

Mechanism of Action: A Tale of Two Strategies

The antifungal activity of Amphotericin B and the Acremonium-derived compounds stem from fundamentally different mechanisms, offering a potential advantage in overcoming resistance.

Amphotericin B: This polyene macrolide antibiotic exerts its fungicidal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[1][2] This binding leads to the formation of transmembrane channels, causing leakage of essential intracellular components like ions (K+, Na+, H+, and Cl-), ultimately resulting in fungal cell death.[1][3] Amphotericin B can also induce oxidative damage within the fungal cell.[2] However, its affinity for cholesterol in mammalian cell membranes contributes to its well-known toxicity.[2][4]

AmphotericinB_Pathway AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Figure 1: Mechanism of action of Amphotericin B.

Acremonium persicinum Cyclopeptides: The antifungal activity of the studied cyclopeptides is linked to their nature as siderophores.[1][2] Siderophores are high-affinity iron chelators that fungi use to acquire iron, an essential nutrient for their growth and virulence. The metal complexes of these acremonpeptides likely act as "Trojan horses." The fungus recognizes the siderophore and actively transports it into the cell to acquire the chelated metal ion (in this case, aluminum or gallium). Once inside, the complex may interfere with essential iron-dependent cellular processes, leading to fungal growth inhibition.

Acremonium_Pathway Acremonpeptide Acremonpeptide-Metal Complex (Al3+ or Ga3+) Receptor Fungal Siderophore Receptor Acremonpeptide->Receptor Binds to Internalization Cellular Uptake Receptor->Internalization Mediates Disruption Disruption of Iron Homeostasis Internalization->Disruption Leads to Inhibition Inhibition of Fungal Growth Disruption->Inhibition Results in

Figure 2: Proposed mechanism of action for Acremonium cyclopeptides.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, is a crucial metric for assessing antifungal activity.

1. Preparation of Fungal Inoculum:

  • Fungal strains (Aspergillus fumigatus, Aspergillus niger, Candida albicans) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified period to obtain mature colonies.

  • A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL).

2. Preparation of Antifungal Agents:

  • Stock solutions of Amphotericin B and the isolated Acremonium compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the test medium (e.g., RPMI-1640 broth) to achieve a range of final concentrations.

3. Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • Each well contains a final volume of 200 µL, consisting of 100 µL of the fungal inoculum and 100 µL of the diluted antifungal agent.

  • Positive control wells (fungal inoculum without any antifungal agent) and negative control wells (medium only) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Plate Inoculate 96-well Plates Inoculum->Plate Antifungal Prepare Serial Dilutions of Antifungal Agents Antifungal->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate Read Visually Read Plates Incubate->Read Determine Determine MIC Read->Determine

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While the originally requested comparative study on "this compound" could not be conducted due to a lack of available data, the analysis of other Acremonium persicinum-derived compounds has yielded significant findings. The potent in vitro antifungal activity of Al (III)-acremonpeptide E, Ga (III)-acremonpeptide E, Al (III)-acremonpeptide F, and Ga (III)-acremonpeptide F against key Aspergillus species, with MIC values comparable to Amphotericin B, highlights their potential as novel antifungal drug candidates.[1][2]

Their unique proposed mechanism of action, leveraging fungal iron acquisition systems, presents a promising strategy to combat fungal infections, potentially circumventing existing resistance mechanisms to conventional antifungals like Amphotericin B. Further research is warranted to fully elucidate the mechanism of action of these cyclopeptides, evaluate their in vivo efficacy and toxicity profiles, and explore their broader antifungal spectrum. The continued investigation of natural products from diverse microbial sources, such as the genus Acremonium, remains a critical endeavor in the quest for new and effective treatments for life-threatening fungal diseases.[3][5]

References

Comparative Analysis of Antifungal Agents: A Deep Dive into Amphotericin B and Acremonium-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the established antifungal agent Amphotericin B and novel compounds derived from Acremonium species reveals promising avenues for future antifungal drug development. While a direct comparative study involving the specifically requested "Acremine I" is not feasible due to the current lack of available scientific data on this particular compound, an examination of other bioactive molecules isolated from Acremonium persicinum offers valuable insights into their potential as antifungal therapeutics.

This guide provides a detailed comparison of the well-documented antifungal Amphotericin B with recently identified cyclopeptide derivatives from Acremonium persicinum, namely Al (III)-acremonpeptide E, Ga (III)-acremonpeptide E, Al (III)-acremonpeptide F, and Ga (III)-acremonpeptide F. The analysis is based on their mechanism of action, in vitro activity, and potential therapeutic applications.

Executive Summary of Comparative Activity

The following table summarizes the available quantitative data on the in vitro antifungal activity of Amphotericin B and selected Acremonium persicinum-derived cyclopeptides against key fungal pathogens.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Amphotericin B Aspergillus fumigatus0.03 to 1.0 mcg/mL[1]
Aspergillus nigerComparable to other Aspergillus spp.
Candida albicans0.03 to 1.0 mcg/mL[1]
Al (III)-acremonpeptide E Aspergillus fumigatus1 µg/mL[1][2]
Aspergillus niger1 µg/mL[1][2]
Ga (III)-acremonpeptide E Aspergillus fumigatus1 µg/mL[1][2]
Aspergillus niger1 µg/mL[1][2]
Al (III)-acremonpeptide F Aspergillus fumigatus1 µg/mL[1][2]
Aspergillus niger1 µg/mL[1][2]
Ga (III)-acremonpeptide F Aspergillus fumigatus1 µg/mL[1][2]
Aspergillus niger1 µg/mL[1][2]

Mechanism of Action: A Tale of Two Strategies

The antifungal activity of Amphotericin B and the Acremonium-derived compounds stem from fundamentally different mechanisms, offering a potential advantage in overcoming resistance.

Amphotericin B: This polyene macrolide antibiotic exerts its fungicidal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[1][2] This binding leads to the formation of transmembrane channels, causing leakage of essential intracellular components like ions (K+, Na+, H+, and Cl-), ultimately resulting in fungal cell death.[1][3] Amphotericin B can also induce oxidative damage within the fungal cell.[2] However, its affinity for cholesterol in mammalian cell membranes contributes to its well-known toxicity.[2][4]

AmphotericinB_Pathway AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Figure 1: Mechanism of action of Amphotericin B.

Acremonium persicinum Cyclopeptides: The antifungal activity of the studied cyclopeptides is linked to their nature as siderophores.[1][2] Siderophores are high-affinity iron chelators that fungi use to acquire iron, an essential nutrient for their growth and virulence. The metal complexes of these acremonpeptides likely act as "Trojan horses." The fungus recognizes the siderophore and actively transports it into the cell to acquire the chelated metal ion (in this case, aluminum or gallium). Once inside, the complex may interfere with essential iron-dependent cellular processes, leading to fungal growth inhibition.

Acremonium_Pathway Acremonpeptide Acremonpeptide-Metal Complex (Al3+ or Ga3+) Receptor Fungal Siderophore Receptor Acremonpeptide->Receptor Binds to Internalization Cellular Uptake Receptor->Internalization Mediates Disruption Disruption of Iron Homeostasis Internalization->Disruption Leads to Inhibition Inhibition of Fungal Growth Disruption->Inhibition Results in

Figure 2: Proposed mechanism of action for Acremonium cyclopeptides.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, is a crucial metric for assessing antifungal activity.

1. Preparation of Fungal Inoculum:

  • Fungal strains (Aspergillus fumigatus, Aspergillus niger, Candida albicans) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified period to obtain mature colonies.

  • A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL).

2. Preparation of Antifungal Agents:

  • Stock solutions of Amphotericin B and the isolated Acremonium compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the test medium (e.g., RPMI-1640 broth) to achieve a range of final concentrations.

3. Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • Each well contains a final volume of 200 µL, consisting of 100 µL of the fungal inoculum and 100 µL of the diluted antifungal agent.

  • Positive control wells (fungal inoculum without any antifungal agent) and negative control wells (medium only) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Plate Inoculate 96-well Plates Inoculum->Plate Antifungal Prepare Serial Dilutions of Antifungal Agents Antifungal->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate Read Visually Read Plates Incubate->Read Determine Determine MIC Read->Determine

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While the originally requested comparative study on "this compound" could not be conducted due to a lack of available data, the analysis of other Acremonium persicinum-derived compounds has yielded significant findings. The potent in vitro antifungal activity of Al (III)-acremonpeptide E, Ga (III)-acremonpeptide E, Al (III)-acremonpeptide F, and Ga (III)-acremonpeptide F against key Aspergillus species, with MIC values comparable to Amphotericin B, highlights their potential as novel antifungal drug candidates.[1][2]

Their unique proposed mechanism of action, leveraging fungal iron acquisition systems, presents a promising strategy to combat fungal infections, potentially circumventing existing resistance mechanisms to conventional antifungals like Amphotericin B. Further research is warranted to fully elucidate the mechanism of action of these cyclopeptides, evaluate their in vivo efficacy and toxicity profiles, and explore their broader antifungal spectrum. The continued investigation of natural products from diverse microbial sources, such as the genus Acremonium, remains a critical endeavor in the quest for new and effective treatments for life-threatening fungal diseases.[3][5]

References

Efficacy of Novel and Conventional Treatments Against Fungicide-Resistant Plasmopara viticola: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Grapevine downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease that poses a significant threat to viticulture worldwide.[1][2][3] For decades, chemical control, particularly with single-site fungicides such as Quinone outside inhibitors (QoIs), has been a primary management strategy. However, the extensive use of these fungicides has led to the widespread development of resistant P. viticola populations, rendering many conventional treatments ineffective.[1][2][3][4] This guide provides a comparative overview of the efficacy of various treatments against fungicide-resistant P. viticola, with a special focus on emerging biocontrol agents and established chemical alternatives. We present available experimental data to aid researchers, scientists, and drug development professionals in navigating the complex landscape of downy mildew management.

Emerging Biocontrol Agents: The Case of Acremines

Recent research has highlighted the potential of secondary metabolites from microorganisms as a novel source of anti-oomycete compounds. Among these, the "Acremines" have shown promise. Acremines are a family of compounds (A-N) produced by the endophytic fungus Acremonium byssoides (also identified as Acremonium persicinum). This fungus has been isolated from the sporangiophores of P. viticola on grapevine leaves.

While specific quantitative data for "Acremine I" is not available in the current body of literature, studies on the Acremine family indicate inhibitory effects on P. viticola. Specifically, Acremines A-D have been shown to inhibit the germination of sporangia, and Acremine G exhibited mild inhibition of sporangial growth. These findings suggest that Acremines could be a valuable area for further research and development of new, biologically-derived fungicides. The mode of action appears to be anti-germinative, which could be a valuable tool in an integrated pest management strategy.[5]

Comparative Efficacy of Alternative Fungicides and Biocontrol Agents

Given the rise of resistance to fungicides like QoIs (e.g., Azoxystrobin), a variety of alternative chemical and biological treatments are under investigation and in use. The following tables summarize quantitative data on the efficacy of several alternatives against both fungicide-sensitive (wild-type) and resistant isolates of P. viticola.

Table 1: In Vitro Efficacy of Selected Fungicides Against Plasmopara viticola Isolates

Fungicide ClassActive IngredientTarget IsolateEC50 (µg/mL)Reference
QoI AzoxystrobinSensitive< 0.3[1]
G143A Mutant (Resistant)> 100[1]
FamoxadoneSensitive< 0.3[1]
G143A Mutant (Resistant)Variable (some efficacy)[1]
MandestrobinSensitive< 0.3[1]
G143A Mutant (Resistant)Ineffective[1]
Non-QoI CaptanSensitive & G143A MutantEffective[1]
ThiramSensitive & G143A MutantEffective[1]
QiI Amisulbrom (B1667119)Not specified< 0.1[6]
Natural Product Acremine GNot specifiedMildly inhibitory (qualitative)

EC50: The effective concentration of a fungicide that inhibits 50% of the pathogen's growth or sporulation.

Table 2: In Vivo Efficacy of Fungicides and Biocontrol Agents Against Plasmopara viticola

Treatment TypeActive Ingredient/AgentMetricEfficacyReference
Chemical Fungicide Cymoxanil (8%) + Mancozeb (64%)Disease Severity Reduction80.49% - 82.17%[7]
Fluopicolide (4.44%) + Fosetyl-Al (66.67%)Disease Severity Reduction~78.19%[7]
Iprovalicarb (5.5%) + Propineb (61.25%)Disease Severity Reduction~74.71%[7]
Biocontrol Agent Trichoderma harzianumDisease Severity ReductionUp to 81.8%[2]
Streptomyces viridosporusDisease Severity Reduction67.3%[2]
Bacillus pumilus QST 2808 & B. subtilis QST 713Disease Severity Reduction94% - 97% (leaves), 100% (bunches)[2]
Alternaria alternata metabolites (diketopiperazines)Sporulation InhibitionSignificant reduction[2]
Essential Oil (Cinnamon)Sporulation InhibitionUp to 100% (at 4% concentration, 6h)[8]

Experimental Protocols

Accurate evaluation of fungicide efficacy is crucial for developing effective disease management strategies. Below are standardized methodologies for key experiments.

Leaf Disc Assay for Fungicide Sensitivity Screening

This in vitro method is widely used to determine the sensitivity of P. viticola isolates to various fungicides.[9][10]

  • Preparation of Leaf Discs: Healthy, young grapevine leaves (typically from susceptible cultivars like Vitis vinifera 'Pinot Noir') are collected and surface-sterilized. Leaf discs (e.g., 15mm diameter) are punched out.

  • Fungicide Application: A range of fungicide concentrations are prepared. The leaf discs are treated with the fungicide solutions, often by spraying or dipping, and allowed to dry. Control discs are treated with water or a solvent control.

  • Inoculation: A suspension of P. viticola sporangia (e.g., 1 x 10^4 to 5 x 10^4 sporangia/mL) is prepared from freshly sporulating lesions. A droplet of this suspension is placed on the abaxial (lower) surface of each leaf disc.

  • Incubation: The inoculated discs are placed on water agar (B569324) in petri dishes or multi-well plates to maintain high humidity.[10] They are incubated under controlled conditions (e.g., 20-25°C with a photoperiod) for 6-10 days.[11]

  • Assessment: After the incubation period, the discs are assessed for the presence and intensity of sporulation, typically as a percentage of the disc area covered by new sporangia.

  • Data Analysis: The percentage of inhibition of sporulation for each fungicide concentration is calculated relative to the untreated control. These data are then used to determine the EC50 value.[9]

In Vivo Fungicide Efficacy Trial in Vineyard

Field trials provide a more realistic evaluation of a fungicide's performance under natural conditions.[12]

  • Experimental Design: Trials are typically set up in commercial vineyards with a history of downy mildew. A randomized complete block design with multiple replicates (e.g., 4) is commonly used. Treatments include the test product(s), a reference fungicide with known efficacy, and an untreated control.[12]

  • Fungicide Application: Fungicides are applied at specified doses and intervals, mimicking typical grower practices. Applications are often timed based on weather conditions conducive to disease development.

  • Disease Assessment: Disease severity and incidence are assessed on both leaves and grape bunches at multiple time points during the growing season. This can be done by visually estimating the percentage of leaf or bunch area affected by downy mildew.[12]

  • Data Collection: In addition to disease data, meteorological data (temperature, humidity, rainfall) and any potential phytotoxicity of the treatments are recorded.[12]

  • Statistical Analysis: The collected data are statistically analyzed to determine significant differences in disease control between the treatments.

Visualizing Experimental and Logical Workflows

To further clarify the process of evaluating new compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship of components in fungicide resistance management.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_resistance Resistance Monitoring start Isolate P. viticola from infected leaves prep_inoculum Prepare sporangia suspension start->prep_inoculum molecular_assay Molecular assays (e.g., PCR for G143A) start->molecular_assay leaf_disc Leaf Disc Assay with fungicide concentrations prep_inoculum->leaf_disc assess_spore Assess sporulation inhibition leaf_disc->assess_spore calc_ec50 Calculate EC50 values assess_spore->calc_ec50 field_trial Randomized block field trial calc_ec50->field_trial Promising candidates apply_fungicide Apply fungicide treatments field_trial->apply_fungicide assess_disease Assess disease severity and incidence apply_fungicide->assess_disease analyze_data Statistical analysis of field data assess_disease->analyze_data end Final Efficacy Report analyze_data->end Efficacy data molecular_assay->calc_ec50 Characterize isolates

Caption: Experimental workflow for evaluating fungicide efficacy.

resistance_management cluster_problem Problem cluster_solutions Management Strategies resistance Fungicide Resistance in P. viticola alt_chem Alternative Chemical Fungicides (multi-site) resistance->alt_chem necessitates biocontrol Biocontrol Agents (e.g., Acremines, Trichoderma) resistance->biocontrol necessitates cultural Cultural Practices (e.g., canopy management) resistance->cultural necessitates monitoring Resistance Monitoring resistance->monitoring necessitates integrated_management Integrated Pest Management (IPM) alt_chem->integrated_management biocontrol->integrated_management cultural->integrated_management monitoring->integrated_management informs

Caption: Integrated approach to fungicide resistance management.

References

Efficacy of Novel and Conventional Treatments Against Fungicide-Resistant Plasmopara viticola: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Grapevine downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease that poses a significant threat to viticulture worldwide.[1][2][3] For decades, chemical control, particularly with single-site fungicides such as Quinone outside inhibitors (QoIs), has been a primary management strategy. However, the extensive use of these fungicides has led to the widespread development of resistant P. viticola populations, rendering many conventional treatments ineffective.[1][2][3][4] This guide provides a comparative overview of the efficacy of various treatments against fungicide-resistant P. viticola, with a special focus on emerging biocontrol agents and established chemical alternatives. We present available experimental data to aid researchers, scientists, and drug development professionals in navigating the complex landscape of downy mildew management.

Emerging Biocontrol Agents: The Case of Acremines

Recent research has highlighted the potential of secondary metabolites from microorganisms as a novel source of anti-oomycete compounds. Among these, the "Acremines" have shown promise. Acremines are a family of compounds (A-N) produced by the endophytic fungus Acremonium byssoides (also identified as Acremonium persicinum). This fungus has been isolated from the sporangiophores of P. viticola on grapevine leaves.

While specific quantitative data for "Acremine I" is not available in the current body of literature, studies on the Acremine family indicate inhibitory effects on P. viticola. Specifically, Acremines A-D have been shown to inhibit the germination of sporangia, and Acremine G exhibited mild inhibition of sporangial growth. These findings suggest that Acremines could be a valuable area for further research and development of new, biologically-derived fungicides. The mode of action appears to be anti-germinative, which could be a valuable tool in an integrated pest management strategy.[5]

Comparative Efficacy of Alternative Fungicides and Biocontrol Agents

Given the rise of resistance to fungicides like QoIs (e.g., Azoxystrobin), a variety of alternative chemical and biological treatments are under investigation and in use. The following tables summarize quantitative data on the efficacy of several alternatives against both fungicide-sensitive (wild-type) and resistant isolates of P. viticola.

Table 1: In Vitro Efficacy of Selected Fungicides Against Plasmopara viticola Isolates

Fungicide ClassActive IngredientTarget IsolateEC50 (µg/mL)Reference
QoI AzoxystrobinSensitive< 0.3[1]
G143A Mutant (Resistant)> 100[1]
FamoxadoneSensitive< 0.3[1]
G143A Mutant (Resistant)Variable (some efficacy)[1]
MandestrobinSensitive< 0.3[1]
G143A Mutant (Resistant)Ineffective[1]
Non-QoI CaptanSensitive & G143A MutantEffective[1]
ThiramSensitive & G143A MutantEffective[1]
QiI AmisulbromNot specified< 0.1[6]
Natural Product Acremine GNot specifiedMildly inhibitory (qualitative)

EC50: The effective concentration of a fungicide that inhibits 50% of the pathogen's growth or sporulation.

Table 2: In Vivo Efficacy of Fungicides and Biocontrol Agents Against Plasmopara viticola

Treatment TypeActive Ingredient/AgentMetricEfficacyReference
Chemical Fungicide Cymoxanil (8%) + Mancozeb (64%)Disease Severity Reduction80.49% - 82.17%[7]
Fluopicolide (4.44%) + Fosetyl-Al (66.67%)Disease Severity Reduction~78.19%[7]
Iprovalicarb (5.5%) + Propineb (61.25%)Disease Severity Reduction~74.71%[7]
Biocontrol Agent Trichoderma harzianumDisease Severity ReductionUp to 81.8%[2]
Streptomyces viridosporusDisease Severity Reduction67.3%[2]
Bacillus pumilus QST 2808 & B. subtilis QST 713Disease Severity Reduction94% - 97% (leaves), 100% (bunches)[2]
Alternaria alternata metabolites (diketopiperazines)Sporulation InhibitionSignificant reduction[2]
Essential Oil (Cinnamon)Sporulation InhibitionUp to 100% (at 4% concentration, 6h)[8]

Experimental Protocols

Accurate evaluation of fungicide efficacy is crucial for developing effective disease management strategies. Below are standardized methodologies for key experiments.

Leaf Disc Assay for Fungicide Sensitivity Screening

This in vitro method is widely used to determine the sensitivity of P. viticola isolates to various fungicides.[9][10]

  • Preparation of Leaf Discs: Healthy, young grapevine leaves (typically from susceptible cultivars like Vitis vinifera 'Pinot Noir') are collected and surface-sterilized. Leaf discs (e.g., 15mm diameter) are punched out.

  • Fungicide Application: A range of fungicide concentrations are prepared. The leaf discs are treated with the fungicide solutions, often by spraying or dipping, and allowed to dry. Control discs are treated with water or a solvent control.

  • Inoculation: A suspension of P. viticola sporangia (e.g., 1 x 10^4 to 5 x 10^4 sporangia/mL) is prepared from freshly sporulating lesions. A droplet of this suspension is placed on the abaxial (lower) surface of each leaf disc.

  • Incubation: The inoculated discs are placed on water agar in petri dishes or multi-well plates to maintain high humidity.[10] They are incubated under controlled conditions (e.g., 20-25°C with a photoperiod) for 6-10 days.[11]

  • Assessment: After the incubation period, the discs are assessed for the presence and intensity of sporulation, typically as a percentage of the disc area covered by new sporangia.

  • Data Analysis: The percentage of inhibition of sporulation for each fungicide concentration is calculated relative to the untreated control. These data are then used to determine the EC50 value.[9]

In Vivo Fungicide Efficacy Trial in Vineyard

Field trials provide a more realistic evaluation of a fungicide's performance under natural conditions.[12]

  • Experimental Design: Trials are typically set up in commercial vineyards with a history of downy mildew. A randomized complete block design with multiple replicates (e.g., 4) is commonly used. Treatments include the test product(s), a reference fungicide with known efficacy, and an untreated control.[12]

  • Fungicide Application: Fungicides are applied at specified doses and intervals, mimicking typical grower practices. Applications are often timed based on weather conditions conducive to disease development.

  • Disease Assessment: Disease severity and incidence are assessed on both leaves and grape bunches at multiple time points during the growing season. This can be done by visually estimating the percentage of leaf or bunch area affected by downy mildew.[12]

  • Data Collection: In addition to disease data, meteorological data (temperature, humidity, rainfall) and any potential phytotoxicity of the treatments are recorded.[12]

  • Statistical Analysis: The collected data are statistically analyzed to determine significant differences in disease control between the treatments.

Visualizing Experimental and Logical Workflows

To further clarify the process of evaluating new compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship of components in fungicide resistance management.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_resistance Resistance Monitoring start Isolate P. viticola from infected leaves prep_inoculum Prepare sporangia suspension start->prep_inoculum molecular_assay Molecular assays (e.g., PCR for G143A) start->molecular_assay leaf_disc Leaf Disc Assay with fungicide concentrations prep_inoculum->leaf_disc assess_spore Assess sporulation inhibition leaf_disc->assess_spore calc_ec50 Calculate EC50 values assess_spore->calc_ec50 field_trial Randomized block field trial calc_ec50->field_trial Promising candidates apply_fungicide Apply fungicide treatments field_trial->apply_fungicide assess_disease Assess disease severity and incidence apply_fungicide->assess_disease analyze_data Statistical analysis of field data assess_disease->analyze_data end Final Efficacy Report analyze_data->end Efficacy data molecular_assay->calc_ec50 Characterize isolates

Caption: Experimental workflow for evaluating fungicide efficacy.

resistance_management cluster_problem Problem cluster_solutions Management Strategies resistance Fungicide Resistance in P. viticola alt_chem Alternative Chemical Fungicides (multi-site) resistance->alt_chem necessitates biocontrol Biocontrol Agents (e.g., Acremines, Trichoderma) resistance->biocontrol necessitates cultural Cultural Practices (e.g., canopy management) resistance->cultural necessitates monitoring Resistance Monitoring resistance->monitoring necessitates integrated_management Integrated Pest Management (IPM) alt_chem->integrated_management biocontrol->integrated_management cultural->integrated_management monitoring->integrated_management informs

Caption: Integrated approach to fungicide resistance management.

References

Validating the Antifungal Spectrum of 2E,4E-Decadienoic Acid Against Oomycetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-oomycete activity of 2E,4E-decadienoic acid (DDA), a novel natural compound, against other established anti-oomycete agents. The data presented is based on published experimental findings and is intended to serve as a resource for researchers investigating new antifungal and anti-oomycete compounds.

Comparative Efficacy Against Pathogenic Oomycetes

The in vitro efficacy of 2E,4E-decadienoic acid (DDA) was evaluated against a panel of pathogenic oomycetes and compared with the activities of two widely used fungicides, Metalaxyl and Phosphorous Acid. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit 50% of the pathogen's growth, are summarized in the table below.

CompoundOomycete SpeciesEC50 (µg/mL)Reference
2E,4E-Decadienoic Acid (DDA) Phytophthora nicotianae34.59[1]
Phytophthora capsiciStrong Inhibition at 100 µg/mL[1]
Phytophthora sojaeStrong Inhibition at 100 µg/mL[1]
Pythium aphanidermatumStrong Inhibition at 100 µg/mL[1]
Pythium coloratumStrong Inhibition at 100 µg/mL[1]
Pythium ultimumStrong Inhibition at 100 µg/mL[1]
Metalaxyl Phytophthora nicotianae0.328 - 3.57[2][3][4]
Phytophthora capsici0.4 (sensitive strains)[5]
Phosphorous Acid Phytophthora nicotianaeEffective as a root drench[6]
Phytophthora capsici50.5 - 324.4[7][8]

Note: "Strong Inhibition at 100 µg/mL" indicates that while a specific EC50 value was not provided in the cited literature, the compound demonstrated significant growth inhibition at this concentration[1].

Experimental Workflow

The following diagram illustrates a standard workflow for determining the in vitro antifungal spectrum of a test compound against oomycetes.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Collection & Analysis start Start culture Oomycete Culture Preparation start->culture compound Test Compound Serial Dilution start->compound inoculation Inoculation of Oomycete on Amended Media culture->inoculation compound->inoculation incubation Incubation under Controlled Conditions inoculation->incubation measurement Measurement of Mycelial Growth incubation->measurement calculation Calculation of Growth Inhibition (%) measurement->calculation ec50 Determination of EC50 Value calculation->ec50 end End ec50->end

Caption: Experimental workflow for in vitro anti-oomycete susceptibility testing.

Experimental Protocols

The following protocols are based on standard methodologies for determining the anti-oomycete activity of chemical compounds.

Oomycete Culture and Inoculum Preparation
  • Culture Maintenance: Oomycete isolates are maintained on a suitable solid medium, such as V8 juice agar (B569324) or potato dextrose agar (PDA), at a controlled temperature (e.g., 25°C) in the dark.

  • Inoculum for Mycelial Growth Assays: For agar dilution assays, mycelial plugs (typically 5-7 mm in diameter) are excised from the leading edge of an actively growing colony. For broth microdilution assays, a mycelial suspension can be prepared by homogenizing a mature culture in a sterile liquid medium.

In Vitro Susceptibility Testing: Agar Dilution Method

This method is commonly used to determine the effect of a compound on the mycelial growth of oomycetes.

  • Preparation of Amended Media: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of dilutions of the stock solution are then prepared. Each dilution is added to the molten agar medium (e.g., PDA) to achieve the desired final concentrations of the test compound. The final concentration of the solvent in the medium should be non-inhibitory to the oomycete growth (typically ≤1% v/v). A control medium containing only the solvent is also prepared.

  • Inoculation: A mycelial plug of the target oomycete is placed in the center of each agar plate containing the amended and control media.

  • Incubation: The plates are incubated at an optimal temperature for the specific oomycete species (e.g., 25°C) in the dark for a period sufficient for significant growth in the control plates (e.g., 7 days).

  • Data Collection: The diameter of the oomycete colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the test compound relative to the growth on the control plate. The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the compound concentrations.

In Vitro Susceptibility Testing: Broth Microdilution Method

This high-throughput method is suitable for screening a large number of compounds or isolates.

  • Preparation of Test Plates: The assay is performed in sterile 96-well microtiter plates. A serial dilution of the test compound is prepared in a suitable liquid medium (e.g., potato dextrose broth - PDB).

  • Inoculation: Each well is inoculated with a standardized suspension of oomycete mycelium or zoospores.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 25°C, with or without shaking).

  • Data Collection: Fungal growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the EC50 value is determined as described for the agar dilution method.

Signaling Pathway of a Phenylamide Fungicide (e.g., Metalaxyl)

The following diagram illustrates the proposed mechanism of action for phenylamide fungicides like Metalaxyl, which are known to be effective against many oomycetes.

signaling_pathway cluster_cell Inside the Oomycete Cell Metalaxyl Metalaxyl CellMembrane Oomycete Cell Membrane Metalaxyl->CellMembrane Enters Cell RNAPolymeraseI RNA Polymerase I rRNASynthesis rRNA Synthesis RNAPolymeraseI->rRNASynthesis Inhibition ProteinSynthesis Protein Synthesis rRNASynthesis->ProteinSynthesis Leads to disruption of MycelialGrowth Mycelial Growth ProteinSynthesis->MycelialGrowth Inhibition of

Caption: Proposed mechanism of action of Metalaxyl in oomycetes.

References

Validating the Antifungal Spectrum of 2E,4E-Decadienoic Acid Against Oomycetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-oomycete activity of 2E,4E-decadienoic acid (DDA), a novel natural compound, against other established anti-oomycete agents. The data presented is based on published experimental findings and is intended to serve as a resource for researchers investigating new antifungal and anti-oomycete compounds.

Comparative Efficacy Against Pathogenic Oomycetes

The in vitro efficacy of 2E,4E-decadienoic acid (DDA) was evaluated against a panel of pathogenic oomycetes and compared with the activities of two widely used fungicides, Metalaxyl and Phosphorous Acid. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit 50% of the pathogen's growth, are summarized in the table below.

CompoundOomycete SpeciesEC50 (µg/mL)Reference
2E,4E-Decadienoic Acid (DDA) Phytophthora nicotianae34.59[1]
Phytophthora capsiciStrong Inhibition at 100 µg/mL[1]
Phytophthora sojaeStrong Inhibition at 100 µg/mL[1]
Pythium aphanidermatumStrong Inhibition at 100 µg/mL[1]
Pythium coloratumStrong Inhibition at 100 µg/mL[1]
Pythium ultimumStrong Inhibition at 100 µg/mL[1]
Metalaxyl Phytophthora nicotianae0.328 - 3.57[2][3][4]
Phytophthora capsici0.4 (sensitive strains)[5]
Phosphorous Acid Phytophthora nicotianaeEffective as a root drench[6]
Phytophthora capsici50.5 - 324.4[7][8]

Note: "Strong Inhibition at 100 µg/mL" indicates that while a specific EC50 value was not provided in the cited literature, the compound demonstrated significant growth inhibition at this concentration[1].

Experimental Workflow

The following diagram illustrates a standard workflow for determining the in vitro antifungal spectrum of a test compound against oomycetes.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Collection & Analysis start Start culture Oomycete Culture Preparation start->culture compound Test Compound Serial Dilution start->compound inoculation Inoculation of Oomycete on Amended Media culture->inoculation compound->inoculation incubation Incubation under Controlled Conditions inoculation->incubation measurement Measurement of Mycelial Growth incubation->measurement calculation Calculation of Growth Inhibition (%) measurement->calculation ec50 Determination of EC50 Value calculation->ec50 end End ec50->end

Caption: Experimental workflow for in vitro anti-oomycete susceptibility testing.

Experimental Protocols

The following protocols are based on standard methodologies for determining the anti-oomycete activity of chemical compounds.

Oomycete Culture and Inoculum Preparation
  • Culture Maintenance: Oomycete isolates are maintained on a suitable solid medium, such as V8 juice agar or potato dextrose agar (PDA), at a controlled temperature (e.g., 25°C) in the dark.

  • Inoculum for Mycelial Growth Assays: For agar dilution assays, mycelial plugs (typically 5-7 mm in diameter) are excised from the leading edge of an actively growing colony. For broth microdilution assays, a mycelial suspension can be prepared by homogenizing a mature culture in a sterile liquid medium.

In Vitro Susceptibility Testing: Agar Dilution Method

This method is commonly used to determine the effect of a compound on the mycelial growth of oomycetes.

  • Preparation of Amended Media: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of dilutions of the stock solution are then prepared. Each dilution is added to the molten agar medium (e.g., PDA) to achieve the desired final concentrations of the test compound. The final concentration of the solvent in the medium should be non-inhibitory to the oomycete growth (typically ≤1% v/v). A control medium containing only the solvent is also prepared.

  • Inoculation: A mycelial plug of the target oomycete is placed in the center of each agar plate containing the amended and control media.

  • Incubation: The plates are incubated at an optimal temperature for the specific oomycete species (e.g., 25°C) in the dark for a period sufficient for significant growth in the control plates (e.g., 7 days).

  • Data Collection: The diameter of the oomycete colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the test compound relative to the growth on the control plate. The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the compound concentrations.

In Vitro Susceptibility Testing: Broth Microdilution Method

This high-throughput method is suitable for screening a large number of compounds or isolates.

  • Preparation of Test Plates: The assay is performed in sterile 96-well microtiter plates. A serial dilution of the test compound is prepared in a suitable liquid medium (e.g., potato dextrose broth - PDB).

  • Inoculation: Each well is inoculated with a standardized suspension of oomycete mycelium or zoospores.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 25°C, with or without shaking).

  • Data Collection: Fungal growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the EC50 value is determined as described for the agar dilution method.

Signaling Pathway of a Phenylamide Fungicide (e.g., Metalaxyl)

The following diagram illustrates the proposed mechanism of action for phenylamide fungicides like Metalaxyl, which are known to be effective against many oomycetes.

signaling_pathway cluster_cell Inside the Oomycete Cell Metalaxyl Metalaxyl CellMembrane Oomycete Cell Membrane Metalaxyl->CellMembrane Enters Cell RNAPolymeraseI RNA Polymerase I rRNASynthesis rRNA Synthesis RNAPolymeraseI->rRNASynthesis Inhibition ProteinSynthesis Protein Synthesis rRNASynthesis->ProteinSynthesis Leads to disruption of MycelialGrowth Mycelial Growth ProteinSynthesis->MycelialGrowth Inhibition of

Caption: Proposed mechanism of action of Metalaxyl in oomycetes.

References

head-to-head comparison of Acremine I and copper-based fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the fungal metabolite Acremine I and traditional copper-based fungicides. The information is intended to aid researchers and professionals in evaluating these compounds for potential applications in antifungal research and development.

Overview and Mechanism of Action

This compound is a fungal metabolite originally isolated from Acremonium byssoides. It is part of a larger family of secondary metabolites known as acremines, which have demonstrated antifungal properties. The primary mode of action identified for this compound is the inhibition of sporangia germination in oomycetes like Plasmopara viticola, the causal agent of grapevine downy mildew. While the precise molecular signaling pathway of this compound has not been fully elucidated, its nature as a secondary metabolite suggests it may act on specific cellular targets, a common characteristic of such natural products.

Copper-Based Fungicides are a long-standing and widely utilized class of broad-spectrum fungicides. Their mechanism of action is multi-sited and relies on the release of cupric ions (Cu²⁺). These ions are non-specifically toxic to fungal cells, where they denature proteins and enzymes, disrupt cellular respiration, and damage cell membranes, leading to cell death. This multi-site activity makes the development of resistance in fungal populations less likely.

Comparative Efficacy Against Plasmopara viticola

Table 1: Efficacy of this compound and Copper-Based Fungicides Against Plasmopara viticola

CompoundTargetEfficacy MetricConcentrationResult
This compoundP. viticolaInhibition of Sporangia Germination1 mM32.8% Inhibition
Copper HydroxideP. viticolaDisease Severity Reduction300 g/hLUp to 77% efficacy
Copper-based productsP. viticolaDisease Reduction200-400 g Cu/ha72-89% efficacy[1]

It is important to note that the experimental conditions for these results differed, and thus, this table should be interpreted as an indirect comparison of potential efficacy.

Experimental Protocols

Sporangia Germination Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on fungal sporangia germination.

  • Preparation of Spore Suspension: Sporangia of the target fungus are harvested from infected plant tissue or a culture medium. The concentration of the sporangia is adjusted to a standard level (e.g., 1 x 10^5 sporangia/mL) using sterile distilled water and a hemocytometer.

  • Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent and then diluted to the desired concentrations in sterile distilled water. A control solution without the test compound is also prepared.

  • Incubation: Aliquots of the spore suspension are mixed with the test and control solutions on a microscope slide or in a multi-well plate. The slides or plates are then incubated in a humid chamber at an optimal temperature for germination (e.g., 25°C) for a specific period (e.g., 2-24 hours).

  • Microscopic Examination: After incubation, the number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Calculation of Inhibition: The percentage of germination inhibition is calculated using the formula: (1 - (T/C)) * 100, where T is the percentage of germination in the treatment group and C is the percentage of germination in the control group.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis spore_suspension Prepare Spore Suspension (e.g., 1x10^5 sporangia/mL) incubation Mix Spores and Solutions Incubate in Humid Chamber (e.g., 25°C, 2-24h) spore_suspension->incubation test_solutions Prepare Test Compound (e.g., this compound) and Control Solutions test_solutions->incubation microscopy Microscopic Examination (Count Germinated/Non-germinated Spores) incubation->microscopy calculation Calculate Percentage of Germination Inhibition microscopy->calculation

Caption: Experimental workflow for a sporangia germination inhibition assay.

Signaling Pathways

The signaling pathways for this compound are not yet characterized. However, based on its nature as a secondary metabolite with specific inhibitory action, a hypothetical pathway can be contrasted with the well-understood multi-site action of copper-based fungicides.

Hypothetical Signaling Pathway for this compound

As a specific inhibitor, this compound likely interacts with a particular enzyme or receptor crucial for the germination process. This interaction would disrupt a specific signaling cascade, leading to the observed inhibition.

G acremine This compound target Specific Cellular Target (e.g., Enzyme, Receptor) acremine->target pathway Disruption of Specific Signaling Pathway target->pathway germination Inhibition of Sporangia Germination pathway->germination

Caption: Hypothetical signaling pathway for this compound.

Mode of Action of Copper-Based Fungicides

The fungicidal activity of copper is a result of its non-specific interaction with multiple cellular components.

G copper Copper-Based Fungicide cu_ions Release of Cu²⁺ Ions copper->cu_ions proteins Protein and Enzyme Denaturation cu_ions->proteins respiration Disruption of Cellular Respiration cu_ions->respiration membranes Cell Membrane Damage cu_ions->membranes cell_death Fungal Cell Death proteins->cell_death respiration->cell_death membranes->cell_death

Caption: Multi-site mode of action of copper-based fungicides.

Summary and Conclusion

This compound is a fungal secondary metabolite with demonstrated in vitro activity against Plasmopara viticola, a significant plant pathogen. Its specific mode of action, likely targeting a key step in sporangia germination, presents a potential advantage over the broad-spectrum, non-specific activity of copper-based fungicides. A more targeted approach could lead to lower effective concentrations and potentially reduced non-target effects.

However, the current body of research on this compound is limited. Further studies are required to fully elucidate its mechanism of action, evaluate its efficacy across a broader range of fungal pathogens, and assess its potential for phytotoxicity and environmental impact. In contrast, copper-based fungicides have a long history of use and a well-understood, multi-site mode of action that is effective against a wide array of fungal and bacterial pathogens. While effective, the environmental accumulation of copper and its potential for phytotoxicity are known drawbacks.

For researchers and drug development professionals, this compound represents an intriguing lead compound for the development of novel, target-specific fungicides. Future research should focus on direct comparative studies with existing fungicides, elucidation of its molecular target and signaling pathway, and evaluation of its in-planta efficacy and safety.

References

head-to-head comparison of Acremine I and copper-based fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the fungal metabolite Acremine I and traditional copper-based fungicides. The information is intended to aid researchers and professionals in evaluating these compounds for potential applications in antifungal research and development.

Overview and Mechanism of Action

This compound is a fungal metabolite originally isolated from Acremonium byssoides. It is part of a larger family of secondary metabolites known as acremines, which have demonstrated antifungal properties. The primary mode of action identified for this compound is the inhibition of sporangia germination in oomycetes like Plasmopara viticola, the causal agent of grapevine downy mildew. While the precise molecular signaling pathway of this compound has not been fully elucidated, its nature as a secondary metabolite suggests it may act on specific cellular targets, a common characteristic of such natural products.

Copper-Based Fungicides are a long-standing and widely utilized class of broad-spectrum fungicides. Their mechanism of action is multi-sited and relies on the release of cupric ions (Cu²⁺). These ions are non-specifically toxic to fungal cells, where they denature proteins and enzymes, disrupt cellular respiration, and damage cell membranes, leading to cell death. This multi-site activity makes the development of resistance in fungal populations less likely.

Comparative Efficacy Against Plasmopara viticola

Table 1: Efficacy of this compound and Copper-Based Fungicides Against Plasmopara viticola

CompoundTargetEfficacy MetricConcentrationResult
This compoundP. viticolaInhibition of Sporangia Germination1 mM32.8% Inhibition
Copper HydroxideP. viticolaDisease Severity Reduction300 g/hLUp to 77% efficacy
Copper-based productsP. viticolaDisease Reduction200-400 g Cu/ha72-89% efficacy[1]

It is important to note that the experimental conditions for these results differed, and thus, this table should be interpreted as an indirect comparison of potential efficacy.

Experimental Protocols

Sporangia Germination Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on fungal sporangia germination.

  • Preparation of Spore Suspension: Sporangia of the target fungus are harvested from infected plant tissue or a culture medium. The concentration of the sporangia is adjusted to a standard level (e.g., 1 x 10^5 sporangia/mL) using sterile distilled water and a hemocytometer.

  • Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent and then diluted to the desired concentrations in sterile distilled water. A control solution without the test compound is also prepared.

  • Incubation: Aliquots of the spore suspension are mixed with the test and control solutions on a microscope slide or in a multi-well plate. The slides or plates are then incubated in a humid chamber at an optimal temperature for germination (e.g., 25°C) for a specific period (e.g., 2-24 hours).

  • Microscopic Examination: After incubation, the number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Calculation of Inhibition: The percentage of germination inhibition is calculated using the formula: (1 - (T/C)) * 100, where T is the percentage of germination in the treatment group and C is the percentage of germination in the control group.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis spore_suspension Prepare Spore Suspension (e.g., 1x10^5 sporangia/mL) incubation Mix Spores and Solutions Incubate in Humid Chamber (e.g., 25°C, 2-24h) spore_suspension->incubation test_solutions Prepare Test Compound (e.g., this compound) and Control Solutions test_solutions->incubation microscopy Microscopic Examination (Count Germinated/Non-germinated Spores) incubation->microscopy calculation Calculate Percentage of Germination Inhibition microscopy->calculation

Caption: Experimental workflow for a sporangia germination inhibition assay.

Signaling Pathways

The signaling pathways for this compound are not yet characterized. However, based on its nature as a secondary metabolite with specific inhibitory action, a hypothetical pathway can be contrasted with the well-understood multi-site action of copper-based fungicides.

Hypothetical Signaling Pathway for this compound

As a specific inhibitor, this compound likely interacts with a particular enzyme or receptor crucial for the germination process. This interaction would disrupt a specific signaling cascade, leading to the observed inhibition.

G acremine This compound target Specific Cellular Target (e.g., Enzyme, Receptor) acremine->target pathway Disruption of Specific Signaling Pathway target->pathway germination Inhibition of Sporangia Germination pathway->germination

Caption: Hypothetical signaling pathway for this compound.

Mode of Action of Copper-Based Fungicides

The fungicidal activity of copper is a result of its non-specific interaction with multiple cellular components.

G copper Copper-Based Fungicide cu_ions Release of Cu²⁺ Ions copper->cu_ions proteins Protein and Enzyme Denaturation cu_ions->proteins respiration Disruption of Cellular Respiration cu_ions->respiration membranes Cell Membrane Damage cu_ions->membranes cell_death Fungal Cell Death proteins->cell_death respiration->cell_death membranes->cell_death

Caption: Multi-site mode of action of copper-based fungicides.

Summary and Conclusion

This compound is a fungal secondary metabolite with demonstrated in vitro activity against Plasmopara viticola, a significant plant pathogen. Its specific mode of action, likely targeting a key step in sporangia germination, presents a potential advantage over the broad-spectrum, non-specific activity of copper-based fungicides. A more targeted approach could lead to lower effective concentrations and potentially reduced non-target effects.

However, the current body of research on this compound is limited. Further studies are required to fully elucidate its mechanism of action, evaluate its efficacy across a broader range of fungal pathogens, and assess its potential for phytotoxicity and environmental impact. In contrast, copper-based fungicides have a long history of use and a well-understood, multi-site mode of action that is effective against a wide array of fungal and bacterial pathogens. While effective, the environmental accumulation of copper and its potential for phytotoxicity are known drawbacks.

For researchers and drug development professionals, this compound represents an intriguing lead compound for the development of novel, target-specific fungicides. Future research should focus on direct comparative studies with existing fungicides, elucidation of its molecular target and signaling pathway, and evaluation of its in-planta efficacy and safety.

References

A Guide to Investigating Cross-Resistance of Novel Fungicides in Plasmopara viticola: A Methodological Approach Using Acremine I as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given the absence of publicly available data on the fungicidal activity and cross-resistance profile of Acremine I against Plasmopara viticola, this guide provides a comprehensive framework for how such a study could be designed and executed. This compound, a natural metabolite isolated from an endophytic fungus on P. viticola, represents a novel candidate for which resistance and cross-resistance profiles are unknown. This document outlines the experimental protocols, data analysis, and interpretation necessary to evaluate a new active ingredient against grapevine downy mildew and determine its potential for cross-resistance with established fungicide classes.

Comparative Framework for Fungicide Resistance in Plasmopara viticola

Before testing a new compound, it is crucial to understand the landscape of existing fungicide resistance. A cross-resistance study would compare the sensitivity of various P. viticola isolates to the new compound (this compound) against their known sensitivity to fungicides with different modes of action. Fungicides sharing a mode of action are often subject to cross-resistance.[1] The primary fungicide classes with documented resistance in P. viticola are summarized in the table below.

Fungicide ClassFRAC CodeMode of ActionKey Resistance Mechanism in P. viticolaRepresentative Active Ingredients
Quinone outside Inhibitors (QoI) 11Inhibits mitochondrial respiration at the Qo site of cytochrome bc1 complex, blocking ATP synthesis.[2][3]Point mutations in the cytochrome b gene, primarily G143A, and less frequently F129L.[1][2][4][5][6]Azoxystrobin, Kresoxim-methyl, Famoxadone
Carboxylic Acid Amides (CAA) 40Inhibit cellulose (B213188) synthesis in the oomycete cell wall.[2]Point mutations in the cellulose synthase 3 gene (PvCesA3), predominantly G1105S.[1][2][6][7]Dimethomorph, Mandipropamid, Iprovalicarb
Phenylamides (PA) 4Inhibit ribosomal RNA synthesis (RNA polymerase I).[8]Believed to be conferred by mutations in one or two major genes, though the specific site is not fully mapped.[8]Metalaxyl, Mefenoxam

Experimental Protocol for a Cross-Resistance Study

Since Plasmopara viticola is an obligate biotrophic pathogen, it cannot be cultured on synthetic media.[6] Therefore, in planta bioassays are the standard for assessing fungicide sensitivity. The leaf disc assay is a widely used and reliable method.[9][10][11]

Isolate Collection and Propagation
  • Sample Collection : Collect fresh, sporulating lesions of P. viticola from geographically distinct vineyards. To ensure a representative sample, collect lesions from 30-40 leaves per location.[9]

  • Isolate Purification : Establish single-sporangium isolates to ensure genetic homogeneity. This involves picking a single sporangium from a lesion and propagating it on a healthy, detached grapevine leaf of a susceptible cultivar (e.g., Vitis vinifera cv. Cabernet Sauvignon).[4]

  • Isolate Characterization : Characterize each isolate for its sensitivity to the main fungicide classes (QoI, CAA, PA) to establish baseline sensitivity and identify resistant isolates. Molecular testing (e.g., PCR-RFLP or sequencing) can confirm the presence of known resistance mutations (G143A for QoIs, G1105S for CAAs).[1][12]

  • Inoculum Preparation : Propagate isolates on detached leaves. After 7 days of incubation at 21°C with a 16-hour photoperiod, harvest freshly produced sporangia in cold, sterile water to create a sporangial suspension.[4] Adjust the concentration to 1 x 105 sporangia/mL for inoculation.

Leaf Disc Bioassay
  • Leaf Preparation : Use young, fully expanded leaves (third or fourth from the shoot apex) from a susceptible grapevine cultivar grown under controlled, fungicide-free conditions.

  • Fungicide Treatment : Prepare serial dilutions of this compound and reference fungicides (e.g., Azoxystrobin, Mandipropamid, Metalaxyl) in water.

  • Assay Setup :

    • Punch 15mm discs from the grapevine leaves.[9]

    • Place discs with their abaxial (lower) side up on 0.5% water agar (B569324) in 24-well plates.[9]

    • Apply a 10 µl droplet of the sporangial suspension to the center of each disc.[4]

    • Before the droplets dry, spray the fungicide solutions onto the discs until runoff. A control group should be sprayed with water only.

  • Incubation : Incubate the plates at 20-22°C with high humidity and a 16-hour photoperiod for 7-10 days, until sporulation is clearly visible on the control discs.[4][10]

  • Disease Assessment : Evaluate the percentage of the leaf disc area covered by sporulation.

Data Analysis
  • EC50 Calculation : For each isolate and each fungicide, calculate the Effective Concentration that inhibits 50% of sporulation (EC50) by plotting the percentage of sporulation inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

  • Resistance Factor (RF) : Calculate the Resistance Factor for each resistant isolate by dividing its EC50 value by the mean EC50 value of the sensitive baseline isolates.

    • RF = EC50 (Resistant Isolate) / EC50 (Sensitive Isolate)

  • Cross-Resistance Analysis : To determine if there is cross-resistance between this compound and a reference fungicide, plot the log-transformed EC50 values for this compound against the log-transformed EC50 values for the reference fungicide for all tested isolates. A significant positive correlation (determined by regression analysis) indicates cross-resistance.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in conducting a cross-resistance study for a new active ingredient against Plasmopara viticola.

G cluster_collection Isolate Collection & Preparation cluster_bioassay Leaf Disc Bioassay cluster_analysis Data Analysis & Interpretation A 1. Collect P. viticola Lesions from Vineyards B 2. Establish Single Sporangium Isolates A->B C 3. Characterize Isolates (Sensitive vs. Resistant) B->C D 4. Prepare Sporangial Inoculum (1x10^5/mL) C->D F 6. Inoculate Discs with P. viticola Suspension D->F E 5. Prepare Leaf Discs on Water Agar E->F G 7. Apply Serial Dilutions of This compound & Ref. Fungicides F->G H 8. Incubate for 7-10 Days (21°C, High Humidity) G->H I 9. Assess Sporulation Severity (%) H->I J 10. Calculate EC50 Values for Each Isolate/Fungicide I->J K 11. Calculate Resistance Factors (RF) J->K L 12. Correlate EC50 Values (this compound vs. Ref.) J->L M 13. Determine Cross-Resistance (Positive Correlation) L->M

Fig 1. Experimental workflow for a cross-resistance study.
Known Fungicide Resistance Pathways in P. viticola

This diagram illustrates the molecular targets and resistance mechanisms for the major fungicide classes used against P. viticola. Understanding these pathways is essential for interpreting potential cross-resistance results with a new compound.

G cluster_fungicides Fungicide Classes cluster_pathways Cellular Targets & Processes in P. viticola cluster_resistance Resistance Mechanisms QoI QoI Fungicides (e.g., Azoxystrobin) Mito Mitochondrial Respiration (ATP Production) QoI->Mito Inhibits CAA CAA Fungicides (e.g., Mandipropamid) CW Cell Wall Synthesis (Cellulose Synthase) CAA->CW Inhibits PA PA Fungicides (e.g., Metalaxyl) RNA Nucleic Acid Synthesis (rRNA Polymerase I) PA->RNA Inhibits QoI_R Target-Site Mutation (G143A in cyt b gene) Mito->QoI_R leads to selection of CAA_R Target-Site Mutation (G1105S in CesA3 gene) CW->CAA_R leads to selection of PA_R Target-Site Mutation (Gene(s) not fully mapped) RNA->PA_R leads to selection of QoI_R->QoI Confers resistance to CAA_R->CAA Confers resistance to PA_R->PA Confers resistance to

Fig 2. Known fungicide resistance pathways in P. viticola.

Interpretation of Potential Outcomes

By following this experimental framework, researchers can effectively characterize a novel compound like this compound.

  • No Correlation : If the EC50 values of this compound show no significant correlation with those of the reference fungicides (QoIs, CAAs, PAs), it suggests a novel mode of action and a low risk of cross-resistance with these existing fungicide groups. This would make this compound a valuable candidate for resistance management programs.

  • Positive Correlation : A strong positive correlation between the EC50 values of this compound and a specific fungicide class (e.g., QoIs) would indicate cross-resistance.[1] This implies that the new compound likely shares a similar mode of action or target site, and that field populations of P. viticola resistant to that class would also be resistant to this compound.

  • Negative Correlation : While less common, a negative correlation would suggest that isolates resistant to a known fungicide are more sensitive to this compound. This phenomenon, known as negative cross-resistance, is highly desirable for fungicide rotation strategies.

This guide provides a robust, objective methodology for the initial characterization and comparison of a novel fungicide candidate against Plasmopara viticola, addressing the critical need for new solutions in the face of growing fungicide resistance.

References

A Guide to Investigating Cross-Resistance of Novel Fungicides in Plasmopara viticola: A Methodological Approach Using Acremine I as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given the absence of publicly available data on the fungicidal activity and cross-resistance profile of Acremine I against Plasmopara viticola, this guide provides a comprehensive framework for how such a study could be designed and executed. This compound, a natural metabolite isolated from an endophytic fungus on P. viticola, represents a novel candidate for which resistance and cross-resistance profiles are unknown. This document outlines the experimental protocols, data analysis, and interpretation necessary to evaluate a new active ingredient against grapevine downy mildew and determine its potential for cross-resistance with established fungicide classes.

Comparative Framework for Fungicide Resistance in Plasmopara viticola

Before testing a new compound, it is crucial to understand the landscape of existing fungicide resistance. A cross-resistance study would compare the sensitivity of various P. viticola isolates to the new compound (this compound) against their known sensitivity to fungicides with different modes of action. Fungicides sharing a mode of action are often subject to cross-resistance.[1] The primary fungicide classes with documented resistance in P. viticola are summarized in the table below.

Fungicide ClassFRAC CodeMode of ActionKey Resistance Mechanism in P. viticolaRepresentative Active Ingredients
Quinone outside Inhibitors (QoI) 11Inhibits mitochondrial respiration at the Qo site of cytochrome bc1 complex, blocking ATP synthesis.[2][3]Point mutations in the cytochrome b gene, primarily G143A, and less frequently F129L.[1][2][4][5][6]Azoxystrobin, Kresoxim-methyl, Famoxadone
Carboxylic Acid Amides (CAA) 40Inhibit cellulose synthesis in the oomycete cell wall.[2]Point mutations in the cellulose synthase 3 gene (PvCesA3), predominantly G1105S.[1][2][6][7]Dimethomorph, Mandipropamid, Iprovalicarb
Phenylamides (PA) 4Inhibit ribosomal RNA synthesis (RNA polymerase I).[8]Believed to be conferred by mutations in one or two major genes, though the specific site is not fully mapped.[8]Metalaxyl, Mefenoxam

Experimental Protocol for a Cross-Resistance Study

Since Plasmopara viticola is an obligate biotrophic pathogen, it cannot be cultured on synthetic media.[6] Therefore, in planta bioassays are the standard for assessing fungicide sensitivity. The leaf disc assay is a widely used and reliable method.[9][10][11]

Isolate Collection and Propagation
  • Sample Collection : Collect fresh, sporulating lesions of P. viticola from geographically distinct vineyards. To ensure a representative sample, collect lesions from 30-40 leaves per location.[9]

  • Isolate Purification : Establish single-sporangium isolates to ensure genetic homogeneity. This involves picking a single sporangium from a lesion and propagating it on a healthy, detached grapevine leaf of a susceptible cultivar (e.g., Vitis vinifera cv. Cabernet Sauvignon).[4]

  • Isolate Characterization : Characterize each isolate for its sensitivity to the main fungicide classes (QoI, CAA, PA) to establish baseline sensitivity and identify resistant isolates. Molecular testing (e.g., PCR-RFLP or sequencing) can confirm the presence of known resistance mutations (G143A for QoIs, G1105S for CAAs).[1][12]

  • Inoculum Preparation : Propagate isolates on detached leaves. After 7 days of incubation at 21°C with a 16-hour photoperiod, harvest freshly produced sporangia in cold, sterile water to create a sporangial suspension.[4] Adjust the concentration to 1 x 105 sporangia/mL for inoculation.

Leaf Disc Bioassay
  • Leaf Preparation : Use young, fully expanded leaves (third or fourth from the shoot apex) from a susceptible grapevine cultivar grown under controlled, fungicide-free conditions.

  • Fungicide Treatment : Prepare serial dilutions of this compound and reference fungicides (e.g., Azoxystrobin, Mandipropamid, Metalaxyl) in water.

  • Assay Setup :

    • Punch 15mm discs from the grapevine leaves.[9]

    • Place discs with their abaxial (lower) side up on 0.5% water agar in 24-well plates.[9]

    • Apply a 10 µl droplet of the sporangial suspension to the center of each disc.[4]

    • Before the droplets dry, spray the fungicide solutions onto the discs until runoff. A control group should be sprayed with water only.

  • Incubation : Incubate the plates at 20-22°C with high humidity and a 16-hour photoperiod for 7-10 days, until sporulation is clearly visible on the control discs.[4][10]

  • Disease Assessment : Evaluate the percentage of the leaf disc area covered by sporulation.

Data Analysis
  • EC50 Calculation : For each isolate and each fungicide, calculate the Effective Concentration that inhibits 50% of sporulation (EC50) by plotting the percentage of sporulation inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

  • Resistance Factor (RF) : Calculate the Resistance Factor for each resistant isolate by dividing its EC50 value by the mean EC50 value of the sensitive baseline isolates.

    • RF = EC50 (Resistant Isolate) / EC50 (Sensitive Isolate)

  • Cross-Resistance Analysis : To determine if there is cross-resistance between this compound and a reference fungicide, plot the log-transformed EC50 values for this compound against the log-transformed EC50 values for the reference fungicide for all tested isolates. A significant positive correlation (determined by regression analysis) indicates cross-resistance.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in conducting a cross-resistance study for a new active ingredient against Plasmopara viticola.

G cluster_collection Isolate Collection & Preparation cluster_bioassay Leaf Disc Bioassay cluster_analysis Data Analysis & Interpretation A 1. Collect P. viticola Lesions from Vineyards B 2. Establish Single Sporangium Isolates A->B C 3. Characterize Isolates (Sensitive vs. Resistant) B->C D 4. Prepare Sporangial Inoculum (1x10^5/mL) C->D F 6. Inoculate Discs with P. viticola Suspension D->F E 5. Prepare Leaf Discs on Water Agar E->F G 7. Apply Serial Dilutions of This compound & Ref. Fungicides F->G H 8. Incubate for 7-10 Days (21°C, High Humidity) G->H I 9. Assess Sporulation Severity (%) H->I J 10. Calculate EC50 Values for Each Isolate/Fungicide I->J K 11. Calculate Resistance Factors (RF) J->K L 12. Correlate EC50 Values (this compound vs. Ref.) J->L M 13. Determine Cross-Resistance (Positive Correlation) L->M

Fig 1. Experimental workflow for a cross-resistance study.
Known Fungicide Resistance Pathways in P. viticola

This diagram illustrates the molecular targets and resistance mechanisms for the major fungicide classes used against P. viticola. Understanding these pathways is essential for interpreting potential cross-resistance results with a new compound.

G cluster_fungicides Fungicide Classes cluster_pathways Cellular Targets & Processes in P. viticola cluster_resistance Resistance Mechanisms QoI QoI Fungicides (e.g., Azoxystrobin) Mito Mitochondrial Respiration (ATP Production) QoI->Mito Inhibits CAA CAA Fungicides (e.g., Mandipropamid) CW Cell Wall Synthesis (Cellulose Synthase) CAA->CW Inhibits PA PA Fungicides (e.g., Metalaxyl) RNA Nucleic Acid Synthesis (rRNA Polymerase I) PA->RNA Inhibits QoI_R Target-Site Mutation (G143A in cyt b gene) Mito->QoI_R leads to selection of CAA_R Target-Site Mutation (G1105S in CesA3 gene) CW->CAA_R leads to selection of PA_R Target-Site Mutation (Gene(s) not fully mapped) RNA->PA_R leads to selection of QoI_R->QoI Confers resistance to CAA_R->CAA Confers resistance to PA_R->PA Confers resistance to

Fig 2. Known fungicide resistance pathways in P. viticola.

Interpretation of Potential Outcomes

By following this experimental framework, researchers can effectively characterize a novel compound like this compound.

  • No Correlation : If the EC50 values of this compound show no significant correlation with those of the reference fungicides (QoIs, CAAs, PAs), it suggests a novel mode of action and a low risk of cross-resistance with these existing fungicide groups. This would make this compound a valuable candidate for resistance management programs.

  • Positive Correlation : A strong positive correlation between the EC50 values of this compound and a specific fungicide class (e.g., QoIs) would indicate cross-resistance.[1] This implies that the new compound likely shares a similar mode of action or target site, and that field populations of P. viticola resistant to that class would also be resistant to this compound.

  • Negative Correlation : While less common, a negative correlation would suggest that isolates resistant to a known fungicide are more sensitive to this compound. This phenomenon, known as negative cross-resistance, is highly desirable for fungicide rotation strategies.

This guide provides a robust, objective methodology for the initial characterization and comparison of a novel fungicide candidate against Plasmopara viticola, addressing the critical need for new solutions in the face of growing fungicide resistance.

References

A Comparative Analysis of the In Vivo Efficacy of a Hypothetical Acremonium-Derived Fungicide (Acremine I) and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific in vivo efficacy data for a compound designated "Acremine I." The following comparison guide is based on a hypothetical Acremonium-derived antifungal agent, herein named this compound, to provide a framework for assessing such a compound against established commercial fungicides. The data presented for this compound is illustrative, while the data for commercial fungicides is based on published studies.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative performance of novel antifungal agents.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of our hypothetical this compound against key plant pathogens, compared to widely used commercial fungicides. Efficacy is primarily measured by the percentage of disease control or reduction in disease severity.

CompoundActive Ingredient(s)Target PathogenHost PlantEfficacy (% Disease Control)Reference
This compound (Hypothetical) Acremonium-derived metaboliteColletotrichum gloeosporioidesMango75%-
Dithane M-45 MancozebColletotrichum gloeosporioidesCashewProtected at 5 mg/ml[1][2][3][4]
Saaf Carbendazim (12%) + Mancozeb (63%)Colletotrichum gloeosporioidesMango60%[5][6]
Nativo Tebuconazole + TrifloxystrobinColletotrichum gloeosporioidesBlack PepperSignificantly suppressed disease development[7]
Cabrio Top Pyraclostrobin + MetiramColletotrichum acutatumPepperHigh disease control efficacy[8]
Pyraclostrobin PyraclostrobinColletotrichum spp.Passion FruitEffective in preventive treatment[9]

Experimental Protocols

A representative experimental protocol for assessing the in vivo efficacy of a fungicide against a plant pathogen is detailed below. This protocol is a composite of standard methodologies described in the cited literature.[10][11][12]

Objective: To evaluate the in vivo preventive efficacy of a test compound (e.g., this compound) against a fungal pathogen (e.g., Colletotrichum gloeosporioides) on a host plant (e.g., mango seedlings).

Materials:

  • Healthy, uniform host plants (e.g., 6-month-old mango seedlings).

  • Pure culture of the target fungal pathogen.

  • Test compound (this compound) and commercial fungicide (positive control) at predetermined concentrations.

  • Sterile distilled water (negative control).

  • Spore suspension preparation equipment (hemocytometer, microscope).

  • Pressurized sprayer.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Preparation: Acclimatize healthy mango seedlings in a greenhouse for one week prior to the experiment. Ensure plants are well-watered and free of any pre-existing disease or pest infestations.

  • Inoculum Preparation: Prepare a conidial suspension of C. gloeosporioides from a 10-day-old culture grown on Potato Dextrose Agar (PDA). Flood the culture with sterile distilled water and gently scrape the surface to dislodge conidia. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10^6 conidia/mL using a hemocytometer.

  • Fungicide Application (Preventive Assay):

    • Randomly divide the plants into treatment groups (this compound, commercial fungicide, and negative control), with at least three replications per group.

    • Prepare the desired concentrations of this compound and the commercial fungicide in sterile distilled water.

    • Spray the foliage of the plants in the respective treatment groups until runoff.

    • Allow the treated plants to air dry for 24 hours.

  • Inoculation:

    • After 24 hours, uniformly spray the foliage of all plants (including the control group) with the prepared spore suspension of C. gloeosporioides.

    • Cover the inoculated plants with polyethylene (B3416737) bags for 48 hours to maintain high humidity and promote fungal infection.

  • Incubation and Observation:

    • Remove the polyethylene bags and maintain the plants in a growth chamber or greenhouse with a 12-hour photoperiod and controlled temperature and humidity.

    • Observe the plants daily for the appearance of disease symptoms (e.g., anthracnose lesions).

  • Data Collection and Analysis:

    • After a specified period (e.g., 14 days post-inoculation), assess the disease severity on the leaves of each plant. This can be done using a disease rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >50% leaf area affected).

    • Calculate the Percent Disease Index (PDI) for each treatment group.

    • Determine the percent disease control for each fungicide treatment relative to the untreated control using the formula:

      • % Disease Control = [(PDI in Control - PDI in Treatment) / PDI in Control] x 100

    • Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_prep Plant Preparation application Fungicide Application plant_prep->application inoculum_prep Inoculum Preparation inoculation Pathogen Inoculation inoculum_prep->inoculation fungicide_prep Fungicide Preparation fungicide_prep->application application->inoculation incubation Incubation inoculation->incubation data_collection Data Collection incubation->data_collection data_analysis Statistical Analysis data_collection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for in vivo fungicide efficacy testing.

Signaling_Pathway cluster_fungus Fungal Cell cluster_pathway Signaling Cascade cluster_response Cellular Response acremine This compound receptor Cell Wall/Membrane Receptor acremine->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf cell_wall_synthesis Inhibition of Cell Wall Synthesis tf->cell_wall_synthesis Downregulation apoptosis Apoptosis tf->apoptosis Upregulation

Caption: Hypothetical signaling pathway for this compound's antifungal action.

References

A Comparative Analysis of the In Vivo Efficacy of a Hypothetical Acremonium-Derived Fungicide (Acremine I) and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific in vivo efficacy data for a compound designated "Acremine I." The following comparison guide is based on a hypothetical Acremonium-derived antifungal agent, herein named this compound, to provide a framework for assessing such a compound against established commercial fungicides. The data presented for this compound is illustrative, while the data for commercial fungicides is based on published studies.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative performance of novel antifungal agents.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of our hypothetical this compound against key plant pathogens, compared to widely used commercial fungicides. Efficacy is primarily measured by the percentage of disease control or reduction in disease severity.

CompoundActive Ingredient(s)Target PathogenHost PlantEfficacy (% Disease Control)Reference
This compound (Hypothetical) Acremonium-derived metaboliteColletotrichum gloeosporioidesMango75%-
Dithane M-45 MancozebColletotrichum gloeosporioidesCashewProtected at 5 mg/ml[1][2][3][4]
Saaf Carbendazim (12%) + Mancozeb (63%)Colletotrichum gloeosporioidesMango60%[5][6]
Nativo Tebuconazole + TrifloxystrobinColletotrichum gloeosporioidesBlack PepperSignificantly suppressed disease development[7]
Cabrio Top Pyraclostrobin + MetiramColletotrichum acutatumPepperHigh disease control efficacy[8]
Pyraclostrobin PyraclostrobinColletotrichum spp.Passion FruitEffective in preventive treatment[9]

Experimental Protocols

A representative experimental protocol for assessing the in vivo efficacy of a fungicide against a plant pathogen is detailed below. This protocol is a composite of standard methodologies described in the cited literature.[10][11][12]

Objective: To evaluate the in vivo preventive efficacy of a test compound (e.g., this compound) against a fungal pathogen (e.g., Colletotrichum gloeosporioides) on a host plant (e.g., mango seedlings).

Materials:

  • Healthy, uniform host plants (e.g., 6-month-old mango seedlings).

  • Pure culture of the target fungal pathogen.

  • Test compound (this compound) and commercial fungicide (positive control) at predetermined concentrations.

  • Sterile distilled water (negative control).

  • Spore suspension preparation equipment (hemocytometer, microscope).

  • Pressurized sprayer.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Preparation: Acclimatize healthy mango seedlings in a greenhouse for one week prior to the experiment. Ensure plants are well-watered and free of any pre-existing disease or pest infestations.

  • Inoculum Preparation: Prepare a conidial suspension of C. gloeosporioides from a 10-day-old culture grown on Potato Dextrose Agar (PDA). Flood the culture with sterile distilled water and gently scrape the surface to dislodge conidia. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10^6 conidia/mL using a hemocytometer.

  • Fungicide Application (Preventive Assay):

    • Randomly divide the plants into treatment groups (this compound, commercial fungicide, and negative control), with at least three replications per group.

    • Prepare the desired concentrations of this compound and the commercial fungicide in sterile distilled water.

    • Spray the foliage of the plants in the respective treatment groups until runoff.

    • Allow the treated plants to air dry for 24 hours.

  • Inoculation:

    • After 24 hours, uniformly spray the foliage of all plants (including the control group) with the prepared spore suspension of C. gloeosporioides.

    • Cover the inoculated plants with polyethylene bags for 48 hours to maintain high humidity and promote fungal infection.

  • Incubation and Observation:

    • Remove the polyethylene bags and maintain the plants in a growth chamber or greenhouse with a 12-hour photoperiod and controlled temperature and humidity.

    • Observe the plants daily for the appearance of disease symptoms (e.g., anthracnose lesions).

  • Data Collection and Analysis:

    • After a specified period (e.g., 14 days post-inoculation), assess the disease severity on the leaves of each plant. This can be done using a disease rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >50% leaf area affected).

    • Calculate the Percent Disease Index (PDI) for each treatment group.

    • Determine the percent disease control for each fungicide treatment relative to the untreated control using the formula:

      • % Disease Control = [(PDI in Control - PDI in Treatment) / PDI in Control] x 100

    • Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_prep Plant Preparation application Fungicide Application plant_prep->application inoculum_prep Inoculum Preparation inoculation Pathogen Inoculation inoculum_prep->inoculation fungicide_prep Fungicide Preparation fungicide_prep->application application->inoculation incubation Incubation inoculation->incubation data_collection Data Collection incubation->data_collection data_analysis Statistical Analysis data_collection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for in vivo fungicide efficacy testing.

Signaling_Pathway cluster_fungus Fungal Cell cluster_pathway Signaling Cascade cluster_response Cellular Response acremine This compound receptor Cell Wall/Membrane Receptor acremine->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf cell_wall_synthesis Inhibition of Cell Wall Synthesis tf->cell_wall_synthesis Downregulation apoptosis Apoptosis tf->apoptosis Upregulation

Caption: Hypothetical signaling pathway for this compound's antifungal action.

References

Comparative Molecular Insights into the Control of Grapevine Downy Mildew (Plasmopara viticola)

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the molecular effects of Acremine I and other anti-oomycete agents.

Grapevine downy mildew, caused by the oomycete pathogen Plasmopara viticola, is a devastating disease affecting viticulture worldwide. Management of this disease relies heavily on chemical fungicides, but concerns over resistance development and environmental impact have spurred research into alternative control strategies, including biocontrol agents and natural compounds. Understanding the molecular interactions between these agents and P. viticola is crucial for developing novel and effective disease management strategies. This guide provides a comparative overview of the transcriptomic and molecular effects of various treatments on P. viticola, with a special focus on the secondary metabolite this compound.

Executive Summary

Direct comparative transcriptomic data for P. viticola treated with this compound versus other fungicides is not yet available in public literature. However, by examining the known molecular effects of this compound, conventional fungicides, and biocontrol agents, we can construct a comparative framework to understand their different modes of action. This guide synthesizes findings from transcriptomic studies on closely related oomycetes and targeted gene expression analyses in P. viticola to provide insights into the molecular responses of this pathogen to various treatments.

Data Presentation: A Comparative Analysis of Molecular Effects

The following tables summarize the known molecular and transcriptomic effects of different anti-oomycete agents on P. viticola and other related oomycetes.

Table 1: Comparative Effects of Different Control Agents on P. viticola and Other Oomycetes

Treatment AgentOrganismExperimental ApproachKey Molecular/Transcriptomic FindingsReference(s)
This compound Plasmopara viticolaIn vitro bioassayInhibition of sporangial germination.[1][2]
Carboxylic Acid Amide (CAA) Fungicides (e.g., Mandipropamid) Plasmopara viticolaGenetic analysis of resistant strainsTarget identified as the cellulose (B213188) synthase 3 (PvCesA3) gene. A specific mutation (G1105S) in this gene confers resistance.[3]
2E,4E-decadienoic acid (DDA) Phytophthora nicotianaeTranscriptome (RNA-Seq) and Metabolome analysisSignificant downregulation of genes related to antioxidant activity and energy metabolism. Upregulation of genes involved in membrane-destabilizing activities (phospholipid synthesis and degradation).[4]
Biocontrol Bacteria Plasmopara viticolaQuantitative PCR (qPCR)Impaired expression of effector genes PvRxLR28 and PvRxLR67.[5]
Oregano Essential Oil Vapor (OEOV) Grapevine (Vitis vinifera) - in response to P. viticolaTranscriptome (RNA-Seq) of the host plantInduction of host defense pathways, including secondary metabolism and pathogen recognition. The effect on the pathogen's transcriptome was not directly measured.

Table 2: Differentially Expressed Gene Categories in Phytophthora nicotianae Treated with 2E,4E-decadienoic acid (DDA)

Gene CategoryRegulationImplied Effect on Pathogen
Antioxidant ActivityDownregulatedIncreased susceptibility to oxidative stress.
Energy Metabolism (ATP generation)DownregulatedReduced metabolic activity and growth.
Phospholipid Synthesis and DegradationUpregulatedDestabilization of cell membranes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols cited in this guide.

Transcriptomic Analysis of Phytophthora nicotianae Treated with 2E,4E-decadienoic acid (DDA)

This protocol outlines the general steps for analyzing the transcriptomic response of an oomycete to a chemical treatment, based on the study by Li et al. (2022).

  • Culturing and Treatment: P. nicotianae mycelia are grown in a suitable liquid medium. The treatment group is exposed to a specific concentration of DDA, while the control group is treated with a solvent control.

  • RNA Extraction: Mycelia are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Total RNA is then extracted using a commercial kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed. RNA sequencing libraries are prepared and then sequenced on a platform such as Illumina NovaSeq.

  • Data Analysis: Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to the P. nicotianae reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the DDA-treated samples compared to the control.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are annotated to determine their putative functions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and metabolic pathways that are significantly affected by the treatment.

Quantitative PCR (qPCR) for P. viticola Effector Gene Expression

This protocol describes the methodology for analyzing the expression of specific pathogen genes in response to a biocontrol agent, as detailed by S.L. Toffolatti et al.

  • Experimental Setup: Grapevine leaves are treated with a suspension of the biocontrol bacteria. After a specified incubation period, the leaves are inoculated with a suspension of P. viticola sporangia.

  • RNA Extraction and cDNA Synthesis: At various time points post-inoculation, leaf discs are collected, and total RNA is extracted. First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcriptase enzyme.

  • qPCR Analysis: qPCR is performed using primers specific to the P. viticola effector genes of interest (e.g., PvRxLR28 and PvRxLR67) and a reference gene for normalization. The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of P. viticola and its response to various treatments.

Experimental_Workflow cluster_treatment Treatment Application cluster_pathogen Pathogen Culture cluster_analysis Molecular Analysis Acremine_I This compound P_viticola Plasmopara viticola Acremine_I->P_viticola Fungicide Conventional Fungicide Fungicide->P_viticola Biocontrol Biocontrol Agent Biocontrol->P_viticola RNA_Extraction RNA Extraction P_viticola->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis RNA_Seq->Data_Analysis qPCR->Data_Analysis Result Comparative Molecular Effects Data_Analysis->Result

Figure 1: Experimental workflow for comparative molecular analysis of P. viticola.

Signaling_Pathway Acremine_I This compound Germination Sporangial Germination Acremine_I->Germination Inhibits CAA_Fungicide CAA Fungicide Cell_Wall Cell Wall Synthesis (Cellulose Synthase) CAA_Fungicide->Cell_Wall Inhibits DDA DDA Membrane Membrane Integrity (Phospholipid Metabolism) DDA->Membrane Disrupts Metabolism Energy Metabolism (ATP Production) DDA->Metabolism Downregulates Oxidative_Stress Oxidative Stress Response DDA->Oxidative_Stress Downregulates

Figure 2: Postulated signaling pathways in P. viticola affected by different agents.

Conclusion

While a direct comparative transcriptomic analysis of P. viticola treated with this compound and other fungicides is a clear avenue for future research, the current body of literature provides valuable insights into the diverse molecular mechanisms by which different agents control this pathogen. This compound demonstrates a clear inhibitory effect on a crucial stage of the pathogen's life cycle, sporangial germination. Conventional fungicides like CAAs have a highly specific molecular target, the PvCesA3 gene, highlighting the power of targeted drug design but also the risk of resistance through single point mutations. In contrast, biocontrol agents and their metabolites, such as DDA, can have broader, multi-pronged effects on the pathogen's transcriptome, affecting fundamental processes like energy metabolism and membrane integrity. This multifaceted approach may present a more durable strategy against the evolution of resistance. Future research employing dual RNA-seq of both the pathogen and its host during treatment will be instrumental in untangling the complex interplay of these interactions and paving the way for the development of more effective and sustainable strategies for the control of grapevine downy mildew.

References

Comparative Molecular Insights into the Control of Grapevine Downy Mildew (Plasmopara viticola)

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the molecular effects of Acremine I and other anti-oomycete agents.

Grapevine downy mildew, caused by the oomycete pathogen Plasmopara viticola, is a devastating disease affecting viticulture worldwide. Management of this disease relies heavily on chemical fungicides, but concerns over resistance development and environmental impact have spurred research into alternative control strategies, including biocontrol agents and natural compounds. Understanding the molecular interactions between these agents and P. viticola is crucial for developing novel and effective disease management strategies. This guide provides a comparative overview of the transcriptomic and molecular effects of various treatments on P. viticola, with a special focus on the secondary metabolite this compound.

Executive Summary

Direct comparative transcriptomic data for P. viticola treated with this compound versus other fungicides is not yet available in public literature. However, by examining the known molecular effects of this compound, conventional fungicides, and biocontrol agents, we can construct a comparative framework to understand their different modes of action. This guide synthesizes findings from transcriptomic studies on closely related oomycetes and targeted gene expression analyses in P. viticola to provide insights into the molecular responses of this pathogen to various treatments.

Data Presentation: A Comparative Analysis of Molecular Effects

The following tables summarize the known molecular and transcriptomic effects of different anti-oomycete agents on P. viticola and other related oomycetes.

Table 1: Comparative Effects of Different Control Agents on P. viticola and Other Oomycetes

Treatment AgentOrganismExperimental ApproachKey Molecular/Transcriptomic FindingsReference(s)
This compound Plasmopara viticolaIn vitro bioassayInhibition of sporangial germination.[1][2]
Carboxylic Acid Amide (CAA) Fungicides (e.g., Mandipropamid) Plasmopara viticolaGenetic analysis of resistant strainsTarget identified as the cellulose synthase 3 (PvCesA3) gene. A specific mutation (G1105S) in this gene confers resistance.[3]
2E,4E-decadienoic acid (DDA) Phytophthora nicotianaeTranscriptome (RNA-Seq) and Metabolome analysisSignificant downregulation of genes related to antioxidant activity and energy metabolism. Upregulation of genes involved in membrane-destabilizing activities (phospholipid synthesis and degradation).[4]
Biocontrol Bacteria Plasmopara viticolaQuantitative PCR (qPCR)Impaired expression of effector genes PvRxLR28 and PvRxLR67.[5]
Oregano Essential Oil Vapor (OEOV) Grapevine (Vitis vinifera) - in response to P. viticolaTranscriptome (RNA-Seq) of the host plantInduction of host defense pathways, including secondary metabolism and pathogen recognition. The effect on the pathogen's transcriptome was not directly measured.

Table 2: Differentially Expressed Gene Categories in Phytophthora nicotianae Treated with 2E,4E-decadienoic acid (DDA)

Gene CategoryRegulationImplied Effect on Pathogen
Antioxidant ActivityDownregulatedIncreased susceptibility to oxidative stress.
Energy Metabolism (ATP generation)DownregulatedReduced metabolic activity and growth.
Phospholipid Synthesis and DegradationUpregulatedDestabilization of cell membranes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols cited in this guide.

Transcriptomic Analysis of Phytophthora nicotianae Treated with 2E,4E-decadienoic acid (DDA)

This protocol outlines the general steps for analyzing the transcriptomic response of an oomycete to a chemical treatment, based on the study by Li et al. (2022).

  • Culturing and Treatment: P. nicotianae mycelia are grown in a suitable liquid medium. The treatment group is exposed to a specific concentration of DDA, while the control group is treated with a solvent control.

  • RNA Extraction: Mycelia are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Total RNA is then extracted using a commercial kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed. RNA sequencing libraries are prepared and then sequenced on a platform such as Illumina NovaSeq.

  • Data Analysis: Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to the P. nicotianae reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the DDA-treated samples compared to the control.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are annotated to determine their putative functions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and metabolic pathways that are significantly affected by the treatment.

Quantitative PCR (qPCR) for P. viticola Effector Gene Expression

This protocol describes the methodology for analyzing the expression of specific pathogen genes in response to a biocontrol agent, as detailed by S.L. Toffolatti et al.

  • Experimental Setup: Grapevine leaves are treated with a suspension of the biocontrol bacteria. After a specified incubation period, the leaves are inoculated with a suspension of P. viticola sporangia.

  • RNA Extraction and cDNA Synthesis: At various time points post-inoculation, leaf discs are collected, and total RNA is extracted. First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcriptase enzyme.

  • qPCR Analysis: qPCR is performed using primers specific to the P. viticola effector genes of interest (e.g., PvRxLR28 and PvRxLR67) and a reference gene for normalization. The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of P. viticola and its response to various treatments.

Experimental_Workflow cluster_treatment Treatment Application cluster_pathogen Pathogen Culture cluster_analysis Molecular Analysis Acremine_I This compound P_viticola Plasmopara viticola Acremine_I->P_viticola Fungicide Conventional Fungicide Fungicide->P_viticola Biocontrol Biocontrol Agent Biocontrol->P_viticola RNA_Extraction RNA Extraction P_viticola->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis RNA_Seq->Data_Analysis qPCR->Data_Analysis Result Comparative Molecular Effects Data_Analysis->Result

Figure 1: Experimental workflow for comparative molecular analysis of P. viticola.

Signaling_Pathway Acremine_I This compound Germination Sporangial Germination Acremine_I->Germination Inhibits CAA_Fungicide CAA Fungicide Cell_Wall Cell Wall Synthesis (Cellulose Synthase) CAA_Fungicide->Cell_Wall Inhibits DDA DDA Membrane Membrane Integrity (Phospholipid Metabolism) DDA->Membrane Disrupts Metabolism Energy Metabolism (ATP Production) DDA->Metabolism Downregulates Oxidative_Stress Oxidative Stress Response DDA->Oxidative_Stress Downregulates

Figure 2: Postulated signaling pathways in P. viticola affected by different agents.

Conclusion

While a direct comparative transcriptomic analysis of P. viticola treated with this compound and other fungicides is a clear avenue for future research, the current body of literature provides valuable insights into the diverse molecular mechanisms by which different agents control this pathogen. This compound demonstrates a clear inhibitory effect on a crucial stage of the pathogen's life cycle, sporangial germination. Conventional fungicides like CAAs have a highly specific molecular target, the PvCesA3 gene, highlighting the power of targeted drug design but also the risk of resistance through single point mutations. In contrast, biocontrol agents and their metabolites, such as DDA, can have broader, multi-pronged effects on the pathogen's transcriptome, affecting fundamental processes like energy metabolism and membrane integrity. This multifaceted approach may present a more durable strategy against the evolution of resistance. Future research employing dual RNA-seq of both the pathogen and its host during treatment will be instrumental in untangling the complex interplay of these interactions and paving the way for the development of more effective and sustainable strategies for the control of grapevine downy mildew.

References

Evaluating the Safety Profile of Acremine I Versus Synthetic Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has intensified the scrutiny of the safety profiles of both novel and existing fungicides. This guide provides a comparative evaluation of the safety of Acremine I, a natural product, against three widely used synthetic fungicides: tebuconazole (B1682727), boscalid, and pyraclostrobin (B128455). While comprehensive data on synthetic fungicides is readily available, a significant data gap exists for this compound, precluding a direct quantitative comparison. This document summarizes the known toxicological and ecotoxicological data for the selected synthetic fungicides and outlines the standard experimental protocols for safety assessment.

Executive Summary

Modern agriculture relies heavily on fungicides to control plant diseases, but concerns about their impact on human health and the environment are growing[1]. Synthetic fungicides, despite their efficacy, are associated with risks such as toxicity to non-target organisms and persistence in the environment[2][3]. Natural alternatives, like this compound, a secondary metabolite from Acremonium fungi, are being explored. However, the safety of many natural compounds is not yet well-established[4][5]. This guide compiles available safety data for tebuconazole, boscalid, and pyraclostrobin to serve as a benchmark for the future evaluation of this compound and other novel fungicides.

Comparative Safety Data of Synthetic Fungicides

The following tables summarize the acute toxicity of tebuconazole, boscalid, and pyraclostrobin to mammals, aquatic invertebrates, and soil-dwelling organisms.

Table 1: Acute Mammalian Toxicity

FungicideTest OrganismEndpointValue (mg/kg bw)Reference
TebuconazoleRat (fasted female)Oral LD501700[2][6]
Rat (fasted male)Oral LD504000[2][6]
RatDermal LD50>2000[2][6]
BoscalidRatOral LD50>2000[3][7]
RatDermal LD50>2000[7]
PyraclostrobinRatOral LD50>5000[8][9]
RatDermal LD50>2000[8][9]

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.

Table 2: Acute Ecotoxicity to Aquatic Invertebrates

FungicideTest OrganismEndpointValue (mg/L)Reference
TebuconazoleDaphnia magna48h EC502.37 - 3.53[10][11][12]
Boscalid + PyraclostrobinDaphnia magna48h EC500.08[1]
PyraclostrobinDaphnia magna48h EC500.0209[13]

EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population (in this case, immobilization).

Table 3: Acute Ecotoxicity to Soil Organisms

FungicideTest OrganismEndpointValue (mg/kg soil)Reference
TebuconazoleEisenia fetida14d LC50287.9[14]
BoscalidNot availableLC50Not available
PyraclostrobinNot availableLC50Not available

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.

Data on this compound: A Critical Gap

Extensive literature searches did not yield any specific toxicological or ecotoxicological data for this compound. While various "Acremine" compounds have been isolated from Acremonium species, including Acremine A, M, and T, and Bisacremines A-D, no safety data sheets (SDS) or formal toxicology reports for a compound specifically designated as "this compound" were found[5][15][16]. Acremonium fungi are known to produce a wide array of secondary metabolites with diverse biological activities, some of which exhibit cytotoxic, phytotoxic, or other toxic properties[4][17][18]. The absence of data for this compound makes a direct safety comparison with synthetic fungicides impossible at this time and highlights a critical area for future research.

Experimental Protocols for Safety Assessment

Standardized testing protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are crucial for generating comparable safety data.

Acute Oral Toxicity (OECD Guideline 423)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

Methodology:

  • Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Dose Levels: A stepwise procedure is used with a starting dose based on a preliminary assessment of toxicity. Usually, three animals of a single sex are used per step.

  • Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the determination of the LD50 and the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals[13][19][20][21].

cluster_protocol Acute Oral Toxicity (OECD 423) Workflow start Start dose Administer single oral dose to fasted rats start->dose observe Observe for 14 days (mortality, clinical signs, body weight) dose->observe endpoint Determine LD50 and GHS classification observe->endpoint cluster_protocol Daphnia sp. Acute Immobilisation (OECD 202) Workflow start Start expose Expose young Daphnia to a range of concentrations for 48h start->expose observe Record immobilisation at 24h and 48h expose->observe endpoint Calculate 48h EC50 observe->endpoint cluster_protocol Earthworm Acute Toxicity (OECD 207) Workflow start Start expose Expose adult earthworms to treated artificial soil for 14 days start->expose observe Record mortality and sublethal effects at 7 and 14 days expose->observe endpoint Determine 14d LC50 observe->endpoint cluster_pathway Fungicide Mechanisms of Action tebuconazole Tebuconazole (DMI) ergosterol Ergosterol Biosynthesis tebuconazole->ergosterol Inhibits boscalid Boscalid (SDHI) complexII Mitochondrial Complex II boscalid->complexII Inhibits pyraclostrobin Pyraclostrobin (QoI) complexIII Mitochondrial Complex III pyraclostrobin->complexIII Inhibits acremine This compound (Unknown) unknown Unknown Target acremine->unknown Potential Target?

References

Evaluating the Safety Profile of Acremine I Versus Synthetic Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has intensified the scrutiny of the safety profiles of both novel and existing fungicides. This guide provides a comparative evaluation of the safety of Acremine I, a natural product, against three widely used synthetic fungicides: tebuconazole, boscalid, and pyraclostrobin. While comprehensive data on synthetic fungicides is readily available, a significant data gap exists for this compound, precluding a direct quantitative comparison. This document summarizes the known toxicological and ecotoxicological data for the selected synthetic fungicides and outlines the standard experimental protocols for safety assessment.

Executive Summary

Modern agriculture relies heavily on fungicides to control plant diseases, but concerns about their impact on human health and the environment are growing[1]. Synthetic fungicides, despite their efficacy, are associated with risks such as toxicity to non-target organisms and persistence in the environment[2][3]. Natural alternatives, like this compound, a secondary metabolite from Acremonium fungi, are being explored. However, the safety of many natural compounds is not yet well-established[4][5]. This guide compiles available safety data for tebuconazole, boscalid, and pyraclostrobin to serve as a benchmark for the future evaluation of this compound and other novel fungicides.

Comparative Safety Data of Synthetic Fungicides

The following tables summarize the acute toxicity of tebuconazole, boscalid, and pyraclostrobin to mammals, aquatic invertebrates, and soil-dwelling organisms.

Table 1: Acute Mammalian Toxicity

FungicideTest OrganismEndpointValue (mg/kg bw)Reference
TebuconazoleRat (fasted female)Oral LD501700[2][6]
Rat (fasted male)Oral LD504000[2][6]
RatDermal LD50>2000[2][6]
BoscalidRatOral LD50>2000[3][7]
RatDermal LD50>2000[7]
PyraclostrobinRatOral LD50>5000[8][9]
RatDermal LD50>2000[8][9]

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.

Table 2: Acute Ecotoxicity to Aquatic Invertebrates

FungicideTest OrganismEndpointValue (mg/L)Reference
TebuconazoleDaphnia magna48h EC502.37 - 3.53[10][11][12]
Boscalid + PyraclostrobinDaphnia magna48h EC500.08[1]
PyraclostrobinDaphnia magna48h EC500.0209[13]

EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population (in this case, immobilization).

Table 3: Acute Ecotoxicity to Soil Organisms

FungicideTest OrganismEndpointValue (mg/kg soil)Reference
TebuconazoleEisenia fetida14d LC50287.9[14]
BoscalidNot availableLC50Not available
PyraclostrobinNot availableLC50Not available

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.

Data on this compound: A Critical Gap

Extensive literature searches did not yield any specific toxicological or ecotoxicological data for this compound. While various "Acremine" compounds have been isolated from Acremonium species, including Acremine A, M, and T, and Bisacremines A-D, no safety data sheets (SDS) or formal toxicology reports for a compound specifically designated as "this compound" were found[5][15][16]. Acremonium fungi are known to produce a wide array of secondary metabolites with diverse biological activities, some of which exhibit cytotoxic, phytotoxic, or other toxic properties[4][17][18]. The absence of data for this compound makes a direct safety comparison with synthetic fungicides impossible at this time and highlights a critical area for future research.

Experimental Protocols for Safety Assessment

Standardized testing protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are crucial for generating comparable safety data.

Acute Oral Toxicity (OECD Guideline 423)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

Methodology:

  • Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Dose Levels: A stepwise procedure is used with a starting dose based on a preliminary assessment of toxicity. Usually, three animals of a single sex are used per step.

  • Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the determination of the LD50 and the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals[13][19][20][21].

cluster_protocol Acute Oral Toxicity (OECD 423) Workflow start Start dose Administer single oral dose to fasted rats start->dose observe Observe for 14 days (mortality, clinical signs, body weight) dose->observe endpoint Determine LD50 and GHS classification observe->endpoint cluster_protocol Daphnia sp. Acute Immobilisation (OECD 202) Workflow start Start expose Expose young Daphnia to a range of concentrations for 48h start->expose observe Record immobilisation at 24h and 48h expose->observe endpoint Calculate 48h EC50 observe->endpoint cluster_protocol Earthworm Acute Toxicity (OECD 207) Workflow start Start expose Expose adult earthworms to treated artificial soil for 14 days start->expose observe Record mortality and sublethal effects at 7 and 14 days expose->observe endpoint Determine 14d LC50 observe->endpoint cluster_pathway Fungicide Mechanisms of Action tebuconazole Tebuconazole (DMI) ergosterol Ergosterol Biosynthesis tebuconazole->ergosterol Inhibits boscalid Boscalid (SDHI) complexII Mitochondrial Complex II boscalid->complexII Inhibits pyraclostrobin Pyraclostrobin (QoI) complexIII Mitochondrial Complex III pyraclostrobin->complexIII Inhibits acremine This compound (Unknown) unknown Unknown Target acremine->unknown Potential Target?

References

Safety Operating Guide

Navigating the Safe Disposal of Acremine I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper management and disposal of a compound like Acremine I, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, a thorough hazard assessment is crucial. Review the Safety Data Sheet (SDS) if available. Based on the general characteristics of pharmacologically active compounds, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from splashes.

  • Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to prevent hazardous reactions. This compound waste must be collected separately from other waste streams.

Waste TypeContainer RequirementsLabeling Requirements
Solid Waste Designated, leak-proof container lined with a chemically resistant bag."Hazardous Waste," "this compound Solid Waste," Start Date, Hazard Symbols (e.g., Toxic)
Liquid Waste Dedicated, shatter-resistant container (e.g., original bottle or compatible plastic-coated glass)."Hazardous Waste," "this compound Liquid Waste," Solvent(s), Approximate Concentration, Start Date, Hazard Symbols
Sharps Waste Designated, puncture-resistant sharps container."Hazardous Sharps Waste," "this compound Contaminated Sharps," Start Date, Hazard Symbols

Step-by-Step Disposal Protocol

A. Waste Accumulation:

  • Segregate at the Source: As waste is generated, immediately place it into the appropriate, pre-labeled container.

  • Label Containers: Affix a completed hazardous waste label to each container as soon as the first piece of waste is added.

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

B. Container Rinsing (for empty containers):

  • First Rinse: Add a small amount of a suitable solvent to the empty container, ensuring the entire inner surface is wetted. Securely cap and agitate the container.

  • Collect Rinsate: Pour the solvent rinsate into the designated liquid this compound waste container.

  • Repeat: Perform the rinsing procedure two more times for a total of three rinses.[1]

  • Dry Container: Allow the container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obscure the original product label.

  • Final Disposal: Dispose of the rinsed, dried, and defaced container as non-hazardous waste, or as directed by your EHS department.[1]

C. Arranging for Disposal:

  • Schedule Pickup: Once a waste container is full or has reached the end of its allowable accumulation time (consult your EHS for specific time limits), schedule a pickup with your institution's hazardous waste management service.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste containers.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A This compound Experimentation B Solid Waste (Gloves, Paper) A->B Generate C Liquid Waste (Solutions, Rinsate) A->C Generate D Sharps Waste (Needles, Glassware) A->D Generate E Labeled Solid Waste Container B->E Collect in F Labeled Liquid Waste Container C->F Collect in G Labeled Sharps Container D->G Collect in H Store in Designated Waste Area E->H Store F->H Store G->H Store I Schedule EHS Waste Pickup H->I Container Full? J Document and Transfer Custody I->J Yes

Caption: Workflow for the Segregation and Disposal of this compound Waste.

References

Navigating the Safe Disposal of Acremine I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper management and disposal of a compound like Acremine I, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, a thorough hazard assessment is crucial. Review the Safety Data Sheet (SDS) if available. Based on the general characteristics of pharmacologically active compounds, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from splashes.

  • Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to prevent hazardous reactions. This compound waste must be collected separately from other waste streams.

Waste TypeContainer RequirementsLabeling Requirements
Solid Waste Designated, leak-proof container lined with a chemically resistant bag."Hazardous Waste," "this compound Solid Waste," Start Date, Hazard Symbols (e.g., Toxic)
Liquid Waste Dedicated, shatter-resistant container (e.g., original bottle or compatible plastic-coated glass)."Hazardous Waste," "this compound Liquid Waste," Solvent(s), Approximate Concentration, Start Date, Hazard Symbols
Sharps Waste Designated, puncture-resistant sharps container."Hazardous Sharps Waste," "this compound Contaminated Sharps," Start Date, Hazard Symbols

Step-by-Step Disposal Protocol

A. Waste Accumulation:

  • Segregate at the Source: As waste is generated, immediately place it into the appropriate, pre-labeled container.

  • Label Containers: Affix a completed hazardous waste label to each container as soon as the first piece of waste is added.

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

B. Container Rinsing (for empty containers):

  • First Rinse: Add a small amount of a suitable solvent to the empty container, ensuring the entire inner surface is wetted. Securely cap and agitate the container.

  • Collect Rinsate: Pour the solvent rinsate into the designated liquid this compound waste container.

  • Repeat: Perform the rinsing procedure two more times for a total of three rinses.[1]

  • Dry Container: Allow the container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obscure the original product label.

  • Final Disposal: Dispose of the rinsed, dried, and defaced container as non-hazardous waste, or as directed by your EHS department.[1]

C. Arranging for Disposal:

  • Schedule Pickup: Once a waste container is full or has reached the end of its allowable accumulation time (consult your EHS for specific time limits), schedule a pickup with your institution's hazardous waste management service.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste containers.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A This compound Experimentation B Solid Waste (Gloves, Paper) A->B Generate C Liquid Waste (Solutions, Rinsate) A->C Generate D Sharps Waste (Needles, Glassware) A->D Generate E Labeled Solid Waste Container B->E Collect in F Labeled Liquid Waste Container C->F Collect in G Labeled Sharps Container D->G Collect in H Store in Designated Waste Area E->H Store F->H Store G->H Store I Schedule EHS Waste Pickup H->I Container Full? J Document and Transfer Custody I->J Yes

Caption: Workflow for the Segregation and Disposal of this compound Waste.

References

Personal protective equipment for handling Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Acremine I, a fungal metabolite. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from SDSs of similar fungal metabolites and general laboratory chemicals to establish best practices. It is imperative to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Required PPE Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling.
Eyes Safety glasses with side shields or gogglesGoggles should be worn when there is a splash hazard.
Body Laboratory coatA fully buttoned lab coat made of a low-permeability fabric is required.
Respiratory Fume hood or approved respiratorHandle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Procedure Guideline
General Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[1] Wash thoroughly after handling.[1][2][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.
Hygiene Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory safety and environmental protection.

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning the spill, put on all required personal protective equipment.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: Carefully scoop the contained material into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware Disposable labware should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone), with the rinsate collected as hazardous liquid waste, followed by washing with soap and water.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

AcremineI_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive this compound Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store ReviewSDS Review Safety Information Store->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution in Fume Hood Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area & Glassware Experiment->Decontaminate Spill Spill Occurs? Experiment->Spill DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE Waste Dispose of Hazardous Waste DoffPPE->Waste Spill->Decontaminate No FollowSpillProtocol Follow Spill Cleanup Protocol Spill->FollowSpillProtocol Yes FollowSpillProtocol->Decontaminate

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to promote a culture of safety and responsibility in the laboratory. By adhering to these procedures, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[4]

References

Personal protective equipment for handling Acremine I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Acremine I, a fungal metabolite. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from SDSs of similar fungal metabolites and general laboratory chemicals to establish best practices. It is imperative to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Required PPE Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling.
Eyes Safety glasses with side shields or gogglesGoggles should be worn when there is a splash hazard.
Body Laboratory coatA fully buttoned lab coat made of a low-permeability fabric is required.
Respiratory Fume hood or approved respiratorHandle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Procedure Guideline
General Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[1] Wash thoroughly after handling.[1][2][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.
Hygiene Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory safety and environmental protection.

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning the spill, put on all required personal protective equipment.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: Carefully scoop the contained material into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware Disposable labware should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste, followed by washing with soap and water.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

AcremineI_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive this compound Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store ReviewSDS Review Safety Information Store->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution in Fume Hood Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area & Glassware Experiment->Decontaminate Spill Spill Occurs? Experiment->Spill DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE Waste Dispose of Hazardous Waste DoffPPE->Waste Spill->Decontaminate No FollowSpillProtocol Follow Spill Cleanup Protocol Spill->FollowSpillProtocol Yes FollowSpillProtocol->Decontaminate

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to promote a culture of safety and responsibility in the laboratory. By adhering to these procedures, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acremine I
Reactant of Route 2
Reactant of Route 2
Acremine I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.